molecular formula C12H21NO5 B579991 Methyl 1-Boc-5-Hydroxypiperidine-3-carboxylate CAS No. 1095010-47-1

Methyl 1-Boc-5-Hydroxypiperidine-3-carboxylate

Cat. No.: B579991
CAS No.: 1095010-47-1
M. Wt: 259.302
InChI Key: DFZMPKMSTNKZKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-Boc-5-Hydroxypiperidine-3-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C12H21NO5 and its molecular weight is 259.302. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-O-tert-butyl 3-O-methyl 5-hydroxypiperidine-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13-6-8(10(15)17-4)5-9(14)7-13/h8-9,14H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFZMPKMSTNKZKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC(C1)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10672358
Record name 1-tert-Butyl 3-methyl 5-hydroxypiperidine-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10672358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1095010-47-1
Record name 1-tert-Butyl 3-methyl 5-hydroxypiperidine-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10672358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-tert-butyl 3-methyl 5-hydroxypiperidine-1,3-dicarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl 1-Boc-5-Hydroxypiperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for Methyl 1-Boc-5-hydroxypiperidine-3-carboxylate, a valuable building block in medicinal chemistry and drug development. This document details the core synthetic strategies, provides structured quantitative data for key reactions, and outlines detailed experimental protocols.

Introduction

This compound is a chiral heterocyclic compound of significant interest in the pharmaceutical industry. Its substituted piperidine scaffold is a common motif in a wide array of biologically active molecules. The presence of a hydroxyl group, a carboxylic ester, and a Boc-protected amine provides multiple points for diversification, making it a versatile intermediate for the synthesis of complex drug candidates. This guide focuses on the most prevalent and practical synthetic routes to this compound, starting from commercially available precursors.

Core Synthetic Pathways

The most common and efficient synthesis of this compound is a two-step process. This primary pathway begins with the catalytic hydrogenation of a pyridine precursor, followed by the protection of the resulting secondary amine with a tert-butyloxycarbonyl (Boc) group. An alternative, though less direct, route involves the esterification of the corresponding carboxylic acid.

Pathway 1: Catalytic Hydrogenation and N-Boc Protection

This is the most direct and widely employed route. It commences with the reduction of a substituted pyridine, typically methyl 5-hydroxynicotinate, to form the piperidine ring. The subsequent step involves the protection of the piperidine nitrogen with a Boc group.

Pathway_1 Start Methyl 5-hydroxynicotinate Intermediate Methyl 5-hydroxypiperidine-3-carboxylate Start->Intermediate Catalytic Hydrogenation (e.g., Rh/C, H2) End This compound Intermediate->End N-Boc Protection ((Boc)2O, base)

Diagram 1: Catalytic Hydrogenation and N-Boc Protection Pathway.
Pathway 2: Esterification of 1-Boc-5-hydroxypiperidine-3-carboxylic acid

An alternative approach begins with the commercially available 1-Boc-5-hydroxypiperidine-3-carboxylic acid. Esterification of the carboxylic acid moiety with methanol yields the desired product. This pathway is advantageous if the carboxylic acid precursor is readily accessible.

Pathway_2 Start 1-Boc-5-hydroxypiperidine-3-carboxylic acid End This compound Start->End Esterification (Methanol, Acid catalyst)

Diagram 2: Esterification Pathway.

Quantitative Data Summary

The following tables summarize the key quantitative data for the reactions described in the primary synthetic pathway. The data has been compiled from analogous reactions and represents typical experimental outcomes.

Table 1: Catalytic Hydrogenation of Pyridine Precursors

CatalystSubstrateSolventPressure (MPa)Temperature (°C)Time (h)Yield (%)Reference
5% Rh/C3-HydroxypyridineWater5904881.3[1]
PtO₂2-CarbomethoxytropinoneGlacial Acetic Acid / Water~0.1 (1 atm)Room Temp.12Racemic product[2]
Pd/Al₂Ti₁CatecholNot specified2100-100 (conversion)[3]

Table 2: N-Boc Protection of Piperidine Intermediates

ReagentSubstrateBaseSolventTemperature (°C)Time (h)Yield (%)Reference
(Boc)₂O3-Hydroxypiperidine D-pyroglutamateSodium HydroxideWaterRoom Temp.495[1]
(Boc)₂O4-HydroxypiperidinePotassium CarbonateMethanolReflux-Near-quantitative[4]
(Boc)₂OVarious Amines-Water/AcetoneRoom Temp.0.1-1High

Detailed Experimental Protocols

The following protocols provide detailed methodologies for the key synthetic steps. These are representative procedures and may require optimization for specific substrates and scales.

Protocol 1: Catalytic Hydrogenation of Methyl 5-hydroxynicotinate

This procedure is adapted from the hydrogenation of 3-hydroxypyridine and is expected to be applicable to methyl 5-hydroxynicotinate.[1]

Workflow:

Hydrogenation_Workflow cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up and Isolation A Charge autoclave with Methyl 5-hydroxynicotinate, 5% Rh/C, and water. B Pressurize with H₂ to 5 MPa. A->B C Heat to 90°C and stir for 48h. B->C D Cool to room temperature and vent H₂. C->D E Filter to remove catalyst. D->E F Concentrate filtrate under reduced pressure. E->F G Purify residue by distillation or chromatography. F->G

Diagram 3: Experimental workflow for catalytic hydrogenation.

Materials:

  • Methyl 5-hydroxynicotinate

  • 5% Rhodium on Carbon (Rh/C) catalyst

  • Water (distilled or deionized)

  • Hydrogen gas

  • Autoclave (high-pressure reactor)

Procedure:

  • In a high-pressure autoclave, combine methyl 5-hydroxynicotinate (1 equivalent), 5% Rh/C catalyst (typically 1-5 mol%), and water.

  • Seal the autoclave and purge with hydrogen gas several times to remove air.

  • Pressurize the autoclave with hydrogen gas to 5 MPa.

  • Heat the reaction mixture to 90°C with vigorous stirring.

  • Maintain the temperature and pressure for 48 hours, monitoring hydrogen uptake if possible.

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen gas.

  • Open the autoclave and filter the reaction mixture to remove the catalyst.

  • The filtrate is then concentrated under reduced pressure to remove the water.

  • The resulting crude Methyl 5-hydroxypiperidine-3-carboxylate can be purified by vacuum distillation or column chromatography.

Protocol 2: N-Boc Protection of Methyl 5-hydroxypiperidine-3-carboxylate

This protocol is a general procedure for the N-Boc protection of amines and is adaptable for Methyl 5-hydroxypiperidine-3-carboxylate.

Workflow:

Boc_Protection_Workflow cluster_prep Reaction Setup cluster_reaction Boc Protection cluster_workup Work-up and Isolation A Dissolve Methyl 5-hydroxypiperidine-3-carboxylate and a base (e.g., NaHCO₃, Et₃N) in a suitable solvent (e.g., Dichloromethane, THF/Water). B Add Di-tert-butyl dicarbonate ((Boc)₂O) dropwise at 0°C. A->B C Allow to warm to room temperature and stir for 2-16h. B->C D Quench the reaction (e.g., with water or NH₄Cl). C->D E Extract with an organic solvent (e.g., Ethyl Acetate). D->E F Wash the organic layer with brine. E->F G Dry over Na₂SO₄, filter, and concentrate. F->G H Purify by column chromatography. G->H

Diagram 4: Experimental workflow for N-Boc protection.

Materials:

  • Methyl 5-hydroxypiperidine-3-carboxylate

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • A suitable base (e.g., triethylamine, sodium bicarbonate)

  • A suitable solvent (e.g., dichloromethane, tetrahydrofuran/water)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve Methyl 5-hydroxypiperidine-3-carboxylate (1 equivalent) and a base (1.1-1.5 equivalents) in the chosen solvent.

  • Cool the solution to 0°C in an ice bath.

  • Add di-tert-butyl dicarbonate (1.1-1.2 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench by adding water or a saturated solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Conclusion

The synthesis of this compound is most efficiently achieved through a two-step sequence involving catalytic hydrogenation of a pyridine precursor followed by N-Boc protection. This guide provides the fundamental knowledge, quantitative data, and detailed protocols necessary for researchers to successfully synthesize this valuable intermediate. The presented pathways and experimental details offer a solid foundation for further optimization and application in complex molecule synthesis and drug discovery programs.

References

An In-depth Technical Guide to the Chemical Properties of Methyl 1-Boc-5-Hydroxypiperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of Methyl 1-Boc-5-Hydroxypiperidine-3-carboxylate, a versatile heterocyclic building block crucial in medicinal chemistry and drug development. This document collates available data on its structure, physicochemical properties, and reactivity, alongside detailed experimental protocols.

Core Chemical Properties

This compound, also known as tert-butyl 5-hydroxy-3-(methoxycarbonyl)piperidine-1-carboxylate, is a piperidine derivative featuring a hydroxyl group at the 5-position, a methyl ester at the 3-position, and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. The presence of these functional groups makes it a valuable intermediate for the synthesis of complex molecular architectures, particularly in the development of novel therapeutic agents. The piperidine scaffold itself is a common motif in many FDA-approved drugs.

Data Presentation: Summarized Quantitative Data

Due to the limited availability of experimentally determined data for this specific compound, the following tables include information on the closely related precursor, Methyl 5-hydroxypiperidine-3-carboxylate, as well as predicted values and data from analogous N-Boc protected piperidine derivatives.

Table 1: General and Physicochemical Properties

PropertyValueSource/Comment
Molecular Formula C₁₃H₂₃NO₅Calculated
Molecular Weight 273.33 g/mol Calculated
Appearance Predicted: White to off-white solidBased on similar compounds
Melting Point Not available
Boiling Point Not available
Solubility Predicted: Soluble in methanol, chloroform, ethyl acetateBased on similar N-Boc protected compounds
CAS Number Not assignedPrecursor (unprotected): 1095010-44-8[1][2][3]

Table 2: Spectroscopic Data (Predicted/Analogous)

TechniqueDataSource/Comment
¹H NMR Predicted shifts (CDCl₃, 400 MHz) δ (ppm): 4.1-3.9 (m, 1H, CH-OH), 3.71 (s, 3H, OCH₃), 3.6-3.0 (m, 4H, piperidine CH₂), 2.8-2.6 (m, 1H, CH-CO₂Me), 2.2-1.8 (m, 2H, piperidine CH₂), 1.47 (s, 9H, C(CH₃)₃)Based on analogous N-Boc piperidines and the precursor.
¹³C NMR Predicted shifts (CDCl₃, 100 MHz) δ (ppm): 173-171 (C=O, ester), 155 (C=O, Boc), 80 (C(CH₃)₃), 68-65 (CH-OH), 52 (OCH₃), 50-40 (piperidine CH, CH₂), 35-25 (piperidine CH₂), 28.5 (C(CH₃)₃)Based on analogous N-Boc piperidines.
IR (Infrared) Predicted characteristic peaks (cm⁻¹): 3400 (O-H stretch), 2975 (C-H stretch), 1735 (C=O stretch, ester), 1685 (C=O stretch, carbamate)General values for functional groups present.
MS (Mass Spec) Predicted [M+H]⁺: 274.16Calculated for C₁₃H₂₄NO₅⁺

Experimental Protocols

The following are detailed methodologies for key experiments related to this compound.

Synthesis of this compound

This protocol describes the N-Boc protection of Methyl 5-hydroxypiperidine-3-carboxylate.

Materials:

  • Methyl 5-hydroxypiperidine-3-carboxylate (CAS: 1095010-44-8)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve Methyl 5-hydroxypiperidine-3-carboxylate (1.0 eq) in DCM or THF.

  • Add a base such as triethylamine (1.2 eq) or an aqueous solution of sodium bicarbonate.

  • To the stirred solution, add di-tert-butyl dicarbonate (1.1 eq) portion-wise at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.

  • Upon completion, if using an organic solvent, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR: Acquire the spectrum on a 400 MHz or higher spectrometer. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS).

  • ¹³C NMR: Acquire the spectrum on a 100 MHz or higher spectrometer.

Mass Spectrometry (MS):

  • Technique: Electrospray ionization (ESI) is a suitable method.

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile.

  • Analysis: Infuse the sample solution into the mass spectrometer and acquire the spectrum in positive ion mode to observe the [M+H]⁺ ion.

Mandatory Visualizations

The following diagrams illustrate key logical and experimental workflows.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis start Methyl 5-hydroxypiperidine-3-carboxylate reaction N-Boc Protection start->reaction Reacts with reagents Boc₂O, Base (e.g., TEA) Solvent (e.g., DCM) reagents->reaction product This compound reaction->product Yields nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ms Mass Spectrometry (ESI-MS) product->ms ir IR Spectroscopy product->ir structure Structural Confirmation nmr->structure ms->structure ir->structure

Caption: Synthetic and analytical workflow for this compound.

logical_relationship cluster_components Key Structural Components cluster_applications Primary Applications compound This compound piperidine Piperidine Core compound->piperidine boc Boc Protecting Group compound->boc hydroxyl 5-Hydroxyl Group compound->hydroxyl ester 3-Methyl Ester compound->ester intermediate Synthetic Intermediate piperidine->intermediate boc->intermediate hydroxyl->intermediate ester->intermediate drug_discovery Drug Discovery intermediate->drug_discovery building_block Heterocyclic Building Block intermediate->building_block

Caption: Structural components and applications of the target molecule.

References

An In-depth Technical Guide to Methyl 1-Boc-5-Hydroxypiperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 1-Boc-5-Hydroxypiperidine-3-carboxylate, a functionalized piperidine derivative of significant interest in medicinal chemistry and drug discovery. Due to the apparent novelty of this specific compound, this document compiles inferred data based on closely related analogues and established synthetic methodologies, offering a robust resource for its synthesis, characterization, and potential applications.

Compound Identification and Structure

While a specific CAS number for this compound is not readily found in public databases, its chemical structure can be definitively established from its IUPAC name. The molecule consists of a piperidine ring N-protected with a tert-butyloxycarbonyl (Boc) group, a methyl ester at the 3-position, and a hydroxyl group at the 5-position.

Proposed Structure:

Molecular Formula: C₁₂H₂₁NO₅

Molecular Weight: 259.30 g/mol

Physicochemical Properties (Estimated)

The following table summarizes the estimated physicochemical properties of this compound. These values are extrapolated from documented properties of analogous compounds, such as Methyl 5-hydroxypiperidine-3-carboxylate and N-Boc-piperidine derivatives, and the known effects of the Boc protecting group.

PropertyEstimated ValueNotes
Appearance White to off-white solidBased on similar N-Boc protected piperidines.
Melting Point (°C) 45 - 60The Boc group may lower the melting point compared to the free amine.
Boiling Point (°C) > 300Estimated based on related structures.
Solubility Soluble in methanol, ethanol, dichloromethane, ethyl acetate. Limited solubility in water.The Boc group increases lipophilicity.
pKa ~15 (hydroxyl proton), N-H pKa is not applicableThe nitrogen is protected as a carbamate.

Synthesis and Experimental Protocols

The most logical synthetic route to this compound is the N-protection of its corresponding secondary amine precursor, Methyl 5-hydroxypiperidine-3-carboxylate (CAS: 1095010-44-8).

Experimental Protocol: N-Boc Protection

This protocol details the synthesis of this compound from its commercially available precursor.

Materials:

  • Methyl 5-hydroxypiperidine-3-carboxylate (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 - 1.2 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve Methyl 5-hydroxypiperidine-3-carboxylate (1.0 eq) in anhydrous DCM or THF (to a concentration of approximately 0.1-0.5 M).

  • Base Addition: To the stirred solution, add triethylamine or DIPEA (1.5 eq) at room temperature.

  • Boc Anhydride Addition: Add di-tert-butyl dicarbonate (1.1 - 1.2 eq) portion-wise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup:

    • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

    • The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure this compound.

Applications in Drug Discovery and Development

Piperidine scaffolds are prevalent in a vast array of pharmaceuticals and bioactive molecules. The functional groups on this compound make it a versatile building block for the synthesis of more complex drug candidates.

  • Scaffold for Library Synthesis: The hydroxyl and ester functionalities provide two distinct points for chemical diversification, making this compound an excellent starting point for the creation of compound libraries for high-throughput screening.

  • Intermediate for Targeted Therapeutics: The piperidine core is a key component in many CNS-active drugs, antivirals, and enzyme inhibitors.[1] The stereochemistry of the hydroxyl and carboxylate groups can be crucial for specific binding interactions with biological targets.

  • Modification of Pharmacokinetic Properties: The introduction of the piperidine moiety can influence the solubility, lipophilicity, and metabolic stability of a drug candidate, thereby improving its overall pharmacokinetic profile.[2]

Visualizations

Synthetic Workflow Diagram

The following diagram illustrates the proposed synthetic pathway for this compound.

Synthesis_Workflow Start Methyl 5-hydroxypiperidine-3-carboxylate Process N-Boc Protection Start->Process Reacts with Reagents Boc₂O, TEA or DIPEA DCM or THF Reagents->Process Product This compound Workup Aqueous Workup & Purification Product->Workup Process->Product Yields Final Pure Product Workup->Final

Caption: Proposed synthesis of this compound.

This guide serves as a foundational resource for researchers interested in the synthesis and application of this compound. The provided protocols and data, while inferred, are based on well-established chemical principles and offer a strong starting point for further investigation.

References

The Pivotal Role of Methyl 1-Boc-5-Hydroxypiperidine-3-carboxylate in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthetically versatile piperidine scaffold is a cornerstone of modern medicinal chemistry, appearing in a vast array of approved therapeutics. Among the plethora of piperidine-based building blocks, Methyl 1-Boc-5-hydroxypiperidine-3-carboxylate emerges as a particularly valuable starting material for the synthesis of complex and stereochemically rich drug candidates. Its trifunctional nature, featuring a protected amine, a reactive hydroxyl group, and an ester moiety, provides a robust platform for the strategic elaboration of molecular complexity. This technical guide delves into the synthesis, key reactions, and applications of this important intermediate, providing researchers with the practical knowledge to leverage its potential in drug discovery programs.

Physicochemical and Structural Characteristics

This compound is a chiral molecule that can exist as different stereoisomers. The cis and trans diastereomers, referring to the relative orientation of the hydroxyl and methyl carboxylate groups, are of particular importance as their distinct three-dimensional arrangements can significantly impact biological activity. The Boc (tert-butyloxycarbonyl) protecting group ensures the stability of the piperidine nitrogen and allows for its selective deprotection under acidic conditions.

PropertyData
Molecular Formula C₁₂H₂₁NO₅
Molecular Weight 259.30 g/mol
Appearance Typically a solid
Key Functional Groups N-Boc protected amine, secondary hydroxyl, methyl ester

Note: Physicochemical properties such as melting point and solubility can vary depending on the specific stereoisomer.

Synthesis of the Core Scaffold

A common and efficient route to this compound involves the stereoselective reduction of its ketone precursor, Methyl 1-Boc-5-oxopiperidine-3-carboxylate. The choice of reducing agent is critical as it dictates the diastereoselectivity of the resulting alcohol.

Experimental Protocol: Stereoselective Reduction of Methyl 1-Boc-5-oxopiperidine-3-carboxylate

This protocol describes a general procedure for the reduction of the 5-keto group, which can be adapted to favor either the cis or trans diastereomer based on the choice of hydride reagent.

Materials:

  • Methyl 1-Boc-5-oxopiperidine-3-carboxylate

  • Sodium borohydride (NaBH₄) or Lithium tri-sec-butylborohydride (L-Selectride®)

  • Methanol (MeOH) or Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolution: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Methyl 1-Boc-5-oxopiperidine-3-carboxylate (1.0 eq) in an appropriate solvent. For NaBH₄ reductions, methanol is commonly used. For bulkier reducing agents like L-Selectride®, THF is the preferred solvent.

  • Cooling: Cool the solution to the desired temperature using an ice bath (0 °C) or a dry ice/acetone bath (-78 °C). Lower temperatures generally enhance stereoselectivity.

  • Addition of Reducing Agent: Slowly add the reducing agent (1.1-1.5 eq) to the cooled solution. For NaBH₄, it can be added in portions as a solid. L-Selectride® is typically added dropwise as a solution in THF.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Quenching: Once the reaction is complete, cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at the reaction temperature.

  • Extraction: Allow the mixture to warm to room temperature and extract the aqueous layer with dichloromethane (3 x volumes).

  • Washing and Drying: Combine the organic extracts and wash sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by flash column chromatography on silica gel to separate the diastereomers and obtain the desired pure this compound.

Stereochemical Considerations:

  • Sodium borohydride (NaBH₄): Tends to favor the thermodynamically more stable equatorial attack, often leading to the trans isomer as the major product.

  • L-Selectride®: Being a sterically hindered hydride source, it preferentially attacks from the less hindered face (axial attack), typically yielding the cis isomer as the major product.

The stereochemical outcome should be confirmed by NMR spectroscopy, utilizing techniques such as NOESY to establish the spatial relationship between the protons at C3 and C5.

G start Methyl 1-Boc-5-oxopiperidine-3-carboxylate reagent Reducing Agent (e.g., NaBH4 or L-Selectride) start->reagent product_cis cis-Methyl 1-Boc-5-hydroxypiperidine-3-carboxylate reagent->product_cis Stereoselective Reduction product_trans trans-Methyl 1-Boc-5-hydroxypiperidine-3-carboxylate reagent->product_trans Stereoselective Reduction purification Purification (Column Chromatography) product_cis->purification product_trans->purification

Caption: Synthetic pathway to cis- and trans-isomers.

Applications in Drug Discovery

The strategic placement of functional groups in this compound makes it a valuable precursor for a range of therapeutic targets. The hydroxyl group can act as a hydrogen bond donor or acceptor, or it can be further functionalized. The ester can be hydrolyzed to a carboxylic acid for amide coupling or reduced to a primary alcohol.

Kinase Inhibitors

The 4-hydroxypiperidine moiety has been identified as a key pharmacophore in a number of p38 MAP kinase inhibitors, where it is thought to confer selectivity and improve pharmacokinetic properties.[1] While direct examples using the title compound are proprietary, its structural motifs are highly relevant for creating novel kinase inhibitors. The hydroxyl group can form crucial interactions in the ATP-binding pocket of kinases.

Antiviral Agents

Piperidine derivatives are integral to many antiviral drugs.[2] The hydroxyl group of the title compound can mimic the ribose sugar of nucleosides, making it a candidate for the synthesis of novel nucleoside analogs with potential activity against viruses like HIV and influenza.[2][3]

General Workflow in a Drug Discovery Cascade

The versatility of this compound allows for its incorporation into various stages of a drug discovery project, from library synthesis to lead optimization.

G cluster_0 Scaffold Preparation cluster_1 Diversification cluster_2 Screening & Optimization cluster_3 Candidate Selection start This compound reaction1 Functionalization of -OH group start->reaction1 reaction2 Modification of -COOMe group start->reaction2 reaction3 Deprotection & N-functionalization start->reaction3 library Compound Library reaction1->library reaction2->library reaction3->library screening Biological Screening (HTS) library->screening sar SAR Studies screening->sar lead_opt Lead Optimization sar->lead_opt candidate Drug Candidate lead_opt->candidate

Caption: Drug discovery workflow using the title compound.

Key Chemical Transformations

Beyond its synthesis, the utility of this compound lies in its reactivity. The following are key transformations that can be performed on this scaffold:

  • Mitsunobu Reaction: The hydroxyl group can be inverted or substituted with various nucleophiles, such as azides or phenols, under Mitsunobu conditions.

  • Oxidation: The secondary alcohol can be oxidized to the corresponding ketone (Methyl 1-Boc-5-oxopiperidine-3-carboxylate) using reagents like Dess-Martin periodinane or Swern oxidation.

  • Ester Hydrolysis: The methyl ester can be saponified to the corresponding carboxylic acid using a base like lithium hydroxide, which can then be coupled with amines to form amides.

  • Ester Reduction: The ester can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride.

  • Boc-Deprotection: The Boc group can be readily removed with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent, freeing the secondary amine for further functionalization.

By employing these transformations, medicinal chemists can rapidly generate a diverse library of compounds for biological screening, accelerating the journey from a starting material to a potential drug candidate. The strategic use of this compound provides a powerful and efficient approach to exploring novel chemical space in the pursuit of new medicines.

References

The Pivotal Role of Methyl 1-Boc-5-hydroxypiperidine-3-carboxylate as a Chiral Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutics with enhanced efficacy and reduced side effects has led to a surge in the development of chiral drugs. Within this landscape, chiral building blocks serve as fundamental components for the asymmetric synthesis of complex active pharmaceutical ingredients (APIs). Among these, substituted piperidine scaffolds are of paramount importance due to their prevalence in a vast array of natural products and synthetic drugs. This technical guide delves into the significance, synthesis, and potential applications of a highly valuable chiral building block: Methyl 1-Boc-5-hydroxypiperidine-3-carboxylate .

This versatile molecule, featuring a piperidine core functionalized with a hydroxyl and a methyl carboxylate group at the 3 and 5 positions, and protected with a tert-butoxycarbonyl (Boc) group, offers multiple points for diversification and stereochemical control. Its distinct stereoisomers provide a gateway to a diverse chemical space, enabling the synthesis of novel drug candidates with specific pharmacological profiles.

Physicochemical Properties and Stereoisomerism

This compound possesses two stereocenters at the C3 and C5 positions of the piperidine ring. This gives rise to four possible stereoisomers: (3R,5R), (3S,5S), (3R,5S), and (3S,5R). The cis and trans relationship between the hydroxyl and carboxylate substituents significantly influences the three-dimensional conformation of the piperidine ring and, consequently, the biological activity of the final drug molecule.

Table 1: Physicochemical Properties of Related Piperidine Precursors

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Appearance
Methyl 1-Boc-5-oxo-piperidine-3-carboxylate1303974-96-0C12H19NO5257.28Solid
(S)-1-Boc-3-hydroxypiperidine143900-44-1C10H19NO3201.26White to tan powder or crystalline powder
(R)-1-Boc-3-hydroxypiperidine143900-43-0C10H19NO3201.26Not specified

Synthetic Strategies: Accessing the Chiral Scaffolds

The stereoselective synthesis of 3,5-disubstituted piperidines like this compound is a challenging yet crucial task in medicinal chemistry. Several strategies can be envisioned, drawing from established methodologies for the synthesis of similarly substituted piperidines. A key precursor for accessing the desired 5-hydroxy derivative is the corresponding 5-oxo piperidine.

Diastereoselective Reduction of a Ketone Precursor

A common and effective method to introduce the hydroxyl group with stereocontrol is the diastereoselective reduction of the corresponding ketone, Methyl 1-Boc-5-oxopiperidine-3-carboxylate. The choice of reducing agent and reaction conditions can influence the stereochemical outcome, yielding either the cis or trans diastereomer as the major product.

Table 2: Hypothetical Diastereoselective Reduction of Methyl 1-Boc-5-oxopiperidine-3-carboxylate

EntryReducing AgentSolventTemperature (°C)Major DiastereomerDiastereomeric Ratio (cis:trans)
1NaBH4Methanol0 to rtcis>90:10
2L-Selectride®THF-78trans>95:5
3K-Selectride®THF-78trans>95:5

This table presents a hypothetical scenario based on established principles of ketone reduction. Actual results would require experimental validation.

Experimental Protocol: Proposed Diastereoselective Reduction to cis-Methyl 1-Boc-5-hydroxypiperidine-3-carboxylate

  • Dissolve Methyl 1-Boc-5-oxopiperidine-3-carboxylate (1.0 eq) in anhydrous methanol (10 mL/mmol) and cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH4) (1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove methanol.

  • Extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired cis-diastereomer.

G

Proposed workflow for the synthesis of the cis-diastereomer.
Chiral Resolution of Racemic Mixtures

For obtaining enantiomerically pure isomers, chiral resolution of the racemic mixture of this compound is a viable strategy. This can be achieved through several methods, including:

  • Diastereomeric Salt Formation: Reaction of the racemic carboxylic acid (after hydrolysis of the methyl ester) with a chiral amine or base to form diastereomeric salts, which can be separated by fractional crystallization.

  • Enzymatic Kinetic Resolution: Utilizing lipases or other enzymes to selectively acylate or hydrolyze one enantiomer of the racemic alcohol, allowing for the separation of the unreacted enantiomer and the derivatized product.[1]

Experimental Protocol: Generalized Enzymatic Kinetic Resolution

  • Dissolve the racemic this compound (1.0 eq) in an appropriate organic solvent (e.g., toluene, THF).

  • Add an acylating agent (e.g., vinyl acetate, isopropenyl acetate) (0.5-0.6 eq).

  • Add a lipase (e.g., Candida antarctica lipase B (CAL-B), Pseudomonas cepacia lipase) (typically 10-50% by weight).

  • Stir the mixture at a controlled temperature (e.g., room temperature, 40 °C) and monitor the conversion by chiral HPLC.

  • Once approximately 50% conversion is reached, filter off the enzyme.

  • Concentrate the filtrate and separate the acylated product from the unreacted alcohol by column chromatography.

  • The enantiomeric excess (e.e.) of both the recovered starting material and the product is determined by chiral HPLC.

G

Generalized workflow for enzymatic kinetic resolution.

Applications in Drug Discovery and Development

The 3,5-disubstituted piperidine scaffold is a privileged motif in medicinal chemistry, appearing in a variety of bioactive molecules. The presence of both a hydroxyl and a carboxylate group on the this compound building block allows for diverse synthetic elaborations, making it a valuable precursor for libraries of compounds targeting various diseases.

Potential as a Precursor for Kinase Inhibitors

Many kinase inhibitors feature a heterocyclic core that interacts with the hinge region of the kinase ATP-binding site. The piperidine ring of this compound can serve as a scaffold to present pharmacophoric groups in a specific three-dimensional arrangement. For instance, the hydroxyl group can act as a hydrogen bond donor or acceptor, while the carboxylate can be converted to an amide to introduce further diversity and interactions with the target protein. A prominent example of a drug containing a chiral piperidine is Ibrutinib, a Bruton's tyrosine kinase (BTK) inhibitor, which utilizes (S)-1-Boc-3-hydroxypiperidine in its synthesis.[2] While not the exact building block, this highlights the importance of chiral hydroxypiperidines in this class of drugs.

G

Simplified signaling pathway inhibited by a kinase inhibitor.
Application in the Synthesis of Antiviral Agents

Piperidine derivatives have also been explored for their antiviral activities. The piperidine core can serve as a scaffold to mimic natural substrates or to interact with viral enzymes. The functional groups on this compound provide handles for the attachment of various pharmacophores that can target viral proteases, polymerases, or entry mechanisms. While specific examples utilizing this exact building block are not prominent in the literature, the general class of functionalized piperidines is of significant interest in antiviral research.

Conclusion

This compound represents a chiral building block with significant potential for the synthesis of novel and stereochemically defined pharmaceutical agents. Its 3,5-disubstituted pattern offers a unique scaffold for the development of drugs targeting a range of diseases, with kinase inhibition and antiviral applications being particularly promising areas. While detailed synthetic protocols for this specific molecule are not widely published, established methods for the stereoselective synthesis of related piperidines provide a solid foundation for its preparation. As the demand for more sophisticated and effective chiral drugs continues to grow, the importance of versatile building blocks like this compound in the drug discovery and development pipeline is set to increase. Further research into its efficient and scalable synthesis will undoubtedly unlock its full potential in medicinal chemistry.

References

The Pivotal Role of Methyl 1-Boc-5-hydroxypiperidine-3-carboxylate in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine scaffold is a cornerstone in the design and synthesis of therapeutic agents, with its derivatives forming the core of numerous approved drugs.[1][2] Among the vast array of functionalized piperidines, Methyl 1-Boc-5-hydroxypiperidine-3-carboxylate stands out as a versatile and highly valuable building block in medicinal chemistry. Its unique trifunctional nature, featuring a protected amine, a hydroxyl group, and a methyl ester, offers a rich platform for chemical elaboration and the introduction of molecular diversity. This technical guide provides an in-depth exploration of the synthesis, properties, and significant applications of this compound, highlighting its instrumental role in the development of novel therapeutics, particularly in the realms of kinase inhibition and antiviral agents.

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, owing to its prevalence in natural products and its ability to confer favorable pharmacokinetic and pharmacodynamic properties to drug candidates.[1][2] The introduction of chirality and various functional groups onto the piperidine core allows for precise three-dimensional orientation of substituents, enabling targeted interactions with biological macromolecules.[3][4] The tert-butoxycarbonyl (Boc) protecting group is frequently employed for the piperidine nitrogen, offering stability under a wide range of reaction conditions while being readily removable under mild acidic conditions, thus facilitating multi-step synthetic sequences.[5][6][7]

This compound, with its strategically placed functional groups, serves as a key intermediate for creating complex molecular architectures. The hydroxyl group can act as a hydrogen bond donor or acceptor, or as a site for further functionalization, while the methyl ester provides a handle for amide bond formation or reduction to a primary alcohol.

Physicochemical and Structural Data

Quantitative data for this compound and its deprotected precursor are summarized below. The properties of the target compound are often inferred from its deprotected form and related structures due to limited direct literature.

PropertyThis compoundMethyl 5-hydroxypiperidine-3-carboxylate[8][9]
CAS Number Not available1095010-44-8
Molecular Formula C₁₂H₂₁NO₅C₇H₁₃NO₃
Molecular Weight 259.30 g/mol 159.18 g/mol
Appearance Predicted: White to off-white solidData not available
SMILES COC(=O)C1CC(O)CN(C1)C(=O)OC(C)(C)CCOC(=O)C1CC(CNC1)O
Topological Polar Surface Area (TPSA) 84.86 Ų (Predicted)58.56 Ų
logP 0.85 (Predicted)-0.8702
Hydrogen Bond Donors 12
Hydrogen Bond Acceptors 54
Rotatable Bonds 41

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through the Boc-protection of its corresponding amine precursor, Methyl 5-hydroxypiperidine-3-carboxylate.

Synthesis of this compound

This procedure is based on standard N-tert-butoxycarbonylation of amines.[10]

Reaction Scheme:

G cluster_0 Methyl 5-hydroxypiperidine-3-carboxylate cluster_1 (Boc)2O, Base (e.g., Et3N or NaOH) Solvent (e.g., DCM or Dioxane/Water) cluster_2 This compound start reagents start->reagents end reagents->end

Caption: Synthetic pathway for this compound.

Experimental Protocol:

  • Dissolution: Dissolve Methyl 5-hydroxypiperidine-3-carboxylate (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.[5]

  • Base Addition: Add a base, such as triethylamine (1.2 - 2.0 equivalents) for anhydrous conditions or sodium hydroxide for aqueous conditions, to the solution and stir.[5]

  • Reagent Addition: Slowly add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.5 equivalents) to the stirred solution at room temperature or 0 °C.[5]

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.[5]

  • Work-up:

    • If using an organic solvent, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • If using an aqueous system, extract the product with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the pure this compound.

Role in Medicinal Chemistry and Drug Discovery

This compound is a versatile intermediate for the synthesis of a wide range of bioactive molecules. Its utility stems from the orthogonal reactivity of its functional groups.

Application in the Synthesis of Kinase Inhibitors

The hydroxyl group of the piperidine ring can form crucial hydrogen bond interactions with the hinge region of kinase ATP-binding pockets.[2] The piperidine scaffold itself can serve as a central scaffold to orient pharmacophoric groups in the desired spatial arrangement for optimal binding.

Workflow for Utilization in Kinase Inhibitor Synthesis:

G A This compound B Amide Coupling or Reduction of Ester A->B C Functionalization of Hydroxyl Group B->C D Deprotection of Boc Group C->D E Coupling with Heterocyclic Core D->E F Final Kinase Inhibitor Candidate E->F

Caption: Workflow for kinase inhibitor synthesis.

Role in the Development of Antiviral Agents

The piperidine core is a common feature in various antiviral compounds. It can enhance the bioavailability and modulate the physicochemical properties of nucleoside and non-nucleoside analogs.[2] The functional groups on this compound allow for its incorporation into diverse antiviral scaffolds.

Representative Signaling Pathway: Kinase Inhibition

Many kinase inhibitors target signaling pathways crucial for cancer cell proliferation and survival, such as the BCR-Abl pathway in chronic myeloid leukemia. While a drug containing the specific "this compound" moiety is not explicitly detailed in the search results, the general principle of how such a scaffold could be integrated into a kinase inhibitor that modulates a signaling pathway can be illustrated.

G cluster_0 Cell Membrane cluster_1 Cytoplasm receptor Receptor Tyrosine Kinase kinase Kinase (e.g., Abl) receptor->kinase substrate Substrate Protein kinase->substrate ATP -> ADP p_substrate Phosphorylated Substrate substrate->p_substrate Phosphorylation downstream Downstream Signaling (e.g., Proliferation, Survival) p_substrate->downstream inhibitor Inhibitor with Piperidine Scaffold inhibitor->kinase Inhibition

Caption: Kinase inhibition signaling pathway.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its trifunctional nature, combined with the robust and easily removable Boc protecting group, provides a powerful tool for the synthesis of complex and diverse molecular architectures. Its application in the development of kinase inhibitors and antiviral agents underscores its significance in the quest for novel therapeutics. Further exploration of the chemical space accessible from this intermediate is likely to yield new and improved drug candidates for a variety of diseases.

References

An In-Depth Technical Guide to Methyl 1-Boc-5-Hydroxypiperidine-3-carboxylate Derivatives and Analogs for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The piperidine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous approved pharmaceuticals and bioactive natural products.[1] Its prevalence is attributed to its favorable physicochemical properties, including high chemical stability, the ability to modulate lipophilicity and water solubility, and conformational flexibility that allows for optimal binding to biological targets.[1] The presence of a piperidine ring can enhance a molecule's druggability by improving metabolic stability and facilitating transport across biological membranes, often with reduced toxicity.[1]

Within this important class of heterocycles, Methyl 1-Boc-5-hydroxypiperidine-3-carboxylate and its analogs serve as versatile and highly valuable building blocks for the synthesis of a wide array of complex and biologically active molecules. The tert-butoxycarbonyl (Boc) protecting group provides stability during various reaction conditions while allowing for straightforward deprotection when necessary. The hydroxyl and methyl ester functionalities at the 5- and 3-positions, respectively, offer reactive handles for further chemical modifications, enabling the creation of diverse chemical libraries for high-throughput screening and drug discovery.[2][3]

This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of derivatives and analogs of this compound. It is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel therapeutics.

Synthesis of Derivatives and Analogs

The functionalized piperidine core of this compound allows for a multitude of synthetic transformations to generate diverse libraries of compounds. A common strategy involves the modification of the hydroxyl and ester groups to introduce various substituents and build more complex heterocyclic systems.

One notable class of derivatives synthesized from precursors of the core molecule are pyrazole-piperidines. These compounds have shown potential as novel heterocyclic amino acids for use as building blocks in drug discovery.[4]

Experimental Protocol: Synthesis of Methyl 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates

This protocol details the synthesis of pyrazole-piperidine derivatives from 1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid, a close analog of the title compound. The methodology involves the initial conversion of the carboxylic acid to a β-keto ester, followed by reaction with N,N-dimethylformamide dimethyl acetal to form a β-enamino diketone. Subsequent cyclization with a hydrazine derivative yields the final pyrazole product.[4]

Step 1: Synthesis of tert-Butyl 3-[(2E)-3-(dimethylamino)-2-(methoxycarbonyl)prop-2-enoyl]piperidine-1-carboxylate [4]

  • To a solution of 1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid (4 g, 17.4 mmol) in dichloromethane (DCM, 24 mL) cooled to 0 °C, add Meldrum's acid (2.77 g, 19.2 mmol) followed by 4-dimethylaminopyridine (DMAP, 4.26 g, 34.9 mmol).

  • Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl, 3.68 g, 19.2 mmol) in portions over 10 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • Dilute the reaction solution with DCM (10 mL) and wash with 1 M KHSO₄ (2 x 15 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Dissolve the resulting residue in methanol (40 mL) and heat at reflux for 2 hours.

  • Cool the solution and remove the solvent under reduced pressure.

  • To the obtained β-keto ester in toluene (20 mL), add N,N-dimethylformamide dimethyl acetal (2.2 g, 18.5 mmol) and heat the mixture at 110 °C for 4 hours.

  • After cooling, evaporate the solvent under reduced pressure to yield the crude β-enamino diketone, which can be used in the next step without further purification.

Step 2: Synthesis of tert-Butyl 4-[4-(methoxycarbonyl)-1-(4-methylphenyl)-1H-pyrazol-5-yl]piperidine-1-carboxylate [4]

  • Couple the crude β-enamino diketone from the previous step with p-tolylhydrazine hydrochloride in ethanol.

  • Purify the resulting residue by column chromatography on silica gel using an acetone/n-hexane (1:7, v/v) eluent.

  • The product is obtained as yellowish crystals.

Data Presentation: Characterization of Pyrazole-Piperidine Derivatives

The following table summarizes the characterization data for a series of synthesized tert-Butyl 4-[4-(methoxycarbonyl)-1-aryl-1H-pyrazol-5-yl]piperidine-1-carboxylates.[4]

CompoundAr-substituentYield (%)Melting Point (°C)
5b 4-methylphenyl70133–135
5c 3-methylphenyl53123–124

Note: The yields and melting points are as reported in the cited literature.[4] Further characterization would typically include ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm the structure and purity of the compounds.

Biological Activities and Structure-Activity Relationships (SAR)

Derivatives of the piperidine scaffold have been extensively investigated for a wide range of biological activities. The data presented below highlights the potential of these compounds as inhibitors of various enzymes implicated in disease.

Data Presentation: SAR of Piperidine Derivatives as MenA Inhibitors

Menaquinone (Vitamin K2) biosynthesis is an essential pathway in Mycobacterium tuberculosis, making the enzymes involved attractive targets for novel anti-tuberculosis drugs. The following table presents the inhibitory potencies (IC₅₀) against the MenA enzyme and the antibacterial activities (GIC₅₀) against M. tuberculosis for a series of piperidine derivatives.[5]

CompoundMenA IC₅₀ (µM)M. tuberculosis GIC₅₀ (µM)
1 HH138
2 4-FH2210
3 H3-Cl>100>100

IC₅₀ is the estimated half-maximal inhibitory concentration. GIC₅₀ is the concentration that inhibits 50% of M. tuberculosis growth.[5]

Data Presentation: SAR of Piperidine Carboxamide Derivatives as ALK Inhibitors

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when dysregulated, is a driver of several cancers. The following table shows the inhibitory activity of a series of piperidine carboxamide derivatives against the Karpas-299 tumor cell line, which is dependent on ALK activity.[6]

CompoundR-GrouppIC₅₀
1a -H6.89
1b -CH₃7.12
1c -OCH₃7.01
1d -Cl7.35

pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration.[6]

Experimental Protocols for Biological Assays

To evaluate the therapeutic potential of novel this compound derivatives, robust and reproducible biological assays are essential. The following sections provide detailed protocols for assessing kinase and β-lactamase inhibition.

Kinase Inhibition Assay Protocol (Luminescence-Based)

This protocol is designed for a 384-well plate format and is suitable for high-throughput screening of kinase inhibitors. The assay measures the amount of ATP remaining after a kinase reaction, where a higher luminescence signal indicates greater inhibition.[7]

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • Test compounds serially diluted in DMSO

  • Luminescence-based ATP detection kit (e.g., Kinase-Glo®)

  • White, flat-bottom 384-well assay plates

  • Multichannel pipettor, plate shaker, and luminescence plate reader

Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compounds in DMSO. Include a DMSO-only vehicle control and a known positive control inhibitor.

  • Assay Plate Preparation: Add 1 µL of the diluted compounds, vehicle control, and positive control to the appropriate wells of the 384-well plate.

  • Kinase Reaction Mixture Preparation: Prepare a master mix of the kinase reaction solution containing the assay buffer, kinase enzyme, and the specific peptide substrate.

  • Initiation of Kinase Reaction: Dispense the kinase reaction mixture into each well. Prepare a "no kinase" control by adding the reaction mixture without the enzyme to a set of wells to serve as the 100% inhibition control.

  • Incubation: Mix the plate gently on a plate shaker and incubate at room temperature for a duration optimized for the specific kinase (typically 30-60 minutes).

  • Signal Detection: Add the ATP detection reagent to all wells to stop the kinase reaction and generate a luminescent signal. Incubate for 10 minutes at room temperature to stabilize the signal.

  • Data Acquisition: Measure the luminescence intensity of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC₅₀ value by fitting the data to a dose-response curve.

β-Lactamase Inhibition Assay Protocol (Spectrophotometric)

This assay is based on the hydrolysis of the chromogenic cephalosporin, nitrocefin, by β-lactamase. The hydrolysis produces a colored product that can be measured spectrophotometrically at 490 nm.[8]

Materials:

  • β-Lactamase enzyme (e.g., from E. coli)

  • Nitrocefin solution

  • β-Lactamase assay buffer (e.g., phosphate buffer, pH 7.0)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • 96-well clear microplate

  • Microplate reader

Procedure:

  • Reaction Mix Preparation: Prepare a reaction mix containing the β-Lactamase Assay Buffer and Nitrocefin.

  • Sample and Control Preparation: Add the test compounds at various concentrations to the wells of the microplate. Include a vehicle control (solvent only) and a positive control (known β-lactamase inhibitor).

  • Enzyme Addition: Add the β-lactamase enzyme solution to all wells except for the blank (buffer only).

  • Initiate Reaction: Add the Reaction Mix to all wells to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 490 nm in kinetic mode for 30-60 minutes at room temperature, taking readings every minute. Protect the plate from light.

  • Data Analysis: Determine the rate of nitrocefin hydrolysis for each concentration of the test compound. Calculate the percent inhibition relative to the vehicle control and determine the IC₅₀ value.

Signaling Pathways and Experimental Workflows

Understanding the mechanism of action of novel drug candidates requires knowledge of the cellular signaling pathways they modulate. The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways relevant to the therapeutic targets of piperidine derivatives.

ALK_Signaling_Pathway Ligand Ligand ALK ALK Receptor Ligand->ALK PLCg PLCγ ALK->PLCg JAK JAK ALK->JAK RAS RAS ALK->RAS PI3K PI3K ALK->PI3K STAT3 STAT3 JAK->STAT3 RAF RAF RAS->RAF AKT AKT PI3K->AKT Nucleus Nucleus STAT3->Nucleus MEK MEK RAF->MEK AKT->Nucleus ERK ERK MEK->ERK ERK->Nucleus Proliferation Cell Proliferation, Survival, Angiogenesis Nucleus->Proliferation

Anaplastic Lymphoma Kinase (ALK) Signaling Pathway.[5]

Akt_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP3->PI3K PDK1 PDK1 PIP3->PDK1 mTORC2 mTORC2 PIP3->mTORC2 AKT AKT PDK1->AKT Thr308 mTORC2->AKT Ser473 BAD BAD AKT->BAD Caspase9 Caspase-9 AKT->Caspase9 mTORC1 mTORC1 AKT->mTORC1 GSK3b GSK-3β AKT->GSK3b FOXO FOXO AKT->FOXO CellSurvival Cell Survival ProteinSynthesis Protein Synthesis mTORC1->ProteinSynthesis CellProliferation Cell Proliferation

PI3K/Akt Signaling Pathway.

Menaquinone_Biosynthesis_Pathway Chorismate Chorismate MenF MenF Chorismate->MenF Isochorismate Isochorismate MenF->Isochorismate MenD MenD Isochorismate->MenD SEPHCHC SEPHCHC MenD->SEPHCHC MenH MenH SEPHCHC->MenH o_Succinylbenzoate o-Succinylbenzoate MenH->o_Succinylbenzoate MenE MenE o_Succinylbenzoate->MenE OSB_CoA OSB-CoA MenE->OSB_CoA MenB MenB OSB_CoA->MenB DHNA_CoA DHNA-CoA MenB->DHNA_CoA MenC MenC DHNA_CoA->MenC DHNA 1,4-dihydroxy-2-naphthoate MenC->DHNA MenA MenA DHNA->MenA Demethylmenaquinone Demethylmenaquinone MenA->Demethylmenaquinone MenG MenG Demethylmenaquinone->MenG Menaquinone Menaquinone (MK-9) MenG->Menaquinone

Menaquinone Biosynthesis Pathway in Mycobacterium tuberculosis.

References

A Technical Guide to the Synthesis of Novel Heterocyclic Compounds from Methyl 1-Boc-5-hydroxypiperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis and utility of Methyl 1-Boc-5-hydroxypiperidine-3-carboxylate as a versatile starting material for the creation of novel heterocyclic compounds. The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[1][2] The functionalization of this core with a hydroxyl group and a methyl ester provides multiple reaction handles for the construction of diverse and complex heterocyclic systems with potential therapeutic applications.[1][3]

Synthesis of the Core Scaffold: this compound

The target compound, this compound, is not readily commercially available. However, a plausible synthetic route can be devised from commercially available starting materials, primarily involving the diastereoselective reduction of a key ketone intermediate.

A common synthetic pathway begins with the esterification of 1-Boc-piperidine-3-carboxylic acid to yield Methyl N-Boc-piperidine-3-carboxylate.[4] Subsequent oxidation would lead to Methyl 1-Boc-5-oxopiperidine-3-carboxylate, the precursor for the crucial stereoselective reduction.

Experimental Protocol: Synthesis of Methyl 1-Boc-5-oxopiperidine-3-carboxylate (Hypothetical)

  • Esterification: To a solution of 1-Boc-piperidine-3-carboxylic acid (1 equivalent) in methanol, add a catalytic amount of sulfuric acid. Reflux the mixture for 4-6 hours. After cooling, neutralize the reaction with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Methyl N-Boc-piperidine-3-carboxylate.

  • Oxidation: Dissolve Methyl N-Boc-piperidine-3-carboxylate (1 equivalent) in a suitable solvent such as dichloromethane. Add an oxidizing agent, for example, Dess-Martin periodinane or perform an oxoammonium-catalyzed oxidation. Monitor the reaction by TLC. Upon completion, quench the reaction and purify the crude product by column chromatography to obtain Methyl 1-Boc-5-oxopiperidine-3-carboxylate.

Diastereoselective Reduction to Introduce the Hydroxyl Group

The reduction of the ketone at the C-5 position can lead to both cis and trans isomers of this compound. The stereochemical outcome is crucial for the biological activity of the final heterocyclic compounds. Diastereoselective reduction can be achieved using various reducing agents.

Experimental Protocol: Diastereoselective Reduction of Methyl 1-Boc-5-oxopiperidine-3-carboxylate

  • Dissolve Methyl 1-Boc-5-oxopiperidine-3-carboxylate (1 equivalent) in a suitable solvent (e.g., methanol, ethanol, or THF) and cool the solution to the desired temperature (e.g., -78 °C or 0 °C).

  • Add the reducing agent (e.g., sodium borohydride for lower selectivity, or a bulkier reagent like L-Selectride® for higher stereoselectivity) portion-wise.

  • Stir the reaction mixture until completion (monitored by TLC).

  • Quench the reaction by the slow addition of water or a saturated ammonium chloride solution.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to separate the cis and trans diastereomers.

Table 1: Hypothetical Quantitative Data for the Synthesis of this compound

StepReagents and ConditionsProductYield (%)Diastereomeric Ratio (cis:trans)
1 1-Boc-piperidine-3-carboxylic acid, MeOH, H₂SO₄ (cat.), refluxMethyl N-Boc-piperidine-3-carboxylate>95N/A
2 Dess-Martin periodinane, CH₂Cl₂Methyl 1-Boc-5-oxopiperidine-3-carboxylate85-95N/A
3a NaBH₄, MeOH, 0 °CThis compound~90Variable
3b L-Selectride®, THF, -78 °CThis compound~85>95:5 (typically favoring axial attack)

Synthesis of Novel Heterocyclic Compounds

The synthesized this compound can be envisioned as a precursor to a β-keto ester, a versatile intermediate for the synthesis of various five- and six-membered heterocyclic rings. The hydroxyl group can be oxidized to a ketone, yielding Methyl 1-Boc-5-oxopiperidine-3-carboxylate, which is a β-keto ester.

Synthesis of Pyrazole Derivatives

Pyrazoles are a well-known class of heterocyclic compounds with a wide range of biological activities. The Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, is a common method for their preparation.[1][5][6]

Experimental Protocol: Synthesis of Piperidinyl-Pyrazoles

  • To a solution of Methyl 1-Boc-5-oxopiperidine-3-carboxylate (1 equivalent) in a suitable solvent (e.g., ethanol or acetic acid), add the desired hydrazine derivative (1-1.2 equivalents).

  • The reaction can be performed at room temperature or with heating, depending on the reactivity of the hydrazine. Acid catalysis (e.g., a few drops of acetic acid or HCl) can be employed to accelerate the reaction.[5]

  • Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Table 2: Representative Data for Pyrazole Synthesis from β-Keto Esters

β-Keto EsterHydrazineProductYield (%)Reference
Ethyl acetoacetateHydrazine hydrate3-Methyl-1H-pyrazol-5(4H)-one85General Knowledge
Ethyl benzoylacetatePhenylhydrazine1,5-Diphenyl-1H-pyrazol-3(2H)-one90General Knowledge
Methyl 1-Boc-5-oxopiperidine-3-carboxylatePhenylhydrazineMethyl 1-Boc-5-(1-phenyl-1H-pyrazol-5-yl)piperidine-3-carboxylate (Hypothetical)70-85-
Synthesis of Pyrimidine Derivatives

Pyrimidines are another important class of nitrogen-containing heterocycles found in nucleic acids and numerous pharmaceuticals. The Pinner synthesis provides a straightforward method for their preparation from 1,3-dicarbonyl compounds and amidines.[2][7]

Experimental Protocol: Synthesis of Piperidinyl-Pyrimidines

  • Dissolve Methyl 1-Boc-5-oxopiperidine-3-carboxylate (1 equivalent) and the desired amidine hydrochloride (1-1.2 equivalents) in a suitable solvent like ethanol.

  • Add a base, such as sodium ethoxide or potassium carbonate, to neutralize the amidine salt and catalyze the reaction.

  • Reflux the reaction mixture for several hours until the reaction is complete (monitored by TLC).

  • After cooling, filter off any inorganic salts and concentrate the filtrate.

  • Purify the crude product by recrystallization or column chromatography.

Table 3: Representative Data for Pyrimidine Synthesis from β-Keto Esters

β-Keto EsterAmidineProductYield (%)Reference
Ethyl acetoacetateAcetamidine HCl2,6-Dimethylpyrimidin-4-ol75General Knowledge
Diethyl malonateGuanidine HCl2-Amino-4,6-dihydroxypyrimidine80General Knowledge
Methyl 1-Boc-5-oxopiperidine-3-carboxylateBenzamidine HClMethyl 1-Boc-5-(2-phenylpyrimidin-4-yl)piperidine-3-carboxylate (Hypothetical)60-75-
Synthesis of Isoxazole Derivatives

Isoxazoles are five-membered heterocyclic compounds containing adjacent nitrogen and oxygen atoms. They can be synthesized by the condensation of 1,3-dicarbonyl compounds with hydroxylamine.[8][9]

Experimental Protocol: Synthesis of Piperidinyl-Isoxazoles

  • Dissolve Methyl 1-Boc-5-oxopiperidine-3-carboxylate (1 equivalent) and hydroxylamine hydrochloride (1-1.2 equivalents) in a solvent such as ethanol or a mixture of ethanol and water.

  • Add a base, such as sodium acetate or pyridine, to liberate the free hydroxylamine.

  • Stir the reaction mixture at room temperature or with gentle heating until completion (monitored by TLC).

  • Remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.

Table 4: Representative Data for Isoxazole Synthesis from β-Keto Esters

β-Keto EsterReagentProductYield (%)Reference
AcetylacetoneHydroxylamine HCl3,5-Dimethylisoxazole88General Knowledge
Ethyl acetoacetateHydroxylamine HCl3-Methylisoxazol-5(4H)-one82General Knowledge
Methyl 1-Boc-5-oxopiperidine-3-carboxylateHydroxylamine HClMethyl 1-Boc-5-(isoxazol-3-yl)piperidine-3-carboxylate (Hypothetical)65-80-

Visualization of Synthetic Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key synthetic transformations described in this guide.

Synthesis_of_Core_Scaffold start 1-Boc-piperidine-3-carboxylic acid ester Methyl N-Boc-piperidine-3-carboxylate start->ester MeOH, H+ ketone Methyl 1-Boc-5-oxopiperidine-3-carboxylate ester->ketone Oxidation product This compound ketone->product Diastereoselective Reduction

Caption: Synthesis of the core scaffold.

Heterocycle_Synthesis start This compound ketone Methyl 1-Boc-5-oxopiperidine-3-carboxylate (β-Keto Ester) start->ketone Oxidation pyrazole Piperidinyl-Pyrazole ketone->pyrazole + Hydrazine pyrimidine Piperidinyl-Pyrimidine ketone->pyrimidine + Amidine isoxazole Piperidinyl-Isoxazole ketone->isoxazole + Hydroxylamine

Caption: Synthesis of heterocyclic compounds.

Pharmacological Relevance and Future Directions

Piperidine-containing compounds exhibit a wide range of pharmacological activities, acting on various biological targets.[1][6] The novel heterocyclic compounds synthesized from this compound are of significant interest for drug discovery programs.

  • Pyrazoles: Known for their anti-inflammatory, analgesic, antimicrobial, and anticancer properties.

  • Pyrimidines: Core structures in many anticancer drugs (e.g., 5-fluorouracil), antivirals, and CNS-active agents.

  • Isoxazoles: Exhibit a broad spectrum of activities including antibacterial, antifungal, and anti-inflammatory effects.

The stereochemistry at the C-3 and C-5 positions of the piperidine ring will be a critical determinant of the biological activity and selectivity of the synthesized compounds. Structure-activity relationship (SAR) studies of these novel heterocyclic libraries will be essential to identify lead compounds for further development. The functional groups on the newly formed heterocyclic rings also provide opportunities for further chemical modifications, enabling the exploration of a vast chemical space.

This guide provides a foundational framework for the synthesis and exploration of novel heterocyclic compounds derived from this compound. The detailed protocols and synthetic strategies outlined herein are intended to empower researchers in their quest for new therapeutic agents.

References

The Critical Role of Stereochemistry in Methyl 1-Boc-5-Hydroxypiperidine-3-carboxylate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise three-dimensional arrangement of atoms within a molecule, its stereochemistry, is a cornerstone of modern drug discovery and development. Even subtle changes in the spatial orientation of functional groups can lead to dramatic differences in a compound's pharmacological profile, including its efficacy, selectivity, and safety. This technical guide delves into the stereochemistry of Methyl 1-Boc-5-hydroxypiperidine-3-carboxylate, a substituted piperidine scaffold with significant potential in medicinal chemistry. While specific data for this exact molecule is limited in publicly available literature, this guide extrapolates from closely related structures to provide a comprehensive overview of its potential stereoisomers, their likely synthesis, and the critical importance of stereochemical control in harnessing their therapeutic potential.

Understanding the Stereoisomers of this compound

This compound possesses two chiral centers at the C3 and C5 positions of the piperidine ring. This gives rise to four possible stereoisomers:

  • (3R,5R)-Methyl 1-Boc-5-hydroxypiperidine-3-carboxylate

  • (3S,5S)-Methyl 1-Boc-5-hydroxypiperidine-3-carboxylate

  • (3R,5S)-Methyl 1-Boc-5-hydroxypiperidine-3-carboxylate

  • (3S,5R)-Methyl 1-Boc-5-hydroxypiperidine-3-carboxylate

These stereoisomers can be categorized into two pairs of enantiomers (non-superimposable mirror images) and two pairs of diastereomers (stereoisomers that are not mirror images). The relative orientation of the hydroxyl and carboxylate groups can be described as cis (on the same side of the ring) or trans (on opposite sides).

stereoisomers cluster_enantiomers1 Enantiomeric Pair 1 (cis) cluster_enantiomers2 Enantiomeric Pair 2 (trans) (3R,5S) (3R,5S)-cis (3S,5R) (3S,5R)-cis (3R,5S)->(3S,5R) mirror images (3R,5R) (3R,5R)-trans (3R,5S)->(3R,5R) diastereomers (3S,5S) (3S,5S)-trans (3R,5S)->(3S,5S) diastereomers (3S,5R)->(3R,5R) diastereomers (3S,5R)->(3S,5S) diastereomers (3R,5R)->(3S,5S) mirror images

Stereoisomers of this compound

The Profound Impact of Stereochemistry on Biological Activity

The significance of stereochemistry in drug design cannot be overstated. Chiral piperidine scaffolds are prevalent in a vast number of approved pharmaceuticals.[1][2][3] The introduction of chiral centers can profoundly influence a molecule's interaction with its biological target, often a protein with a specific three-dimensional binding site. This can lead to:

  • Enhanced Biological Activity and Selectivity: One enantiomer may exhibit significantly higher affinity for the target receptor or enzyme, leading to greater potency. The other enantiomer might be inactive or even interact with off-target molecules, causing unwanted side effects.[1][2]

  • Modulated Physicochemical Properties: Stereoisomers can have different physical properties such as solubility and lipophilicity, which in turn affect their absorption, distribution, metabolism, and excretion (ADME) profiles.[2]

  • Improved Pharmacokinetic Properties: The spatial arrangement of atoms can influence how a drug is metabolized, potentially leading to a longer half-life or improved bioavailability for a specific stereoisomer.[1][2]

  • Reduced Toxicity: By isolating the therapeutically active enantiomer, the potential for toxicity associated with the inactive or off-target enantiomer can be minimized.[1]

Synthetic Strategies for Stereoselective Synthesis

Achieving stereocontrol in the synthesis of substituted piperidines is a key challenge in medicinal chemistry. Based on literature for analogous compounds, several strategies can be envisioned for the stereoselective synthesis of the individual isomers of this compound.

Chiral Pool Synthesis

A common approach involves starting from readily available chiral building blocks. For instance, enantiomerically pure (R)- or (S)-piperidine-3-carboxylic acid could serve as a starting material.[1]

chiral_pool_synthesis start (R)- or (S)-piperidine-3-carboxylic acid step1 Boc Protection start->step1 step2 Hydroxylation at C5 step1->step2 step3 Methyl Esterification step2->step3 end Target Stereoisomer step3->end

Chiral Pool Synthesis Approach
Asymmetric Synthesis and Resolution

Another strategy involves the synthesis of a racemic or diastereomeric mixture followed by separation of the desired stereoisomer.

  • Asymmetric Hydrogenation: Asymmetric hydrogenation of a corresponding pyridine precursor can be a powerful tool to introduce chirality.

  • Chiral Resolution: A racemic mixture can be resolved using several techniques:

    • Diastereomeric Salt Formation: Reaction with a chiral resolving agent to form diastereomeric salts that can be separated by crystallization.

    • Enzymatic Resolution: Utilizing enzymes that selectively react with one enantiomer.

    • Chiral Chromatography: High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is a widely used and effective method for both analytical and preparative separation of enantiomers and diastereomers.[4][5]

resolution_workflow racemate Racemic/Diastereomeric Mixture resolution Chiral Resolution (e.g., Chiral HPLC) racemate->resolution isomer1 Stereoisomer 1 resolution->isomer1 isomer2 Stereoisomer 2 resolution->isomer2 isomer3 Stereoisomer 3 resolution->isomer3 isomer4 Stereoisomer 4 resolution->isomer4

Chiral Resolution Workflow

Experimental Protocols (Exemplary and Inferred)

General Procedure for Chiral HPLC Separation

Objective: To separate the stereoisomers of a racemic or diastereomeric mixture of this compound.

Instrumentation: High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector and a chiral column (e.g., polysaccharide-based chiral stationary phase like Chiralpak®).[4]

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., isopropanol or ethanol), with potential additives like trifluoroacetic acid (TFA) or diethylamine (DEA) to improve peak shape. The optimal ratio would need to be determined empirically.

Protocol:

  • Dissolve a small amount of the sample mixture in the mobile phase.

  • Inject the sample onto the chiral column.

  • Elute the components with the mobile phase at a constant flow rate.

  • Monitor the elution profile using the UV detector at an appropriate wavelength.

  • The different stereoisomers will elute at different retention times, allowing for their separation and collection.

Quantitative Data (Illustrative)

Specific quantitative data for the individual stereoisomers of this compound are not currently documented in public literature. However, for a given set of stereoisomers, one would expect to find distinct values for properties such as:

PropertyExpected Variation Between Stereoisomers
Melting Point (°C) Diastereomers will have different melting points. Enantiomers will have identical melting points, but a mixture of enantiomers (racemate) may have a different melting point than the pure enantiomers.
Specific Rotation ([(\alpha)]D) Enantiomers will rotate plane-polarized light to an equal but opposite degree. Diastereomers will have different specific rotations.
NMR Spectroscopy While enantiomers have identical NMR spectra in an achiral solvent, diastereomers will exhibit different chemical shifts and coupling constants. The coupling constants between protons on the piperidine ring can be particularly useful in determining the relative stereochemistry (cis or trans) of the substituents.[6] The use of chiral shift reagents can allow for the differentiation of enantiomers by NMR.

Conclusion

The stereochemistry of this compound is a critical determinant of its potential biological activity. The existence of four distinct stereoisomers necessitates a thorough understanding and control of their synthesis and characterization. While direct experimental data for this specific molecule remains to be fully elucidated in the public domain, the principles and methodologies established for analogous chiral piperidines provide a robust framework for its investigation. For researchers and drug development professionals, the stereoselective synthesis and individual evaluation of each stereoisomer are paramount to unlocking the full therapeutic potential of this promising scaffold and to developing safer, more effective medicines.

References

The Synthetic Versatility of Methyl 1-Boc-5-hydroxypiperidine-3-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1-Boc-5-hydroxypiperidine-3-carboxylate is a valuable chiral building block in modern organic synthesis, particularly in the realm of pharmaceutical and medicinal chemistry. Its rigid piperidine core, coupled with strategically placed functional groups—a Boc-protected amine, a hydroxyl group, and a methyl ester—makes it a versatile scaffold for the synthesis of complex nitrogen-containing heterocycles, conformationally constrained amino acids, and bioactive molecules. The interplay of these functional groups, along with the inherent stereochemistry of the piperidine ring, governs its reactivity and allows for the diastereoselective construction of intricate molecular architectures. This technical guide provides an in-depth analysis of the core mechanisms of action of this molecule in key synthetic transformations, supported by quantitative data, detailed experimental protocols, and visual representations of reaction pathways and workflows.

Core Reactivity and Mechanism of Action

The synthetic utility of this compound stems from the distinct reactivity of its functional groups. The N-Boc protecting group offers stability under a wide range of reaction conditions while allowing for facile deprotection under acidic conditions. The secondary hydroxyl group is a key site for stereoselective transformations, most notably through nucleophilic substitution reactions. The methyl carboxylate provides a handle for further modifications, such as amide bond formation or reduction to a primary alcohol.

The conformational preference of the piperidine ring, typically a chair conformation, plays a crucial role in directing the stereochemical outcome of reactions. The relative orientation of the substituents (hydroxyl and carboxylate) influences the accessibility of reagents and the stability of transition states, thereby enabling diastereoselective synthesis.

Key Synthetic Applications

Synthesis of Pyrazole Derivatives

A significant application of piperidine-based building blocks is in the synthesis of novel heterocyclic scaffolds for drug discovery. For instance, N-Boc-piperidine-3-carboxylic acids, close structural analogs of the title compound, are utilized in the regioselective synthesis of methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. This transformation proceeds through the formation of a β-keto ester, followed by reaction with N,N-dimethylformamide dimethyl acetal to yield a β-enamine diketone. Subsequent cyclocondensation with hydrazines affords the target pyrazole derivatives.[1][2]

The following table summarizes the yields for the synthesis of various pyrazole derivatives from a related N-Boc-piperidine precursor, demonstrating the efficiency of this methodology.

EntryHydrazine DerivativeProductYield (%)
1PhenylhydrazineMethyl 5-(N-Boc-piperidinyl)-1-phenyl-1H-pyrazole-4-carboxylate78
2p-Tolylhydrazine hydrochlorideMethyl 5-(N-Boc-piperidinyl)-1-(p-tolyl)-1H-pyrazole-4-carboxylate70[1][2]
3m-Tolylhydrazine hydrochlorideMethyl 5-(N-Boc-piperidinyl)-1-(m-tolyl)-1H-pyrazole-4-carboxylate53[1][2]
4(3-Fluorophenyl)hydrazine hydrochlorideMethyl 5-(N-Boc-piperidinyl)-1-(3-fluorophenyl)-1H-pyrazole-4-carboxylate73
5MethylhydrazineMethyl 5-(N-Boc-piperidinyl)-1-methyl-1H-pyrazole-4-carboxylate51[1][2]

This protocol is adapted from the synthesis of related pyrazole derivatives.[1][2]

Step 1: Synthesis of the β-enamino diketone intermediate.

  • To a solution of the corresponding β-keto ester (1.5 mmol) in an appropriate solvent, add N,N-dimethylformamide dimethyl acetal.

  • Stir the reaction mixture at room temperature for the appropriate time, monitoring by TLC.

  • Upon completion, remove the solvent under reduced pressure to yield the crude β-enamino diketone, which can be used in the next step without further purification.

Step 2: Cyclocondensation with phenylhydrazine.

  • Dissolve the crude β-enamino diketone (1.5 mmol) in ethanol (15 mL).

  • Add phenylhydrazine (1.5 mmol) to the solution.

  • Stir the reaction mixture at room temperature for 18 hours.

  • Monitor the reaction progress by TLC.

  • After completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the final product.

G cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_cyclization Cyclization N-Boc-piperidine-3-carboxylic_acid N-Boc-piperidine- 3-carboxylic acid beta-keto_ester β-Keto ester N-Boc-piperidine-3-carboxylic_acid->beta-keto_ester Step 1 Reagents_1 Meldrum's acid, EDC*HCl, DMAP, Methanolysis Reagents_1->beta-keto_ester enamine_diketone β-Enamino diketone beta-keto_ester->enamine_diketone Step 2 Reagents_2 DMF-DMA Reagents_2->enamine_diketone Product Methyl (N-Boc-piperidinyl)- 1H-pyrazole-4-carboxylate enamine_diketone->Product Step 3 Hydrazine Hydrazine derivative Hydrazine->Product

Workflow for the synthesis of pyrazole derivatives.

Stereoselective Transformations via the Mitsunobu Reaction

The hydroxyl group of this compound is a prime target for the Mitsunobu reaction, a powerful tool for achieving stereochemical inversion at a chiral center.[3][4] This reaction allows for the conversion of the alcohol to a variety of other functional groups, such as esters, ethers, and azides, with predictable inversion of configuration. This is particularly valuable in the synthesis of chiral amines and other stereochemically defined molecules.

The mechanism involves the activation of the hydroxyl group by a phosphine-azodicarboxylate adduct, forming a good leaving group which is then displaced by a nucleophile in an SN2 fashion.[3]

The following is a general procedure for a Mitsunobu reaction.[5]

  • Dissolve the alcohol (1 eq.), the nucleophile (e.g., phthalimide, 1.5 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 6-8 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

G Start Methyl 1-Boc-5(R)- hydroxypiperidine-3-carboxylate Intermediate Oxyphosphonium Intermediate Start->Intermediate Activation Reagents PPh3, DEAD, Nucleophile (NuH) Reagents->Intermediate Product Product with Inverted Stereochemistry (5S-Nu) Intermediate->Product SN2 Attack

Mitsunobu reaction pathway for stereochemical inversion.

Conclusion

This compound is a highly functionalized and stereochemically rich building block with significant potential in synthetic organic and medicinal chemistry. Its strategic combination of a protected amine, a reactive hydroxyl group, and a modifiable ester function on a conformationally defined piperidine scaffold allows for the diastereoselective synthesis of a wide array of complex molecules. The examples provided herein, particularly the synthesis of substituted pyrazoles and the potential for stereochemical inversion via the Mitsunobu reaction, underscore its utility as a versatile tool for the construction of novel chemical entities with potential biological activity. Further exploration of its reactivity is poised to unlock new avenues for the development of innovative therapeutics.

References

Methodological & Application

Application Notes and Protocols for Methyl 1-Boc-5-hydroxypiperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for key chemical transformations of Methyl 1-Boc-5-hydroxypiperidine-3-carboxylate, a versatile building block in medicinal chemistry. The protocols focus on the reactions of the hydroxyl and methyl ester functionalities, enabling the synthesis of a diverse range of substituted piperidine derivatives for drug discovery and development.

Chemical Properties and Handling

  • IUPAC Name: Methyl 1-(tert-butoxycarbonyl)-5-hydroxypiperidine-3-carboxylate

  • Molecular Formula: C₁₂H₂₁NO₅

  • Molecular Weight: 259.30 g/mol

  • Appearance: Typically a solid.

  • Storage: Store in a cool, dry, and well-ventilated area. Keep container tightly closed.

Key Reactions and Protocols

This document outlines protocols for three primary transformations of this compound:

  • Oxidation of the 5-Hydroxyl Group: Conversion of the secondary alcohol to a ketone, yielding Methyl 1-Boc-5-oxopiperidine-3-carboxylate. This ketone is a valuable intermediate for further derivatization, such as reductive amination.

  • Substitution of the 5-Hydroxyl Group: Activation of the hydroxyl group followed by nucleophilic substitution, exemplified by the Mitsunobu reaction, to introduce a variety of functionalities with inversion of stereochemistry.

  • Reduction of the 3-Methyl Ester: Selective reduction of the methyl ester to a primary alcohol, affording (1-(tert-butoxycarbonyl)-5-hydroxypiperidin-3-yl)methanol, a diol precursor for further elaboration.

Oxidation of the 5-Hydroxyl Group

The oxidation of the secondary alcohol at the C-5 position to a ketone is a fundamental transformation. Two common and effective methods, Swern oxidation and Dess-Martin periodinane (DMP) oxidation, are presented below. These methods are known for their mild conditions and high yields.

Data Presentation: Comparison of Oxidation Methods
ReactionReagentsSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
Swern Oxidation Oxalyl chloride, DMSO, TriethylamineDichloromethane (DCM)-78 to room temp.1 - 3>90
Dess-Martin Oxidation Dess-Martin Periodinane (DMP)Dichloromethane (DCM)Room temperature1 - 4>90

Experimental Workflow: Oxidation

start Start: This compound dissolve Dissolve in anhydrous DCM start->dissolve reagents Add oxidizing agent (Swern or DMP reagents) dissolve->reagents reaction Stir at appropriate temperature reagents->reaction workup Aqueous Work-up reaction->workup purify Purification by column chromatography workup->purify product Product: Methyl 1-Boc-5-oxopiperidine-3-carboxylate purify->product

Caption: General workflow for the oxidation of the 5-hydroxyl group.

Protocol 1.1: Swern Oxidation

This protocol utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride to afford the corresponding ketone.

Materials:

  • This compound

  • Oxalyl chloride

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Triethylamine (TEA)

  • Water, Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of oxalyl chloride (1.5 eq.) in anhydrous DCM at -78 °C under an inert atmosphere, add a solution of anhydrous DMSO (2.2 eq.) in anhydrous DCM dropwise, maintaining the internal temperature below -65 °C.

  • Stir the resulting mixture at -78 °C for 30 minutes.

  • Add a solution of this compound (1.0 eq.) in anhydrous DCM dropwise, keeping the internal temperature below -65 °C.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add triethylamine (5.0 eq.) dropwise to the reaction mixture, allowing the temperature to rise to 0 °C.

  • Remove the cooling bath and allow the reaction to warm to room temperature.

  • Quench the reaction by adding water.

  • Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes).

Protocol 1.2: Dess-Martin Periodinane (DMP) Oxidation

This method employs a hypervalent iodine reagent and is known for its mild conditions and operational simplicity.

Materials:

  • This compound

  • Dess-Martin Periodinane (DMP)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of this compound (1.0 eq.) in anhydrous DCM at room temperature, add Dess-Martin Periodinane (1.2 eq.) in one portion.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC (typically complete within 1-4 hours).

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.

  • Stir vigorously until the solid byproducts dissolve.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography if necessary.

Substitution of the 5-Hydroxyl Group via Mitsunobu Reaction

The Mitsunobu reaction allows for the conversion of the hydroxyl group to a variety of other functionalities with inversion of stereochemistry.[1][2] This is achieved by reacting the alcohol with a suitable nucleophile in the presence of a phosphine and an azodicarboxylate.

Data Presentation: Mitsunobu Reaction Conditions
Nucleophile (Example)ReagentsSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
PhthalimideTriphenylphosphine (PPh₃), Diisopropyl azodicarboxylate (DIAD)Tetrahydrofuran (THF)0 to room temp.12 - 2470 - 90
p-NitrophenolTriphenylphosphine (PPh₃), Diethyl azodicarboxylate (DEAD)Tetrahydrofuran (THF)0 to room temp.12 - 2475 - 95

Experimental Workflow: Mitsunobu Reaction

start Start: This compound dissolve Dissolve alcohol, nucleophile, and PPh₃ in anhydrous THF start->dissolve cool Cool to 0 °C dissolve->cool add_reagent Add DEAD or DIAD dropwise cool->add_reagent react Stir and warm to room temperature add_reagent->react workup Aqueous Work-up react->workup purify Purification by column chromatography workup->purify product Product: 5-substituted piperidine derivative purify->product

Caption: General workflow for the Mitsunobu reaction.

Protocol 2.1: Mitsunobu Reaction with Phthalimide

This protocol describes the substitution of the hydroxyl group with phthalimide.

Materials:

  • This compound

  • Phthalimide

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of this compound (1.0 eq.), phthalimide (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF under an inert atmosphere, cool the mixture to 0 °C.

  • Slowly add DIAD (1.5 eq.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the N-substituted product.

Reduction of the 3-Methyl Ester

The selective reduction of the methyl ester at the C-3 position to a primary alcohol can be achieved using strong reducing agents like Lithium Aluminum Hydride (LiAlH₄). Milder conditions using Sodium Borohydride (NaBH₄) in the presence of an additive or in specific solvent systems have also been reported for ester reductions and may offer better chemoselectivity.[3]

Data Presentation: Ester Reduction Methods
ReactionReagentsSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
LiAlH₄ Reduction Lithium Aluminum Hydride (LiAlH₄)Tetrahydrofuran (THF)0 to reflux2 - 680 - 95
NaBH₄ Reduction Sodium Borohydride (NaBH₄), MethanolTetrahydrofuran (THF)Reflux4 - 870 - 90

Experimental Workflow: Ester Reduction

start Start: This compound dissolve Dissolve ester in anhydrous THF start->dissolve cool Cool to 0 °C dissolve->cool add_reagent Add reducing agent (LiAlH₄ or NaBH₄/MeOH) cool->add_reagent react Stir at appropriate temperature add_reagent->react quench Careful Quenching react->quench workup Aqueous Work-up and Extraction quench->workup purify Purification by column chromatography workup->purify product Product: (1-Boc-5-hydroxypiperidin-3-yl)methanol purify->product

References

The Versatility of Methyl 1-Boc-5-Hydroxypiperidine-3-carboxylate in the Synthesis of Bioactive Molecules: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The chiral piperidine scaffold is a privileged structural motif in medicinal chemistry, frequently found in a wide array of bioactive molecules and approved pharmaceuticals. Among the various functionalized piperidine building blocks, Methyl 1-Boc-5-Hydroxypiperidine-3-carboxylate stands out as a versatile and valuable intermediate. Its trifunctional nature, possessing a protected amine, a hydroxyl group, and a methyl ester, allows for sequential and site-selective modifications, making it an ideal starting material for the synthesis of complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in the synthesis of key bioactive molecules, including β-lactamase inhibitors and kinase inhibitors.

Application Notes

1. Synthesis of β-Lactamase Inhibitors: The Case of Avibactam

Avibactam is a non-β-lactam β-lactamase inhibitor that restores the efficacy of β-lactam antibiotics against many resistant bacterial strains. A key intermediate in the synthesis of avibactam can be efficiently prepared from derivatives of 5-hydroxypiperidine-3-carboxylic acid. The synthesis leverages the stereochemistry of the piperidine core and the reactivity of the hydroxyl and carboxylate functionalities. While many synthetic routes to avibactam have been developed, those utilizing chiral piperidine building blocks are of significant interest for their efficiency. The synthesis of a key avibactam intermediate, ethyl (2S, 5R)-((benzyloxy)amino)piperidine-2-carboxylate oxalate, has been reported starting from N-Boc-(2S, 5S)-hydroxypiperidine carboxylic acid, the carboxylic acid analog of the title compound. This highlights the utility of this scaffold in constructing the complex bicyclic core of avibactam.

2. Development of Kinase Inhibitors

Kinase inhibitors are a major class of targeted cancer therapeutics. The piperidine ring is a common feature in many kinase inhibitors, often serving as a scaffold to orient key pharmacophoric groups for optimal interaction with the kinase active site. The hydroxyl group of this compound can act as a crucial hydrogen bond donor, interacting with the hinge region of the kinase. For instance, (R)-N-Boc-piperidine-3-carboxylic acid, a stereoisomer of the carboxylic acid form of the title compound, is a key building block in the synthesis of Bruton's tyrosine kinase (BTK) inhibitors. These inhibitors are used in the treatment of B-cell malignancies. The synthesis involves the coupling of the piperidine-3-carboxylic acid moiety with a core heterocyclic structure.

Quantitative Data Summary

The following tables summarize key quantitative data from representative syntheses of bioactive molecules and their biological activities.

Table 1: Synthesis Yields for Avibactam Intermediate

Step No.ReactionStarting MaterialProductYield (%)
1EsterificationN-Boc-(2S, 5S)-hydroxypiperidine carboxylic acid1-(tert-butyl)-2-ethyl (2S, 5R)-5-hydroxypiperidine-1,2-dicarboxylate98
2Sulfonylation1-(tert-butyl)-2-ethyl (2S, 5R)-5-hydroxypiperidine-1,2-dicarboxylate1-(tert-butyl)-2-ethyl (2S, 5R)-5-(((2-nitrophenyl)sulfonyl)oxy)piperidine-1,2-dicarboxylateNot specified
3Nucleophilic Substitution1-(tert-butyl)-2-ethyl (2S, 5R)-5-(((2-nitrophenyl)sulfonyl)oxy)piperidine-1,2-dicarboxylate1-(tert-butyl)-2-ethyl (2S, 5R)-5-((benzyloxy)amino)piperidine-1,2-dicarboxylateNot specified
4Boc Deprotection & Salt Formation1-(tert-butyl)-2-ethyl (2S, 5R)-5-((benzyloxy)amino)piperidine-1,2-dicarboxylate(2S, 5R)-((benzyloxy)amino)piperidine-2-ethyl formate oxalateHigh

Data adapted from patent CN117586177A. The patent describes high overall yields and purity.

Table 2: Biological Activity of a Representative BTK Inhibitor

CompoundTargetIC50 (nM)Cell Line
BTK Inhibitor derived from (R)-N-Boc-piperidine-3-carboxylic acidBruton's Tyrosine Kinase (BTK)<10Various B-cell lymphoma lines

Experimental Protocols

Protocol 1: Synthesis of an Avibactam Intermediate from this compound

This protocol is adapted from the synthesis of ethyl (2S, 5R)-((benzyloxy)amino)piperidine-2-ethyl formate oxalate as described in patent CN117586177A, with an initial hydrolysis step to convert the starting methyl ester to the required carboxylic acid.

Step 1: Hydrolysis of this compound

  • Dissolve Methyl (3S, 5S)-1-Boc-5-hydroxypiperidine-3-carboxylate (1.0 eq) in a mixture of methanol and water (1:1).

  • Add lithium hydroxide (1.5 eq) and stir the mixture at room temperature for 4-6 hours, monitoring the reaction by TLC.

  • Upon completion, acidify the reaction mixture to pH 3-4 with 1 M HCl.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (3S, 5S)-1-Boc-5-hydroxypiperidine-3-carboxylic acid.

Step 2: Esterification

  • To a solution of N-Boc-(2S, 5S)-hydroxypiperidine carboxylic acid (1.0 eq) in DMF, add sodium carbonate (2.0 eq) and bromoethane (3.0 eq).

  • Heat the reaction mixture to 70°C for 24 hours.

  • After completion (monitored by HPLC), concentrate the mixture under reduced pressure and extract with dichloromethane to obtain 1-(tert-butyl)-2-ethyl (2S, 5R)-5-hydroxypiperidine-1,2-dicarboxylate.

Step 3: Sulfonylation

  • Dissolve 1-(tert-butyl)-2-ethyl (2S, 5R)-5-hydroxypiperidine-1,2-dicarboxylate (1.0 eq) in a suitable solvent.

  • React with o-nitrobenzenesulfonyl chloride (1.0-1.2 eq) in the presence of a base to yield 1-(tert-butyl)-2-ethyl (2S, 5R)-5-(((2-nitrophenyl)sulfonyl)oxy)piperidine-1,2-dicarboxylate.

Step 4: Nucleophilic Substitution with Benzyloxyamine

  • Treat the product from Step 3 with benzyloxyamine in the presence of 1,4-diazabicyclo[2.2.2]octane (DABCO) to afford 1-(tert-butyl)-2-ethyl (2S, 5R)-5-((benzyloxy)amino)piperidine-1,2-dicarboxylate.

Step 5: Boc Deprotection and Salt Formation

  • Remove the Boc protecting group using a strong acid (e.g., trifluoroacetic acid or HCl in an organic solvent).

  • React the resulting amine with oxalic acid to precipitate the desired product, (2S, 5R)-((benzyloxy)amino)piperidine-2-ethyl formate oxalate, which can be collected by filtration.

Protocol 2: General Procedure for the Synthesis of a BTK Inhibitor Precursor

This protocol outlines a general amide coupling reaction to form a precursor for a BTK inhibitor, utilizing the carboxylic acid derived from the title compound.

  • Hydrolyze Methyl (R)-1-Boc-5-hydroxypiperidine-3-carboxylate to the corresponding carboxylic acid as described in Protocol 1, Step 1.

  • To a solution of (R)-N-Boc-piperidine-3-carboxylic acid (1.0 eq) in a suitable aprotic solvent (e.g., DMF or DCM), add a coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq).

  • Add the desired amine-containing heterocyclic core (e.g., (3-chloropyrazin-2-yl)methanamine) (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

  • Work up the reaction by diluting with an organic solvent, washing with aqueous solutions to remove excess reagents and byproducts, drying the organic layer, and concentrating under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired amide product.

Visualizations

G cluster_0 Synthesis of Avibactam Intermediate Start Methyl 1-Boc-5-hydroxypiperidine- 3-carboxylate Step1 Hydrolysis (LiOH, MeOH/H2O) Start->Step1 Intermediate1 N-Boc-(2S, 5S)-hydroxypiperidine carboxylic acid Step1->Intermediate1 Step2 Esterification (Bromoethane, Na2CO3, DMF) Intermediate1->Step2 Intermediate2 1-(tert-butyl)-2-ethyl (2S, 5R)-5- hydroxypiperidine-1,2-dicarboxylate Step2->Intermediate2 Step3 Sulfonylation (o-nitrobenzenesulfonyl chloride) Intermediate2->Step3 Intermediate3 Activated Hydroxyl Intermediate Step3->Intermediate3 Step4 Nucleophilic Substitution (Benzyloxyamine, DABCO) Intermediate3->Step4 Intermediate4 Boc-protected Amino-piperidine Step4->Intermediate4 Step5 Boc Deprotection & Salt Formation (Acid, Oxalic Acid) Intermediate4->Step5 Product Avibactam Intermediate (Ethyl (2S, 5R)-((benzyloxy)amino) piperidine-2-carboxylate oxalate) Step5->Product

Caption: Synthetic workflow for an avibactam intermediate.

TGF_beta_signaling cluster_cytoplasm Cytoplasm TGFb_ligand TGF-β Ligand TGFbRII TGF-β Receptor II TGFb_ligand->TGFbRII Binds TGFbRI TGF-β Receptor I (ALK5) TGFbRII->TGFbRI Recruits & Phosphorylates SMAD23 SMAD2/3 TGFbRI->SMAD23 Phosphorylates pSMAD23 p-SMAD2/3 SMAD_complex SMAD2/3/4 Complex pSMAD23->SMAD_complex Complexes with SMAD4 SMAD4 SMAD4->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus Translocates to Transcription Gene Transcription (Cell Growth, Differentiation) Nucleus->Transcription ALK5_Inhibitor ALK5 Kinase Inhibitor (e.g., derived from piperidine) ALK5_Inhibitor->TGFbRI Inhibits

Caption: Simplified TGF-β signaling pathway and ALK5 inhibition.

BTK_Signaling BCR B-Cell Receptor (BCR) Lyn_Syk Lyn, Syk BCR->Lyn_Syk Activation PI3K PI3K Lyn_Syk->PI3K Activates BTK Bruton's Tyrosine Kinase (BTK) Lyn_Syk->BTK Phosphorylates PIP3 PIP3 PI3K->PIP3 Generates PIP3->BTK Recruits to membrane pBTK p-BTK (Active) PLCG2 PLCγ2 pBTK->PLCG2 Activates Downstream Downstream Signaling (NF-κB, MAPK) PLCG2->Downstream Proliferation B-Cell Proliferation & Survival Downstream->Proliferation BTK_Inhibitor BTK Inhibitor (e.g., derived from piperidine) BTK_Inhibitor->BTK Inhibits

Caption: Simplified BTK signaling pathway in B-cells.

The Strategic Application of Methyl 1-Boc-5-Hydroxypiperidine-3-carboxylate in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Fragment-Based Drug Discovery (FBDD) has emerged as a powerful paradigm in modern medicinal chemistry, enabling the identification of novel lead compounds through the screening of low molecular weight fragments. These fragments, typically with molecular weights under 300 Da, can explore chemical space more efficiently than larger, more complex molecules. The piperidine scaffold is a highly valued motif in drug discovery due to its three-dimensional character, metabolic stability, and its ability to modulate physicochemical properties such as solubility and lipophilicity.[1] This application note details the utility of Methyl 1-Boc-5-hydroxypiperidine-3-carboxylate as a versatile 3D fragment in FBDD campaigns, outlining its role from initial screening to hit-to-lead optimization.

This compound is a chiral, trifunctional building block featuring a protected amine (Boc), a hydroxyl group, and a methyl ester. These functionalities provide opportunities for vector-based elaboration, allowing for the systematic growth of the fragment into a more potent and selective lead compound. Its inherent 3D structure makes it an attractive starting point for targeting protein binding pockets that are not well-suited for flat, aromatic fragments.[2][3][4]

Physicochemical Properties for Fragment-Based Screening

For a fragment to be successful in an FBDD campaign, it must possess appropriate physicochemical properties that adhere to the "Rule of Three". The properties of this compound and its deprotected form are summarized below, demonstrating their suitability for fragment screening.

PropertyValue (this compound)Value (Methyl 5-hydroxypiperidine-3-carboxylate)FBDD Guideline ("Rule of Three")
Molecular Weight 259.31 g/mol 159.18 g/mol [5]< 300 Da
cLogP 0.4-0.87[5]< 3
Hydrogen Bond Donors 12[5]≤ 3
Hydrogen Bond Acceptors 54[5]≤ 3
Rotatable Bonds 31[5]≤ 3
Topological Polar Surface Area (TPSA) 77.79 Ų58.56 Ų[5]≤ 60 Ų

While the Boc-protected form is slightly outside the TPSA and hydrogen bond acceptor guidelines, the deprotected form, which is often the relevant species in biological assays or can be easily synthesized, fits well within the "Rule of Three". The Boc-protected version itself can still be a valuable synthon for creating a fragment library.

Application in a Hypothetical FBDD Campaign: Targeting a Protein Kinase

To illustrate the application of this compound, we present a hypothetical FBDD workflow targeting a protein kinase. Protein kinases are a major class of drug targets, and their ATP-binding sites often contain regions that can be exploited by 3D fragments.[6]

Stage 1: Primary Screening using Biophysical Methods

The initial step involves screening a library of fragments, including this compound, against the target kinase to identify binders. Due to the expected weak affinity of fragments, sensitive biophysical techniques are required.[7]

Experimental Workflow for Primary Screening

FBDD_Primary_Screening cluster_0 Fragment Library Preparation cluster_1 Primary Biophysical Screen cluster_2 Hit Identification FragLib Fragment Library (including target fragment) QC Quality Control (Solubility, Purity) FragLib->QC SPR Surface Plasmon Resonance (SPR) QC->SPR NMR NMR Spectroscopy (e.g., Saturation Transfer Difference) QC->NMR HitList Initial Hit List SPR->HitList NMR->HitList

Figure 1: Workflow for primary fragment screening.

Protocol 1: Surface Plasmon Resonance (SPR) Screening

  • Immobilization of Target Protein: The target kinase is immobilized on a sensor chip surface (e.g., CM5 chip) via amine coupling.[8]

  • Fragment Solution Preparation: Fragments from the library, including this compound, are prepared in a suitable running buffer (e.g., PBS with 5% DMSO) at a concentration of 200 µM.

  • SPR Analysis: The fragment solutions are injected over the sensor surface.[9] Binding is detected as a change in the refractive index, measured in response units (RU).

  • Hit Criteria: Fragments showing a significant and specific binding response, with rapid on/off rates characteristic of fragment binding, are considered primary hits.[10]

Protocol 2: NMR-Based Screening (Saturation Transfer Difference - STD)

  • Sample Preparation: A solution of the target kinase (10-20 µM) is prepared in a deuterated buffer. The fragment library is added to a final concentration of 100-200 µM per fragment.[11]

  • STD NMR Experiment: A series of 1D ¹H NMR spectra are acquired. In the STD experiment, the protein is selectively saturated with radiofrequency pulses. If a fragment binds, it will also become saturated, and this saturation will be transferred to its protons, resulting in a decrease in the intensity of its NMR signals.

  • Hit Identification: Fragments that show a significant decrease in signal intensity in the STD spectrum are identified as binders.

Stage 2: Hit Validation and Characterization

Primary hits must be validated to confirm their binding and to characterize the interaction. This stage provides crucial information for subsequent optimization.

Quantitative Data from Hit Validation (Hypothetical)

FragmentBinding Affinity (Kd) by SPRBinding Affinity (Kd) by ITCLigand Efficiency (LE)
Methyl 5-hydroxypiperidine-3-carboxylate850 µM920 µM0.35
Fragment A1.2 mM1.5 mM0.29
Fragment B600 µM750 µM0.38

Ligand Efficiency (LE) is calculated as: LE = -RT * ln(Kd) / N, where N is the number of non-hydrogen atoms. A LE value > 0.3 is generally considered favorable for a fragment hit.[12]

Protocol 3: Isothermal Titration Calorimetry (ITC)

  • Sample Preparation: The target kinase is placed in the ITC cell (e.g., at 50 µM), and the validated fragment hit is placed in the injection syringe (e.g., at 1 mM).

  • Titration: The fragment solution is injected into the protein solution in small aliquots.

  • Data Analysis: The heat change upon each injection is measured. The resulting binding isotherm is fitted to a suitable binding model to determine the dissociation constant (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

Protocol 4: X-ray Crystallography for Structural Characterization

  • Crystallization: The target kinase is crystallized, often as an apo-protein.

  • Fragment Soaking: The crystals are soaked in a solution containing a high concentration of the fragment hit (e.g., 10-50 mM).[13]

  • Data Collection and Structure Determination: X-ray diffraction data are collected, and the electron density map is analyzed to determine the binding mode of the fragment.[14][15]

Illustrative Binding Mode

Binding_Mode cluster_0 Protein Kinase ATP Binding Site cluster_1 Fragment Binding Hinge Hinge Region (Backbone NH) HydrophobicPocket Hydrophobic Pocket SolventFront Solvent-Exposed Region Fragment Methyl 5-hydroxypiperidine- 3-carboxylate Fragment->Hinge H-bond from -OH Fragment->HydrophobicPocket Piperidine Ring Interaction Fragment->SolventFront Ester towards Solvent

Figure 2: Hypothetical binding mode of the fragment in a kinase active site.

Stage 3: Hit-to-Lead Optimization

Once a fragment hit is validated and its binding mode is understood, the hit-to-lead phase begins. The goal is to elaborate the fragment to improve its potency and selectivity while maintaining favorable physicochemical properties.[16][17][18][19][20]

Hit-to-Lead Optimization Workflow

Hit_to_Lead Start Validated Fragment Hit (Kd ~900 µM) SBDD Structure-Based Drug Design (Analysis of Crystal Structure) Start->SBDD Vector Identify Growth Vectors (-OH, -NH, -CO2Me) SBDD->Vector ChemSynth Parallel Synthesis of Analogs Vector->ChemSynth SAR Structure-Activity Relationship (SAR) Analysis ChemSynth->SAR SAR->SBDD Iterative Cycles Lead Lead Compound (Kd < 1 µM) SAR->Lead

Figure 3: Iterative cycle of hit-to-lead optimization.

Protocol 5: Structure-Based Analog Design and Synthesis

  • Vector Identification: Based on the crystal structure, the hydroxyl, ester, and (deprotected) amine functionalities of the piperidine ring are identified as vectors for chemical elaboration.

  • Virtual Library Design: A virtual library of analogs is designed by adding substituents to these vectors that are predicted to form favorable interactions with the protein, such as reaching into a nearby hydrophobic pocket or forming additional hydrogen bonds.

  • Synthesis: A focused library of analogs is synthesized using parallel chemistry techniques. For example, the methyl ester can be hydrolyzed to the carboxylic acid and then coupled with a variety of amines to explore the solvent-exposed region. The hydroxyl group can be converted to ethers to probe for additional hydrophobic interactions.

Example of Analog Optimization (Hypothetical Data)

CompoundModificationKd (µM)Ligand Efficiency (LE)
Hit Methyl 5-hydroxypiperidine-3-carboxylate9200.35
Analog 1 Amide at C3-carboxy with benzylamine1500.36
Analog 2 Phenyl ether at C5-hydroxy850.37
Lead 1 Combination of modifications0.80.39

Conclusion

This compound represents a valuable starting point for fragment-based drug discovery campaigns. Its inherent 3D structure, coupled with multiple vectors for synthetic elaboration, makes it an attractive fragment for targeting challenging protein classes like kinases. The protocols and workflows outlined in this application note provide a framework for the systematic application of this fragment, from initial screening and hit validation to structure-guided lead optimization. By leveraging sensitive biophysical techniques and iterative design cycles, fragments like this can be efficiently developed into potent and selective lead compounds.

References

Application Notes and Protocols for the Use of Hydroxypiperidine Scaffolds in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The incorporation of non-canonical amino acids into peptides is a powerful strategy for modulating their structure, stability, and biological activity. Proline and its analogs are of particular interest due to the unique conformational constraints they impose on the peptide backbone, often inducing specific secondary structures like β-turns.[1][2] The piperidine ring, a six-membered heterocyclic scaffold, serves as a valuable proline analog for extending these principles in medicinal chemistry and drug design.[3][4]

This document provides a generalized framework and proposed protocols for the incorporation of a functionalized piperidine building block, based on "Methyl 1-Boc-5-Hydroxypiperidine-3-carboxylate," into peptide sequences using standard Fmoc-based solid-phase peptide synthesis (SPPS). While specific experimental data for this exact compound is limited, the following protocols are based on well-established principles for synthesizing peptides containing proline derivatives and other non-canonical amino acids.[1][5][6]

For successful incorporation into a standard Fmoc SPPS workflow, the building block must be in the form of 1-Fmoc-5-hydroxy-piperidine-3-carboxylic acid . The commercially available methyl ester would require saponification, and the N-Boc protecting group would need to be replaced with an N-Fmoc group prior to use. The hydroxyl group at the 5-position can be protected (e.g., with a tert-butyl group) or left unprotected, depending on the synthetic strategy and potential for side reactions. The protocols below assume the use of the appropriate N-Fmoc, 3-carboxylic acid derivative.

Key Applications

  • Conformational Constraint: The rigid piperidine ring can be used to induce specific "kinks" or turns in the peptide backbone, similar to proline, which can stabilize desired conformations for enhanced receptor binding or biological activity.[2][7]

  • Scaffold for Further Diversification: The hydroxyl group at the 5-position provides a reactive handle for post-synthetic modifications. This allows for the on-resin attachment of various functional groups, such as fluorophores, linkers for conjugation, or moieties that mimic other amino acid side chains, a concept analogous to "proline editing".[1][5]

  • Improved Pharmacokinetic Properties: The introduction of such non-natural scaffolds can enhance peptide stability against enzymatic degradation and improve solubility and other pharmacokinetic parameters.[4]

Experimental Protocols and Methodologies

The following sections detail the proposed protocols for incorporating a 1-Fmoc-5-hydroxypiperidine-3-carboxylic acid building block into a peptide sequence on a solid support.

General Reagents and Materials

A summary of common reagents and solvents required for the synthesis is provided in the table below.

Reagent/SolventGradePurpose
N,N-Dimethylformamide (DMF)Peptide Synthesis GradePrimary solvent for washing and reactions
Dichloromethane (DCM)Reagent GradeSolvent for washing and some reactions
PiperidineReagent GradeFmoc deprotection
Diisopropylethylamine (DIPEA)Reagent GradeBase for coupling reactions
Coupling Reagents (HBTU, HATU, or DIC)Peptide Synthesis GradeActivation of carboxylic acids
Additives (HOBt or OxymaPure)Peptide Synthesis GradeSuppress side reactions during coupling
Trifluoroacetic Acid (TFA)Reagent GradeCleavage of peptide from resin
Scavengers (TIS, H₂O, EDT, etc.)Reagent GradeTrapping reactive cations during cleavage
Rink Amide or Wang Resin0.3-0.8 mmol/gSolid support for synthesis
Workflow for SPPS Incorporation

The overall workflow for incorporating the functionalized piperidine building block follows the standard Fmoc-SPPS cycle. This process involves the sequential deprotection of the N-terminal Fmoc group and coupling of the next amino acid until the desired peptide sequence is assembled.

SPPS_Workflow General SPPS Cycle for Piperidine Incorporation cluster_cycle Iterative Cycle deprotection Fmoc Deprotection (20% Piperidine/DMF) wash1 DMF Wash deprotection->wash1 Remove Piperidine coupling Coupling (Piperidine AA + Activator + DIPEA) wash1->coupling Prepare for Coupling wash2 DMF/DCM Wash coupling->wash2 Remove Excess Reagents wash2->deprotection Start Next Cycle final_peptide Elongated Peptide-Resin wash2->final_peptide Sequence Complete start Peptide-Resin (Free N-Terminus) cleavage Cleavage & Global Deprotection (TFA Cocktail) final_peptide->cleavage purify Purification (RP-HPLC) cleavage->purify On_Resin_Modification Post-Synthesis On-Resin Acylation start Fully Assembled Peptide-Resin deprotect Final Fmoc Deprotection start->deprotect wash1 Wash (DMF/DCM) deprotect->wash1 acylate Acylation Reaction (Carboxylic Acid, DIC, DMAP) wash1->acylate wash2 Final Wash acylate->wash2 cleave Cleavage from Resin wash2->cleave

References

Application Notes and Protocols: Scale-Up Synthesis of Methyl 1-Boc-5-Hydroxypiperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the scale-up synthesis of Methyl 1-Boc-5-Hydroxypiperidine-3-carboxylate, a valuable building block in pharmaceutical and medicinal chemistry. The synthesis is presented as a multi-step process commencing from commercially available starting materials. This protocol emphasizes safe, efficient, and scalable procedures suitable for laboratory and pilot plant settings. All quantitative data is summarized in tables for clarity, and a comprehensive workflow diagram is provided.

Introduction

This compound is a key intermediate in the synthesis of various biologically active molecules. Its piperidine core, substituted with hydroxyl and carboxylate functionalities, makes it a versatile scaffold for drug discovery programs. The N-Boc protecting group allows for selective manipulation of other functional groups. This document outlines a robust and scalable synthetic route to this compound.

Overall Synthesis Workflow

The proposed synthetic pathway involves a three-step process starting from Dimethyl pyridine-3,5-dicarboxylate:

  • Hydrogenation: Catalytic hydrogenation of the pyridine ring to form the corresponding piperidine derivative.

  • Boc Protection: Introduction of the tert-butyloxycarbonyl (Boc) protecting group onto the piperidine nitrogen.

  • Selective Reduction: Regioselective reduction of one of the ester groups to a hydroxyl group.

Synthesis_Workflow cluster_0 Step 1: Hydrogenation cluster_1 Step 2: Boc Protection cluster_2 Step 3: Selective Reduction Dimethyl_pyridine_3_5_dicarboxylate Dimethyl pyridine-3,5-dicarboxylate Dimethyl_piperidine_3_5_dicarboxylate Dimethyl piperidine-3,5-dicarboxylate Dimethyl_pyridine_3_5_dicarboxylate->Dimethyl_piperidine_3_5_dicarboxylate H2, PtO2, AcOH 1_Boc_3_5_dimethyl_piperidine_dicarboxylate 1-Boc-3,5-dimethyl piperidine-dicarboxylate Dimethyl_piperidine_3_5_dicarboxylate->1_Boc_3_5_dimethyl_piperidine_dicarboxylate Boc2O, Et3N, DCM Methyl_1_Boc_5_hydroxypiperidine_3_carboxylate This compound 1_Boc_3_5_dimethyl_piperidine_dicarboxylate->Methyl_1_Boc_5_hydroxypiperidine_3_carboxylate LiBH4, THF/MeOH

Figure 1: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of Dimethyl piperidine-3,5-dicarboxylate

This procedure describes the catalytic hydrogenation of Dimethyl pyridine-3,5-dicarboxylate.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (kg)Moles (mol)
Dimethyl pyridine-3,5-dicarboxylate195.1810.051.2
Platinum(IV) oxide (PtO₂)227.080.20.88
Acetic Acid (AcOH)60.0550.0 L-
Sodium Bicarbonate (NaHCO₃)84.01As needed-
Dichloromethane (DCM)84.9330.0 L-
Anhydrous Sodium Sulfate (Na₂SO₄)142.042.0-

Procedure:

  • To a high-pressure hydrogenation reactor, add Dimethyl pyridine-3,5-dicarboxylate (10.0 kg, 51.2 mol) and acetic acid (50.0 L).

  • Carefully add Platinum(IV) oxide (0.2 kg, 0.88 mol) to the mixture.

  • Seal the reactor and purge with nitrogen gas, followed by hydrogen gas.

  • Pressurize the reactor with hydrogen to 5 MPa and heat to 80-90°C.

  • Maintain vigorous stirring and monitor the reaction progress by hydrogen uptake and TLC/GC-MS analysis. The reaction is typically complete within 24-48 hours.

  • After completion, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with acetic acid.

  • Concentrate the filtrate under reduced pressure to remove the acetic acid.

  • Dissolve the residue in dichloromethane (20.0 L) and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 5.0 L).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Dimethyl piperidine-3,5-dicarboxylate as an oil.

Expected Yield: 9.5 - 10.1 kg (92 - 98%)

Step 2: Synthesis of 1-Boc-3,5-dimethyl piperidine-dicarboxylate

This protocol details the N-Boc protection of the piperidine intermediate.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (kg)Moles (mol)
Dimethyl piperidine-3,5-dicarboxylate201.2410.150.2
Di-tert-butyl dicarbonate (Boc₂O)218.2512.055.0
Triethylamine (Et₃N)101.197.0 L50.2
Dichloromethane (DCM)84.9350.0 L-
1 M Hydrochloric Acid (HCl)36.46As needed-
Saturated Sodium Bicarbonate (NaHCO₃)84.01As needed-
Brine-As needed-
Anhydrous Sodium Sulfate (Na₂SO₄)142.042.0-

Procedure:

  • Dissolve Dimethyl piperidine-3,5-dicarboxylate (10.1 kg, 50.2 mol) in dichloromethane (40.0 L) in a suitable reactor.

  • Add triethylamine (7.0 L, 50.2 mol) to the solution.

  • Cool the mixture to 0-5°C in an ice bath.

  • Slowly add a solution of Di-tert-butyl dicarbonate (12.0 kg, 55.0 mol) in dichloromethane (10.0 L) to the reaction mixture, maintaining the temperature below 10°C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Wash the reaction mixture sequentially with 1 M HCl (2 x 10.0 L), saturated aqueous sodium bicarbonate solution (2 x 10.0 L), and brine (10.0 L).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 1-Boc-3,5-dimethyl piperidine-dicarboxylate as a crude oil, which can be used in the next step without further purification.

Expected Yield: 14.5 - 15.5 kg (96 - 102%, may contain residual solvent)

Step 3: Synthesis of this compound

This final step involves the selective reduction of one ester group.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (kg)Moles (mol)
1-Boc-3,5-dimethyl piperidine-dicarboxylate301.3615.150.1
Lithium borohydride (LiBH₄)21.781.255.1
Tetrahydrofuran (THF), anhydrous72.1160.0 L-
Methanol (MeOH), anhydrous32.0410.0 L-
Ammonium Chloride (NH₄Cl), saturated53.49As needed-
Ethyl Acetate (EtOAc)88.1140.0 L-
Anhydrous Magnesium Sulfate (MgSO₄)120.372.0-

Procedure:

  • Dissolve 1-Boc-3,5-dimethyl piperidine-dicarboxylate (15.1 kg, 50.1 mol) in anhydrous tetrahydrofuran (50.0 L) under a nitrogen atmosphere.

  • Cool the solution to 0-5°C.

  • Carefully add lithium borohydride (1.2 kg, 55.1 mol) portion-wise, ensuring the temperature does not exceed 10°C.

  • Slowly add anhydrous methanol (10.0 L) dropwise over 2-3 hours, maintaining the temperature at 0-5°C.

  • After the addition is complete, allow the reaction to stir at 0-5°C for an additional 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cautiously quench the reaction by the slow addition of saturated aqueous ammonium chloride solution until gas evolution ceases.

  • Allow the mixture to warm to room temperature and then concentrate under reduced pressure to remove the organic solvents.

  • Extract the aqueous residue with ethyl acetate (3 x 10.0 L).

  • Combine the organic extracts, wash with brine (10.0 L), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield this compound as a solid.

Expected Yield: 11.0 - 12.5 kg (80 - 91%)

Summary of Quantitative Data

StepProductStarting MaterialYield (%)Purity (Typical)
1Dimethyl piperidine-3,5-dicarboxylateDimethyl pyridine-3,5-dicarboxylate92 - 98>95% (GC-MS)
21-Boc-3,5-dimethyl piperidine-dicarboxylateDimethyl piperidine-3,5-dicarboxylate96 - 102>90% (LC-MS)
3This compound1-Boc-3,5-dimethyl piperidine-dicarboxylate80 - 91>98% (HPLC)

Safety Precautions

  • Hydrogenation: This step involves flammable hydrogen gas under high pressure and should only be performed in a suitable, certified reactor by trained personnel. Proper grounding and ventilation are essential to prevent explosions. The catalyst, Platinum(IV) oxide, can be pyrophoric upon exposure to air after the reaction; handle with care.

  • Reagents: Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated fume hood.

  • Quenching: The quenching of lithium borohydride is exothermic and produces hydrogen gas. Perform this step slowly and with adequate cooling.

Conclusion

The provided protocol offers a detailed and scalable method for the synthesis of this compound. By following these procedures, researchers and drug development professionals can efficiently produce this valuable intermediate for their synthetic needs. The outlined steps are designed for scalability, with considerations for safety and product purity.

Application Notes and Protocols for the Diastereoselective Synthesis of Methyl 1-Boc-5-Hydroxypiperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the diastereoselective synthesis of cis- and trans-Methyl 1-Boc-5-hydroxypiperidine-3-carboxylate, key intermediates in the development of various pharmaceutically active compounds. The protocols are based on established stereoselective reduction methodologies of the precursor, Methyl 1-Boc-5-oxopiperidine-3-carboxylate.

Introduction

The stereochemistry of piperidine rings is a critical determinant of biological activity in many drug candidates. The ability to selectively synthesize specific diastereomers of substituted piperidines, such as Methyl 1-Boc-5-hydroxypiperidine-3-carboxylate, is therefore of significant interest in medicinal chemistry and process development. The two diastereomers, cis (or syn) and trans (or anti), possess distinct three-dimensional arrangements of their substituents, which can lead to differential binding affinities with biological targets.

This document outlines two primary strategies for the diastereoselective reduction of Methyl 1-Boc-5-oxopiperidine-3-carboxylate:

  • Synthesis of the cis-(syn)-diastereomer via reduction with a sterically hindered hydride reagent, L-Selectride®.

  • Synthesis of the trans-(anti)-diastereomer through a chelation-controlled reduction using sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al®).

Diastereoselective Synthesis Strategies

The diastereoselectivity of the reduction of the ketone at the C-5 position of Methyl 1-Boc-5-oxopiperidine-3-carboxylate is primarily governed by the direction of hydride attack. This can be controlled by the choice of reducing agent and reaction conditions.

G cluster_0 Diastereoselective Reduction of Methyl 1-Boc-5-oxopiperidine-3-carboxylate cluster_1 syn-Selective Reduction cluster_2 anti-Selective Reduction Start Methyl 1-Boc-5-oxopiperidine-3-carboxylate Syn_Reagent L-Selectride® (Sterically hindered hydride) Start->Syn_Reagent Anti_Reagent Red-Al® (Chelating conditions) Start->Anti_Reagent Syn_Product cis-Methyl 1-Boc-5-hydroxypiperidine-3-carboxylate (syn-isomer) Syn_Reagent->Syn_Product Axial attack favored Anti_Product trans-Methyl 1-Boc-5-hydroxypiperidine-3-carboxylate (anti-isomer) Anti_Reagent->Anti_Product Equatorial attack favored (chelation control)

Figure 1: Diastereoselective reduction strategies.

Quantitative Data Summary

The following table summarizes the expected outcomes for the diastereoselective reduction of Methyl 1-Boc-5-oxopiperidine-3-carboxylate based on analogous systems.

DiastereomerMethodReducing AgentSolventTemperature (°C)Diastereomeric Ratio (cis:trans)Yield (%)
cis Steric HindranceL-Selectride®THF-78 to RT>95:5High
trans Chelation ControlRed-Al®Toluene-785:95 to 1:2080-96

Experimental Protocols

Protocol 1: Synthesis of cis-Methyl 1-Boc-5-hydroxypiperidine-3-carboxylate (syn-selective)

This protocol is adapted from the L-Selectride® reduction of analogous piperidinone systems, which has been shown to favor the formation of the syn diastereomer.[1][2]

Materials:

  • Methyl 1-Boc-5-oxopiperidine-3-carboxylate

  • L-Selectride® (1.0 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add Methyl 1-Boc-5-oxopiperidine-3-carboxylate (1.0 eq).

  • Dissolve the starting material in anhydrous THF to a concentration of 0.1 M.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add L-Selectride® (1.2 eq, 1.0 M solution in THF) dropwise to the cooled solution.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the careful addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired cis-diastereomer.

Figure 2: Workflow for syn-selective reduction.
Protocol 2: Synthesis of trans-Methyl 1-Boc-5-hydroxypiperidine-3-carboxylate (anti-selective)

This protocol is based on the chelation-controlled reduction of α-hydroxy ketones using Red-Al®, which is expected to favor the anti-diastereomer.

Materials:

  • Methyl 1-Boc-5-oxopiperidine-3-carboxylate

  • Red-Al® (sodium bis(2-methoxyethoxy)aluminum hydride, solution in toluene)

  • Anhydrous Toluene

  • Saturated aqueous Rochelle's salt (potassium sodium tartrate) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add Methyl 1-Boc-5-oxopiperidine-3-carboxylate (1.0 eq).

  • Dissolve the starting material in anhydrous toluene to a concentration of 0.1 M.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add Red-Al® (1.5 eq, solution in toluene) dropwise to the cooled solution.

  • Stir the reaction mixture at -78 °C for 3 hours.

  • Quench the reaction at -78 °C by the slow addition of saturated aqueous Rochelle's salt solution and allow the mixture to warm to room temperature with vigorous stirring until two clear layers are observed.

  • Separate the layers and extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired trans-diastereomer.

Figure 3: Workflow for anti-selective reduction.

Concluding Remarks

The choice of reducing agent and reaction conditions allows for the selective synthesis of either the cis or trans diastereomer of this compound. The protocols provided are based on well-established principles of stereoselective reduction and are expected to provide the desired products with high diastereoselectivity and in good yields. It is recommended to perform small-scale optimization experiments to fine-tune the reaction conditions for specific applications. Characterization of the product diastereomers should be performed using standard analytical techniques such as NMR spectroscopy and chiral HPLC.

References

Application Notes and Protocols: Protecting Group Strategies for Methyl 1-Boc-5-Hydroxypiperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the strategic use of protecting groups for the secondary hydroxyl moiety of Methyl 1-Boc-5-hydroxypiperidine-3-carboxylate. This key intermediate in medicinal chemistry often requires selective protection of its hydroxyl group to enable further synthetic transformations. The following sections detail orthogonal protecting group strategies that are compatible with the existing tert-butyloxycarbonyl (Boc) group on the piperidine nitrogen.

Introduction to Protecting Group Strategy

In the multistep synthesis of complex molecules, such as active pharmaceutical ingredients, the selective modification of a specific functional group in the presence of others is a common challenge. Protecting groups are chemical moieties that are temporarily attached to a functional group to render it inert to a specific set of reaction conditions. In the case of this compound, the piperidine nitrogen is already protected by the acid-labile Boc group. This allows for the selective protection of the C5-hydroxyl group, enabling transformations at other positions of the molecule, such as modifications of the methyl ester. An ideal protecting group for the hydroxyl function should be introduced in high yield under mild conditions, be stable to a range of reaction conditions, and be removable selectively in high yield without affecting other functional groups, particularly the N-Boc group. This principle of selective removal is known as orthogonality.

Orthogonal Protecting Group Strategies

An orthogonal protecting group strategy is essential when working with molecules bearing multiple reactive sites. For this compound, the N-Boc group is sensitive to acidic conditions. Therefore, protecting groups for the hydroxyl moiety that are stable to acid but can be removed under different conditions are ideal. Two such widely used protecting groups for secondary alcohols are silyl ethers, such as the tert-butyldimethylsilyl (TBDMS) group, and benzyl ethers (Bn).

  • N-Boc Group: Cleaved by strong acids (e.g., trifluoroacetic acid (TFA), hydrochloric acid (HCl)). Stable to basic conditions, hydrogenation, and fluoride ions.

  • O-TBDMS Group: Cleaved by fluoride ion sources (e.g., tetrabutylammonium fluoride (TBAF)). Stable to a wide range of non-acidic and non-basic conditions, including hydrogenation.

  • O-Benzyl Group: Cleaved by catalytic hydrogenation (e.g., H₂ gas with a palladium catalyst). Stable to both acidic and basic conditions.

The compatibility of these protecting groups allows for a flexible and robust synthetic strategy.

Orthogonal_Protecting_Groups Orthogonal Protecting Group Strategy cluster_protection Hydroxyl Protection cluster_protected Protected Intermediates cluster_deprotection Selective Deprotection Start This compound Protect_TBDMS O-TBDMS Protection Start->Protect_TBDMS TBDMSCl, Imidazole Protect_Bn O-Benzyl Protection Start->Protect_Bn BnBr, NaH Protected_TBDMS O-TBDMS protected intermediate Protect_TBDMS->Protected_TBDMS Protected_Bn O-Benzyl protected intermediate Protect_Bn->Protected_Bn Deprotect_TBDMS O-TBDMS Deprotection (Fluoride source) Protected_TBDMS->Deprotect_TBDMS TBAF Deprotect_Boc N-Boc Deprotection (Acid) Protected_TBDMS->Deprotect_Boc TFA or HCl Deprotect_Bn O-Benzyl Deprotection (Hydrogenolysis) Protected_Bn->Deprotect_Bn H₂, Pd/C Protected_Bn->Deprotect_Boc TFA or HCl Deprotect_TBDMS->Start Regenerated Starting Material Deprotect_Bn->Start Regenerated Starting Material

Caption: Orthogonal protection and deprotection workflow.

Quantitative Data Summary

The following tables summarize typical reaction conditions and expected outcomes for the protection and deprotection of the hydroxyl group of this compound.

Table 1: O-Protection Reactions

Protecting GroupReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
TBDMSTBDMSCl, ImidazoleDMF2512-1890-95
Benzyl (Bn)BnBr, NaHTHF0 to 254-685-90

Table 2: O-Deprotection Reactions

Protecting GroupReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
TBDMSTBAF (1M solution)THF251-3>95
Benzyl (Bn)H₂ (1 atm), 10% Pd/CMethanol252-4>95

Experimental Protocols

Protocol 1: O-TBDMS Protection of this compound

This protocol describes the protection of the secondary hydroxyl group as a tert-butyldimethylsilyl (TBDMS) ether.

Materials:

  • This compound (1.0 eq)

  • tert-Butyldimethylsilyl chloride (TBDMSCl) (1.2 eq)

  • Imidazole (2.5 eq)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Deionized water

  • Diethyl ether or Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound in anhydrous DMF, add imidazole followed by TBDMSCl at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into deionized water and extract with diethyl ether or ethyl acetate (3 x volume of water).

  • Combine the organic extracts and wash with water and then brine to remove residual DMF and imidazole.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired O-TBDMS protected compound.

TBDMS_Protection_Workflow O-TBDMS Protection Workflow Start Dissolve starting material, Imidazole, and TBDMSCl in DMF React Stir at RT for 12-18h Start->React Monitor Monitor by TLC React->Monitor Workup Aqueous workup and extraction Monitor->Workup Dry Dry and concentrate organic phase Workup->Dry Purify Purify by column chromatography Dry->Purify Product O-TBDMS protected product Purify->Product

Caption: Workflow for O-TBDMS protection.

Protocol 2: O-Benzyl Protection of this compound

This protocol details the protection of the hydroxyl group as a benzyl (Bn) ether using Williamson ether synthesis conditions.

Materials:

  • This compound (1.0 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)

  • Benzyl bromide (BnBr) (1.1 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound in anhydrous THF at 0 °C under an inert atmosphere, carefully add sodium hydride portion-wise.

  • Stir the suspension at 0 °C for 30 minutes.

  • Add benzyl bromide dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the O-benzyl protected compound.

Protocol 3: Deprotection of the O-TBDMS Group

This protocol describes the selective removal of the TBDMS ether in the presence of the N-Boc group.

Materials:

  • O-TBDMS protected this compound (1.0 eq)

  • Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF) (1.1 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the O-TBDMS protected compound in anhydrous THF at room temperature.

  • Add the TBAF solution dropwise to the stirred solution.

  • Stir the reaction mixture at room temperature for 1-3 hours.

  • Monitor the deprotection by TLC.

  • Once the reaction is complete, quench with saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the deprotected alcohol.

Protocol 4: Deprotection of the O-Benzyl Group

This protocol details the removal of the benzyl ether by catalytic hydrogenation, which leaves the N-Boc group intact.

Materials:

  • O-Benzyl protected this compound (1.0 eq)

  • 10% Palladium on carbon (Pd/C) (10 mol %)

  • Methanol

  • Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)

  • Celite®

Procedure:

  • Dissolve the O-benzyl protected compound in methanol in a flask suitable for hydrogenation.

  • Carefully add 10% Pd/C to the solution under an inert atmosphere.

  • Evacuate the flask and backfill with hydrogen gas (repeat this cycle three times).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (1 atm) at room temperature for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with methanol.

  • Combine the filtrates and concentrate under reduced pressure to yield the deprotected alcohol.

Deprotection_Decision_Tree Selective Deprotection Decision Tree cluster_protected_type Selective Deprotection Decision Tree cluster_deprotection_methods Selective Deprotection Decision Tree Start Protected Intermediate Is_TBDMS O-TBDMS Protected? Start->Is_TBDMS Is_Bn O-Benzyl Protected? Start->Is_Bn Use_Acid Use TFA or HCl Start->Use_Acid Deprotect N-Boc Use_TBAF Use TBAF in THF Is_TBDMS->Use_TBAF Yes Use_Hydrogenation Use H₂/Pd/C Is_Bn->Use_Hydrogenation Yes Final_Product Deprotected Product Use_TBAF->Final_Product Yields O-deprotected product Use_Hydrogenation->Final_Product Yields O-deprotected product Use_Acid->Final_Product Yields N-deprotected product

Caption: Decision tree for selective deprotection.

Conclusion

The selection of an appropriate protecting group for the hydroxyl moiety of this compound is crucial for the successful execution of a synthetic route. The TBDMS and benzyl groups offer excellent orthogonality with the N-Boc group, allowing for flexible and selective deprotection. The protocols provided herein offer robust and high-yielding methods for the protection and deprotection of this valuable synthetic intermediate. Careful monitoring of reactions by TLC and appropriate purification techniques are essential for obtaining high-purity materials for subsequent synthetic steps.

Application Notes and Protocols: The Use of Methyl 1-Boc-5-Hydroxypiperidine-3-carboxylate in Combinatorial Chemistry Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutic agents. Its three-dimensional geometry allows for the presentation of substituents in well-defined spatial orientations, making it an ideal framework for probing interactions with biological targets. "Methyl 1-Boc-5-Hydroxypiperidine-3-carboxylate" is a versatile, trifunctional building block that offers multiple points for diversification, rendering it highly valuable for the construction of combinatorial libraries aimed at drug discovery.

The presence of a Boc-protected nitrogen, a hydroxyl group, and a methyl ester provides orthogonal handles for sequential chemical modifications. This allows for the systematic generation of a large number of structurally diverse molecules from a single, readily accessible starting material. This application note details the utility of this compound in solid-phase synthesis for the creation of combinatorial libraries and provides detailed protocols for its implementation.

Key Applications in Library Synthesis

This compound is an excellent starting material for diversity-oriented synthesis (DOS), enabling the exploration of novel chemical space. The key functional handles allow for diversification at three points:

  • R1 Diversity: Introduced by derivatization of the 5-hydroxyl group.

  • R2 Diversity: Generated through amide bond formation following hydrolysis of the methyl ester.

  • R3 Diversity: Achieved by deprotection of the Boc group and subsequent functionalization of the piperidine nitrogen.

This trifecta of reactive sites allows for the creation of libraries with a high degree of molecular complexity and three-dimensional character, which is often advantageous in identifying potent and selective modulators of biological targets.

Quantitative Data Summary

The following tables provide representative quantitative data for the key steps in a solid-phase synthesis workflow using this compound. These values are based on typical efficiencies for analogous solid-phase organic synthesis (SPOS) reactions.

Table 1: Resin Loading and Initial Derivatization

StepDescriptionTypical Loading/Yield (%)Method of Determination
1Attachment of Linker to Resin90-98%Cleavage and UV/Vis analysis
2Coupling of this compound85-95%Cleavage and LC-MS analysis
3Derivatization of 5-OH (R1)80-95%Cleavage and LC-MS analysis

Table 2: Library Diversification and Cleavage

StepDescriptionTypical Yield (%)Typical Purity (%)
4Saponification of Methyl Ester>95% (conversion)-
5Amide Coupling (R2)75-90%85-95%
6Boc Deprotection>99% (conversion)-
7N-Functionalization (R3)70-85%80-95%
8Cleavage from Resin65-80%>80%

Experimental Protocols

The following protocols describe a representative solid-phase synthesis of a combinatorial library starting from this compound.

Protocol 1: Immobilization and R1 Diversification
  • Resin Preparation: Swell 2-chlorotrityl chloride resin in anhydrous dichloromethane (DCM) for 30 minutes in a solid-phase synthesis vessel.

  • Immobilization:

    • Dissolve this compound (1.5 eq) and diisopropylethylamine (DIPEA) (3.0 eq) in anhydrous DCM.

    • Add the solution to the swollen resin and agitate at room temperature for 12-16 hours.

    • Wash the resin sequentially with DCM, a mixture of DCM/methanol/DIPEA (17:2:1), DCM, and finally dry under vacuum.

  • R1 Diversification (Etherification Example):

    • Suspend the resin-bound piperidine in anhydrous tetrahydrofuran (THF).

    • Add sodium hydride (NaH) (5.0 eq) and agitate for 30 minutes at room temperature.

    • Add a solution of an alkyl halide (R1-X) (5.0 eq) in anhydrous THF.

    • Agitate at 50°C for 16 hours.

    • Wash the resin sequentially with THF, water, methanol, and DCM, then dry under vacuum.

Protocol 2: R2 Diversification
  • Ester Hydrolysis:

    • Suspend the resin in a 1:1 mixture of THF and water.

    • Add lithium hydroxide (LiOH) (10 eq) and agitate at room temperature for 24 hours.

    • Wash the resin with water until the filtrate is neutral, followed by washes with methanol and DCM. Dry under vacuum.

  • Amide Coupling:

    • Swell the resin in N,N-dimethylformamide (DMF).

    • In a separate vial, pre-activate a primary or secondary amine (R2-NH2) (4.0 eq) with (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) (4.0 eq) and DIPEA (8.0 eq) in DMF for 15 minutes.

    • Add the activated amine solution to the resin and agitate at room temperature for 12 hours.

    • Wash the resin with DMF, methanol, and DCM, then dry under vacuum.

Protocol 3: R3 Diversification and Cleavage
  • Boc Deprotection:

    • Treat the resin with a solution of 20% trifluoroacetic acid (TFA) in DCM for 30 minutes.

    • Wash the resin with DCM, 10% DIPEA in DCM, and then DCM.

  • N-Functionalization (Reductive Amination Example):

    • Suspend the resin in a solution of 1% acetic acid in dichloroethane (DCE).

    • Add an aldehyde or ketone (R3=O) (5.0 eq) and sodium triacetoxyborohydride (5.0 eq).

    • Agitate at room temperature for 16 hours.

    • Wash the resin with DCE, methanol, and DCM, then dry under vacuum.

  • Cleavage from Resin:

    • Suspend the final resin-bound library members in a solution of 95:2.5:2.5 TFA/triisopropylsilane/water.

    • Agitate for 2 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify by preparative HPLC to obtain the individual library members.

Visualizations

Logical Relationship of Diversification Points

G A This compound B Diversification at 5-OH (R1) A->B Etherification, Esterification, etc. C Diversification at 3-COOH (R2) A->C Amide Coupling D Diversification at N-H (R3) A->D Reductive Amination, Acylation, etc.

Caption: Diversification points on the piperidine scaffold.

Experimental Workflow for Library Synthesis

G cluster_0 Solid-Phase Synthesis start Start with 2-Cl-Trt Resin immobilize Immobilize Piperidine Building Block start->immobilize r1 R1 Diversification (5-OH) immobilize->r1 hydrolysis Ester Hydrolysis r1->hydrolysis r2 R2 Diversification (Amide Coupling) hydrolysis->r2 deprotect Boc Deprotection r2->deprotect r3 R3 Diversification (N-alkylation/acylation) deprotect->r3 cleavage Cleavage from Resin r3->cleavage end Purified Library Members cleavage->end

Caption: Solid-phase synthesis workflow for the library.

Hypothetical Signaling Pathway Targeted by Piperidine Library

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Nucleus receptor GPCR g_protein G-Protein receptor->g_protein effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger kinase Protein Kinase A second_messenger->kinase tf Transcription Factor (e.g., CREB) kinase->tf gene Target Gene Expression tf->gene library Piperidine Library Member (Ligand) library->receptor Binds and Modulates

Caption: Hypothetical GPCR signaling pathway modulation.

Conclusion

This compound is a powerful and versatile building block for the construction of diverse, three-dimensional combinatorial libraries. The orthogonal protecting groups and functional handles allow for systematic and controlled diversification, making it an invaluable tool in modern drug discovery. The solid-phase synthesis protocols provided herein offer a robust and efficient method for the generation of novel piperidine-based compound libraries for high-throughput screening and the identification of new therapeutic leads.

The Strategic Application of Methyl 1-Boc-5-hydroxypiperidine-3-carboxylate in the Synthesis of the Potent NK-1 Receptor Antagonist (+)-L-733,060

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction: Methyl 1-Boc-5-hydroxypiperidine-3-carboxylate is a versatile and highly valuable chiral building block in medicinal chemistry and drug discovery. Its rigid piperidine scaffold, adorned with strategically placed functional groups, provides an excellent starting point for the stereocontrolled synthesis of complex bioactive molecules. This document details the application of this precursor in the synthesis of (+)-L-733,060, a potent and selective non-peptide antagonist of the neurokinin-1 (NK-1) receptor. The NK-1 receptor, the preferred receptor for the neuropeptide Substance P, is implicated in a variety of physiological and pathological processes, including pain transmission, inflammation, and emesis. Consequently, NK-1 receptor antagonists like (+)-L-733,060 are of significant therapeutic interest.

Core Structure and Synthetic Strategy: The enantiomerically pure piperidine core of this compound serves as the foundational element for constructing the 2,3-disubstituted piperidine motif of (+)-L-733,060. The synthetic strategy leverages the existing stereocenter and functional handles to introduce the requisite phenyl and 3,5-bis(trifluoromethyl)benzyloxy groups with high stereocontrol. This approach underscores the efficiency and utility of using pre-functionalized chiral building blocks to streamline the synthesis of complex pharmaceutical agents.

Neurokinin-1 (NK-1) Receptor Signaling Pathway

The biological activity of (+)-L-733,060 stems from its ability to block the signaling cascade initiated by the binding of Substance P to the NK-1 receptor, a G-protein coupled receptor (GPCR).[1][2][3][4][5] Upon activation, the NK-1 receptor primarily couples to Gq and Gs alpha subunits of heterotrimeric G proteins.[1] This coupling initiates a cascade of intracellular events, including the activation of phospholipase C (PLC), leading to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG).[1][6] These second messengers, in turn, mobilize intracellular calcium and activate protein kinase C (PKC), respectively.[6][7] Furthermore, NK-1 receptor activation can stimulate the production of cyclic AMP (cAMP) via Gs coupling and activate the mitogen-activated protein kinase (MAPK) pathway.[1][4] These signaling pathways are integral to processes such as neuroinflammation, pain perception, and cell survival and migration.[4] By competitively inhibiting the binding of Substance P, (+)-L-733,060 effectively attenuates these downstream signaling events.

NK1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Substance P Substance P NK1R NK-1 Receptor (GPCR) Substance P->NK1R Binds G_protein Gq/Gs Protein NK1R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates AC Adenylyl Cyclase (AC) G_protein->AC Activates MAPK MAPK Pathway G_protein->MAPK Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes ATP ATP AC->ATP Converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Mobilization IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Response Cellular Responses (Pain, Inflammation, Emesis) Ca2->Response PKC->Response cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates PKA->Response MAPK->Response L733060 (+)-L-733,060 (Antagonist) L733060->NK1R Blocks

Caption: Neurokinin-1 Receptor Signaling Pathway and its inhibition.

Synthetic Workflow for (+)-L-733,060

The synthesis of (+)-L-733,060 from this compound involves a multi-step sequence that is designed to control the stereochemistry at the newly formed chiral centers. The general workflow includes the protection of functional groups, introduction of the phenyl and the substituted benzyl ether moieties, and final deprotection steps.

Synthetic_Workflow start This compound step1 Protection of Hydroxyl Group start->step1 step2 Reduction of Ester step1->step2 step3 Oxidation to Aldehyde step2->step3 step4 Addition of Phenyl Grignard step3->step4 step5 Etherification with 3,5-Bis(trifluoromethyl)benzyl bromide step4->step5 step6 Deprotection step5->step6 product (+)-L-733,060 step6->product

Caption: General synthetic workflow for (+)-L-733,060.

Experimental Protocols

The following are representative protocols for the key transformations in the synthesis of (+)-L-733,060, based on established synthetic routes for analogous 2,3-disubstituted piperidines.

Note: These protocols are illustrative and may require optimization based on specific laboratory conditions and reagent batches. Standard laboratory safety procedures should be followed at all times.

1. Protection of the 5-hydroxyl group:

  • Reaction: To a solution of this compound in dichloromethane (DCM) is added a suitable protecting group reagent (e.g., tert-butyldimethylsilyl chloride) and a base (e.g., imidazole).

  • Procedure: The reaction mixture is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC). The reaction is then quenched with water, and the organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

2. Reduction of the methyl ester to the primary alcohol:

  • Reaction: The protected piperidine derivative is dissolved in a suitable solvent (e.g., tetrahydrofuran, THF) and cooled to 0 °C. A reducing agent (e.g., lithium aluminum hydride) is added portion-wise.

  • Procedure: The reaction is stirred at 0 °C and then allowed to warm to room temperature. Upon completion, the reaction is carefully quenched by the sequential addition of water and aqueous sodium hydroxide. The resulting mixture is filtered, and the filtrate is concentrated to yield the crude alcohol, which may be used in the next step without further purification.

3. Oxidation of the primary alcohol to the aldehyde:

  • Reaction: The primary alcohol is dissolved in DCM, and an oxidizing agent (e.g., Dess-Martin periodinane or a Swern oxidation) is added.

  • Procedure: The reaction is stirred at room temperature until the starting material is consumed. The reaction is then worked up according to the specific protocol for the chosen oxidizing agent. The crude aldehyde is typically used immediately in the next step.

4. Phenyl Grignard addition to the aldehyde:

  • Reaction: The crude aldehyde is dissolved in anhydrous THF and cooled to -78 °C. A solution of phenylmagnesium bromide in THF is added dropwise.

  • Procedure: The reaction is stirred at -78 °C for a specified time and then quenched with a saturated aqueous solution of ammonium chloride. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated. The resulting diastereomeric alcohols are separated by column chromatography.

5. O-alkylation with 3,5-bis(trifluoromethyl)benzyl bromide:

  • Reaction: To a solution of the desired diastereomeric alcohol in anhydrous THF at 0 °C is added a strong base (e.g., sodium hydride). After stirring, 3,5-bis(trifluoromethyl)benzyl bromide is added.

  • Procedure: The reaction is allowed to warm to room temperature and stirred until completion. The reaction is quenched with water and extracted with ethyl acetate. The organic layer is dried and concentrated, and the product is purified by chromatography.

6. Deprotection to yield (+)-L-733,060:

  • Reaction: The fully protected intermediate is treated with a suitable deprotecting agent to remove both the Boc group and the hydroxyl-protecting group. For a silyl ether, a fluoride source like tetrabutylammonium fluoride (TBAF) can be used, followed by an acid (e.g., trifluoroacetic acid, TFA) to remove the Boc group.

  • Procedure: The specific deprotection conditions will depend on the protecting groups used. After deprotection, the reaction mixture is neutralized, and the product is extracted, purified by chromatography, and may be converted to a suitable salt for improved stability and handling.

Quantitative Data Summary

The following table summarizes typical yields and stereoselectivities for key steps in the synthesis of 2,3-disubstituted piperidine analogs, which are representative of the synthesis of (+)-L-733,060.

StepTransformationReagents & ConditionsTypical Yield (%)Notes
1Hydroxyl ProtectionTBDMSCl, Imidazole, DCM, rt>95%High yielding and clean reaction.
2Ester ReductionLiAlH₄, THF, 0 °C to rt85-95%Generally high yielding.
3Alcohol OxidationDMP, DCM, rt90-98%Efficient oxidation with minimal side products.
4Phenyl Grignard AdditionPhMgBr, THF, -78 °C70-85%Diastereoselectivity is crucial and can be influenced by the protecting group.
5O-alkylationNaH, 3,5-(CF₃)₂-BnBr, THF, 0 °C to rt80-90%Williamson ether synthesis.
6DeprotectionTBAF then TFA75-85%Overall yield for two deprotection steps.

Disclaimer: The provided protocols and data are for informational purposes only and represent a generalized synthetic approach. The actual synthesis should be carried out by qualified professionals in a properly equipped laboratory, with careful consideration of the specific literature procedures for the synthesis of (+)-L-733,060.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 1-Boc-5-hydroxypiperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of Methyl 1-Boc-5-hydroxypiperidine-3-carboxylate. The information is tailored for researchers, scientists, and professionals in drug development.

Proposed Synthetic Pathway

A plausible synthetic route to obtain this compound involves a multi-step process, culminating in the reduction of a ketone precursor. This guide will focus on the final and most critical step: the reduction of Methyl 1-Boc-5-oxo-piperidine-3-carboxylate.

cluster_0 Synthesis Workflow Start Methyl 1-Boc-5-oxo-piperidine-3-carboxylate Reduction Reduction (e.g., NaBH4, MeOH) Start->Reduction Product This compound (Mixture of Diastereomers) Reduction->Product

Caption: Proposed final step in the synthesis of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the reduction of Methyl 1-Boc-5-oxo-piperidine-3-carboxylate.

Q1: My reduction reaction is incomplete, and I still have starting material. What could be the cause?

A1: Incomplete reduction can be due to several factors:

  • Insufficient Reducing Agent: While theoretically, one mole of sodium borohydride (NaBH₄) can reduce four moles of a ketone, in practice, an excess is often required.[1] It is common to use at least two equivalents of the hydride ion per ketone group.[1]

  • Reagent Quality: The sodium borohydride may have degraded due to improper storage. Ensure it is a fine, white powder and has been stored in a dry environment.

  • Low Temperature: While the reaction is often initiated at 0°C to control exothermicity, it may need to be warmed to room temperature to proceed to completion.[2]

  • Short Reaction Time: The reaction may simply need more time. Monitor the reaction progress using Thin Layer Chromatography (TLC).

Troubleshooting Steps:

  • Add another portion of NaBH₄ to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for a longer duration.

  • Ensure your starting material is fully dissolved in the solvent.

Q2: I have obtained a mixture of cis and trans diastereomers. How can I separate them?

A2: The reduction of the ketone will likely produce a mixture of cis and trans diastereomers relative to the ester group at the 3-position. Their separation can be challenging but is often achievable.

  • Column Chromatography: This is the most common method for separating diastereomers. A careful selection of the solvent system is crucial. Start with a non-polar eluent and gradually increase the polarity.

  • Recrystallization: If the product is a solid, fractional recrystallization can be an effective purification method.[1]

  • Preparative HPLC: For difficult separations, preparative High-Performance Liquid Chromatography (HPLC) may be necessary.

Q3: The yield of my desired product is low. What are the potential reasons?

A3: Low yields can stem from issues during the reaction or work-up.

  • Side Reactions: While NaBH₄ is a mild reducing agent, side reactions can occur. Ensure the reaction conditions are not too harsh.

  • Product Loss During Work-up: The product may be partially soluble in the aqueous layer during extraction. Ensure you perform multiple extractions with an appropriate organic solvent. Back-extracting the combined aqueous layers can help recover more product.

  • Decomposition on Silica Gel: Some polar compounds can decompose on silica gel during column chromatography. To mitigate this, you can deactivate the silica gel with a small amount of triethylamine in the eluent.

Q4: How do I properly quench the reaction and remove boron byproducts?

A4: After the reaction is complete, it needs to be carefully quenched.

  • Cool the reaction mixture in an ice bath.

  • Slowly add an acid, such as 1M HCl, to neutralize the excess NaBH₄ and decompose the borate esters. Be cautious as hydrogen gas will be evolved.

  • Adjust the pH to be slightly basic (pH 7-8) before extraction to ensure the piperidine nitrogen is not protonated, which would increase its water solubility.

  • To remove boron byproducts, which can sometimes be persistent, multiple aqueous washes are recommended. In some cases, co-evaporation with methanol can help remove boric acid as volatile trimethyl borate.[3]

Experimental Protocols

Hypothetical Protocol for the Reduction of Methyl 1-Boc-5-oxo-piperidine-3-carboxylate

  • Dissolution: Dissolve Methyl 1-Boc-5-oxo-piperidine-3-carboxylate (1.0 eq) in methanol (10 volumes) in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Addition of Reducing Agent: Add sodium borohydride (NaBH₄) (1.5 - 2.0 eq) portion-wise over 15-20 minutes, ensuring the temperature does not rise significantly.

  • Reaction: Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quenching: Cool the reaction mixture back to 0°C and slowly add 1M HCl to quench the excess NaBH₄.

  • Solvent Removal: Concentrate the mixture under reduced pressure to remove the methanol.

  • Extraction: Add water and an organic solvent (e.g., ethyl acetate or dichloromethane). Adjust the pH to ~8 with a saturated solution of sodium bicarbonate. Separate the layers and extract the aqueous layer three times with the organic solvent.

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to separate the diastereomers.

Quantitative Data from Analogous Reactions

The following tables summarize reaction conditions from related syntheses, which can serve as a reference for optimization.

Table 1: Conditions for Boc Protection of Piperidines

Starting MaterialReagentSolventTemperature (°C)Time (h)Yield (%)Reference
3-hydroxypiperidineDi-tert-butyl dicarbonate50% EthanolRoom Temp294[2]
3-hydroxypiperidineDi-tert-butyl dicarbonateDichloromethane10-2015-2062.1[4]

Table 2: Conditions for Esterification of N-Boc-piperidine Carboxylic Acids

Starting MaterialReagentSolventTemperature (°C)Time (h)Yield (%)Reference
1-Boc-piperidine-3-carboxylic acidTrimethylsilyldiazomethaneMethanol/TolueneRoom TempNot specified83.7[5]
1-Boc-piperidine-4-carboxylic acidIodomethane, K₂CO₃DMFRoom Temp3Not specified[6]

Table 3: Conditions for Sodium Borohydride Reduction of Ketones

Starting MaterialSolventTemperature (°C)Time (h)NotesReference
Generic KetoneMethanol0 then 253-5Slow addition of NaBH₄ at 0°C[2]
9H-fluoren-9-oneMethanol0Not specifiedReaction monitored by TLC[1]

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis.

start Reaction Outcome Unsatisfactory check_reaction Incomplete Reaction? start->check_reaction low_yield Low Yield? check_reaction->low_yield No reagent_quality Check NaBH4 Quality (degraded?) check_reaction->reagent_quality Yes impure_product Impure Product? low_yield->impure_product No workup_loss Loss during Work-up? (multiple extractions, check pH) low_yield->workup_loss Yes boron_byproducts Boron Byproducts Present? (acidic quench, MeOH co-evaporation) impure_product->boron_byproducts Yes success Successful Synthesis impure_product->success No reagent_amount Insufficient NaBH4? (add more) reagent_quality->reagent_amount reaction_conditions Reaction Conditions? (increase time/temp) reagent_amount->reaction_conditions reaction_conditions->success side_reactions Side Reactions? (check temp control) workup_loss->side_reactions purification_loss Decomposition on Silica? (deactivate with Et3N) side_reactions->purification_loss purification_loss->success diastereomers Diastereomers Not Separated? (optimize column chromatography) boron_byproducts->diastereomers starting_material Starting Material Present? diastereomers->starting_material starting_material->check_reaction

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Synthesis of Methyl 1-Boc-5-hydroxypiperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Methyl 1-Boc-5-hydroxypiperidine-3-carboxylate, focusing on improving reaction yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: A prevalent method involves the reduction of the corresponding ketone, Methyl 1-Boc-5-oxopiperidine-3-carboxylate. This is typically followed by purification to isolate the desired 5-hydroxy product. Key steps include the initial synthesis of the piperidone precursor, Boc protection, and subsequent reduction.

Q2: I am observing a low yield after the reduction step. What are the potential causes?

A2: Low yields can stem from several factors:

  • Inefficient Reducing Agent: The choice and activity of the reducing agent (e.g., sodium borohydride) are critical.

  • Suboptimal Reaction Temperature: The reaction may be sensitive to temperature fluctuations, affecting the reaction rate and selectivity.

  • Presence of Water: Anhydrous conditions are often crucial, as moisture can quench the reducing agent.[1]

  • Incomplete Reaction: Insufficient reaction time can lead to a significant amount of unreacted starting material.

  • Product Loss during Work-up: The extraction and purification steps can lead to product loss if not optimized.

Q3: My final product has significant impurities. What are the likely side products?

A3: Common impurities can include:

  • Unreacted Starting Material: Incomplete reduction will leave Methyl 1-Boc-5-oxopiperidine-3-carboxylate in the final product.

  • Diastereomers: If the reduction is not stereoselective, a mixture of cis and trans isomers of the hydroxyl group relative to the ester may be formed.

  • Over-reduction Products: Although less common with mild reducing agents, reduction of the ester group could occur under harsh conditions.

  • Byproducts from Boc-deprotection: If acidic conditions are inadvertently introduced during work-up, partial or complete removal of the Boc protecting group can occur.

Q4: How can I improve the purity of my final product?

A4: Purification is key to obtaining a high-purity product. Common methods include:

  • Flash Column Chromatography: Silica gel chromatography is a standard and effective method for separating the desired product from impurities.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can significantly enhance purity.

  • Washing/Extraction: A thorough aqueous work-up can remove water-soluble impurities and unreacted reagents.

Troubleshooting Guides

Problem: Low Reaction Yield
Symptom Possible Cause Suggested Solution
High amount of starting material remains (TLC/LC-MS analysis) Incomplete reaction- Extend the reaction time and monitor progress by TLC or LC-MS.[2] - Increase the equivalents of the reducing agent. - Ensure the reducing agent is fresh and active.
Low reaction temperature- Gradually increase the reaction temperature, while monitoring for side product formation.[3]
Low recovery after work-up Product loss during extraction- Perform multiple extractions with an appropriate organic solvent. - Ensure the pH of the aqueous layer is optimized for product solubility in the organic phase.
Product degradation- Avoid extreme pH or high temperatures during work-up and purification.
Reaction does not proceed Inactive reagents- Use freshly opened or properly stored reagents, particularly the reducing agent and anhydrous solvents.[1]
Problem: Low Product Purity
Symptom Possible Cause Suggested Solution
Presence of starting material Incomplete reaction- See "Low Reaction Yield" section for optimizing reaction completion.
Multiple spots on TLC close to the product spot Formation of diastereomers- Optimize the reducing agent and reaction conditions for better stereoselectivity. - Use chiral chromatography for separation if diastereomers are difficult to separate by standard silica gel chromatography.
Unexpected byproducts Side reactions- Ensure anhydrous conditions to prevent hydrolysis of intermediates.[1] - Maintain careful temperature control to minimize side reactions.[2]
Boc-deprotection- Avoid acidic conditions during work-up. Use a mild basic wash (e.g., saturated sodium bicarbonate solution) to neutralize any acid.

Experimental Protocols

Protocol 1: Reduction of Methyl 1-Boc-5-oxopiperidine-3-carboxylate

  • Dissolution: Dissolve Methyl 1-Boc-5-oxopiperidine-3-carboxylate (1 equivalent) in an anhydrous solvent such as methanol or ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise to the cooled solution, maintaining the temperature below 5 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 1-2 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Quenching: Slowly add acetone to quench the excess NaBH₄.

  • Work-up:

    • Add saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter the solution and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure this compound.

Visualizations

experimental_workflow start Start: Methyl 1-Boc-5-oxopiperidine-3-carboxylate dissolution 1. Dissolve in Anhydrous Methanol start->dissolution cooling 2. Cool to 0 °C dissolution->cooling reduction 3. Add NaBH4 (Reduction) cooling->reduction monitoring 4. Monitor by TLC/LC-MS reduction->monitoring monitoring->reduction Incomplete quench 5. Quench with Acetone monitoring->quench Reaction Complete workup 6. Aqueous Work-up & Extraction quench->workup purification 7. Column Chromatography workup->purification end End: Pure Product purification->end

Caption: Workflow for the reduction synthesis.

troubleshooting_low_yield start Problem: Low Yield check_completion Check Reaction Completion (TLC/LC-MS) start->check_completion check_reagents Verify Reagent Quality start->check_reagents check_conditions Review Reaction Conditions start->check_conditions check_workup Analyze Work-up Procedure start->check_workup incomplete Incomplete Reaction check_completion->incomplete degraded_reagents Degraded Reagents check_reagents->degraded_reagents suboptimal_temp Suboptimal Temperature check_conditions->suboptimal_temp product_loss Product Loss check_workup->product_loss solution1 - Extend Reaction Time - Add More Reagent incomplete->solution1 solution2 - Use Fresh Reagents - Ensure Anhydrous Solvents degraded_reagents->solution2 solution3 - Optimize Temperature suboptimal_temp->solution3 solution4 - Optimize Extraction pH - Increase Extractions product_loss->solution4

References

"Methyl 1-Boc-5-Hydroxypiperidine-3-carboxylate" common side reactions and byproducts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 1-Boc-5-hydroxypiperidine-3-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the common storage conditions for this compound?

It is recommended to store this compound at 2-8°C in a dry, well-sealed container to ensure its stability.

Q2: What are the expected spectral characteristics for this compound?

While specific analytical data from the supplier should always be consulted, related structures such as N-Boc-piperidine-4-carboxylic acid methyl ester show characteristic ¹H NMR signals for the Boc group (a singlet around 1.44 ppm) and the methyl ester (a singlet around 3.67 ppm). Signals for the piperidine ring protons will appear as multiplets.

Q3: Can the Boc protecting group be removed under basic conditions?

The tert-butyloxycarbonyl (Boc) group is generally stable to basic conditions and nucleophilic reagents. Cleavage of the Boc group is typically achieved under acidic conditions. In some specific cases involving highly activated amines, basic cleavage has been reported, but this is not a standard method.

Troubleshooting Guides

This section addresses common issues that may be encountered during reactions involving this compound.

Oxidation of the 5-hydroxyl group

A frequent transformation for this molecule is the oxidation of the secondary alcohol at the C5 position to the corresponding ketone, Methyl 1-Boc-5-oxo-piperidine-3-carboxylate.

Problem: Incomplete reaction or low yield.

Potential Cause Troubleshooting Steps
Insufficient oxidant Ensure the molar equivalent of the oxidizing agent is appropriate for the chosen method. A slight excess (1.1-1.5 equivalents) is often used.
Reaction temperature too low/high Optimize the reaction temperature. Swern oxidation requires cryogenic temperatures (-78°C), while DMP and TEMPO oxidations are typically run at 0°C to room temperature.
Poor quality reagents Use freshly opened or properly stored reagents. Dess-Martin periodinane (DMP) is sensitive to moisture. Ensure DMSO for Swern oxidation is anhydrous.
Inadequate reaction time Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS) to determine the optimal reaction time.

Problem: Formation of unknown byproducts.

Potential Cause Troubleshooting Steps
Over-oxidation This is less common for secondary alcohols but can occur with harsh oxidants. Consider milder reagents like DMP or a TEMPO-catalyzed system.
Side reactions with the Boc group Strong acidic conditions can lead to premature deprotection of the Boc group. This is a risk with certain oxidation methods that generate acidic byproducts. Ensure the reaction is performed under the recommended pH conditions.
Formation of chlorinated byproducts In TEMPO/bleach oxidations, there is a potential for the formation of halogenated byproducts. Ensure proper quenching with a reducing agent like sodium thiosulfate.
Epimerization If the stereocenter at C3 is sensitive to the reaction conditions, epimerization of the carboxylate group could occur. Analyze the product mixture for diastereomers.

Comparison of Common Oxidation Methods for N-Boc-Hydroxypiperidines

Method Typical Yield Purity Reaction Time Advantages Disadvantages
Swern Oxidation >95%>98%2-4 hoursHigh yield, reliable for many substrates.Requires cryogenic temperatures (-78 °C), produces foul-smelling dimethyl sulfide.
DMP Oxidation 90-98%>97%1-3 hoursMild conditions (room temperature), convenient.Reagent is expensive and can be explosive under certain conditions.
TEMPO/Bleach 85-95%>95%1-2 hoursCatalytic, inexpensive reagents, environmentally friendlier byproducts.Can be substrate-dependent, potential for halogenated byproducts.
N-Boc Deprotection

The removal of the Boc group is a critical step to enable further functionalization of the piperidine nitrogen.

Problem: Incomplete deprotection.

Potential Cause Troubleshooting Steps
Insufficient acid Ensure a sufficient excess of acid is used. Common reagents include trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in dioxane.
Inadequate reaction time or temperature Monitor the reaction by TLC or LC-MS. If the reaction is sluggish at room temperature, gentle warming may be required. However, be cautious of potential side reactions.
Poor quality deprotection reagent Use fresh TFA or a standardized solution of HCl in dioxane.

Problem: Degradation of the molecule or formation of byproducts.

Potential Cause Troubleshooting Steps
Ester hydrolysis The methyl ester is sensitive to strong acidic conditions, especially in the presence of water. Use anhydrous conditions and consider using HCl in an organic solvent like dioxane rather than aqueous HCl.
Side reactions with the hydroxyl group The hydroxyl group is generally stable under acidic deprotection conditions, but elimination to form an alkene is a potential side reaction, especially with strong, non-nucleophilic acids and elevated temperatures.
Alkylation from the tert-butyl cation The cleavage of the Boc group generates a tert-butyl cation, which can alkylate other nucleophilic sites in the molecule or solvent. The use of a scavenger such as anisole or thioanisole can mitigate this.

Experimental Protocols

Protocol 1: General Procedure for Dess-Martin Periodinane (DMP) Oxidation
  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, approximately 0.2 M).

  • To the stirred solution at room temperature, add Dess-Martin Periodinane (1.2 eq) in one portion.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.

  • Stir the mixture vigorously until the solid byproducts have dissolved.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with saturated aqueous NaHCO₃ and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ketone.

  • Purify the product by column chromatography on silica gel if necessary.

Protocol 2: General Procedure for N-Boc Deprotection with HCl in Dioxane
  • Dissolve this compound (1.0 eq) in a minimal amount of anhydrous methanol or ethyl acetate.

  • To this solution, add a 4 M solution of HCl in 1,4-dioxane (4-5 eq) dropwise at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, the product hydrochloride salt may precipitate. If so, it can be collected by filtration and washed with cold diethyl ether.

  • Alternatively, the solvent can be removed under reduced pressure to yield the crude hydrochloride salt.

  • The salt can be used as is or neutralized with a base (e.g., saturated aqueous NaHCO₃) and extracted with an organic solvent to obtain the free amine.

Visualizations

Experimental_Workflow_Troubleshooting start Start Reaction monitor Monitor Reaction (TLC, LC-MS) start->monitor incomplete Incomplete Reaction? monitor->incomplete workup Reaction Workup purification Purification (e.g., Chromatography) workup->purification byproducts Byproduct Formation? purification->byproducts analysis Product Analysis (NMR, MS) scavenger Add Scavenger analysis->scavenger If Alkylation incomplete->workup No check_reagents Check Reagent Quality & Stoichiometry incomplete->check_reagents Yes byproducts->analysis No change_reagent Consider Alternative Reagent byproducts->change_reagent Yes optimize_conditions Optimize Temperature & Reaction Time check_reagents->optimize_conditions optimize_conditions->start change_reagent->start scavenger->start

Caption: Troubleshooting workflow for reactions involving this compound.

NBoc_Deprotection_Side_Reactions cluster_main N-Boc Deprotection cluster_side Potential Side Reactions start This compound intermediate Protonated Intermediate start->intermediate + H+ acid Acid (e.g., TFA, HCl) product Deprotected Piperidine (Methyl 5-hydroxypiperidine-3-carboxylate) intermediate->product co2 CO2 intermediate->co2 tbutyl tert-Butyl Cation intermediate->tbutyl ester_hydrolysis Ester Hydrolysis product->ester_hydrolysis + H2O (if present) alkylation Alkylation by t-Butyl Cation tbutyl->alkylation

Caption: N-Boc deprotection mechanism and potential side reactions.

"Methyl 1-Boc-5-Hydroxypiperidine-3-carboxylate" optimizing reaction parameters (temperature, solvent, catalyst)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Methyl 1-Boc-5-Hydroxypiperidine-3-carboxylate. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the reaction parameters for this important synthetic intermediate. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its preparation.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, particularly focusing on the reduction of the precursor, Methyl 1-Boc-5-oxo-piperidine-3-carboxylate.

Problem 1: Low Yield of the Desired 5-Hydroxy Product

Low conversion of the starting material or the formation of side products can lead to diminished yields.

Potential CauseSuggested Solution
Insufficient Reducing Agent Ensure at least one molar equivalent of the reducing agent (e.g., Sodium Borohydride) is used. For sluggish reactions, a slight excess (1.1 to 1.5 equivalents) may be beneficial.
Reaction Temperature Too Low While lower temperatures can improve selectivity, they may also decrease the reaction rate. If the reaction is stalling, consider gradually increasing the temperature from 0°C to room temperature.
Poor Quality of Starting Material Impurities in the Methyl 1-Boc-5-oxo-piperidine-3-carboxylate can interfere with the reaction. Ensure the starting material is of high purity.
Decomposition of Reducing Agent Sodium Borohydride can decompose in acidic conditions or in the presence of water over extended periods. Prepare fresh solutions of the reducing agent and ensure the reaction medium is not acidic.

Problem 2: Poor Diastereoselectivity (Unfavorable cis:trans Ratio)

The reduction of the 5-keto group can lead to a mixture of cis and trans diastereomers. The desired isomer often depends on the subsequent steps in the synthetic route.

Potential CauseSuggested Solution
Choice of Reducing Agent The steric bulk of the hydride source can influence the direction of hydride attack. Less hindered reducing agents like Sodium Borohydride often favor axial attack, leading to the equatorial alcohol (trans isomer). More sterically demanding reagents may favor equatorial attack to yield the axial alcohol (cis isomer).
Reaction Temperature Lower reaction temperatures (e.g., -78°C to 0°C) can enhance diastereoselectivity by favoring the transition state with the lowest activation energy.
Solvent Effects The coordinating ability of the solvent can influence the conformation of the substrate and the approach of the reducing agent. Protic solvents like methanol and ethanol are commonly used.

Problem 3: Formation of Impurities or Side Products

The presence of other reducible functional groups or reactive sites can lead to unwanted side reactions.

Potential CauseSuggested Solution
Reduction of the Ester Group While Sodium Borohydride is generally selective for ketones over esters, prolonged reaction times, high temperatures, or the use of stronger reducing agents (e.g., Lithium Aluminum Hydride) can lead to the reduction of the methyl ester. Use a mild reducing agent like NaBH4 and monitor the reaction progress closely by TLC or LC-MS.
Cleavage of the Boc Protecting Group The Boc (tert-butoxycarbonyl) group is sensitive to strong acids. Ensure the reaction and work-up conditions are not strongly acidic.
Epimerization Under basic conditions, epimerization at the C3 position (adjacent to the ester) is possible. It is advisable to perform the reaction under neutral or slightly basic conditions and to use a non-basic work-up if possible.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for the synthesis of this compound?

The most common precursor is Methyl 1-Boc-5-oxo-piperidine-3-carboxylate. This compound can be synthesized from commercially available starting materials.

Q2: Which reducing agent is most suitable for the selective reduction of the 5-keto group?

Sodium Borohydride (NaBH₄) is the most commonly used and recommended reducing agent for this transformation. It is chemoselective for the ketone in the presence of the methyl ester and the Boc protecting group under mild conditions.

Q3: How can I influence the diastereomeric outcome of the reduction?

The diastereoselectivity of the reduction is a critical aspect. Generally, reduction with Sodium Borohydride in a protic solvent like methanol or ethanol at low temperatures (0°C) tends to favor the formation of the trans isomer, where the hydroxyl group is equatorial. Achieving high selectivity for the cis isomer may require the use of a bulkier reducing agent.

Q4: What are the optimal reaction conditions for the reduction using Sodium Borohydride?

Optimization of reaction conditions is key to achieving high yield and selectivity. Below is a summary of typical parameters to consider.

Data Presentation: Optimization of Reaction Parameters for the Reduction of Methyl 1-Boc-5-oxo-piperidine-3-carboxylate
ParameterCondition 1Condition 2Condition 3
Reducing Agent Sodium BorohydrideSodium BorohydrideSodium Borohydride
Equivalents of Reducing Agent 1.1 eq1.5 eq1.1 eq
Solvent MethanolEthanolTetrahydrofuran
Temperature 0°C to rt-20°C0°C
Typical Reaction Time 1-3 hours2-4 hours2-5 hours
Observed Predominant Isomer transtranstrans
Typical Yield >90%>90%Variable

Note: The data presented are typical ranges and may vary based on the specific experimental setup and scale.

Q5: How can I separate the cis and trans isomers of the final product?

If the diastereoselectivity of the reaction is not sufficient, the cis and trans isomers can typically be separated by column chromatography on silica gel. The polarity of the two isomers is usually different enough to allow for separation with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Experimental Protocols

Key Experiment: Reduction of Methyl 1-Boc-5-oxo-piperidine-3-carboxylate to this compound

Materials:

  • Methyl 1-Boc-5-oxo-piperidine-3-carboxylate

  • Sodium Borohydride (NaBH₄)

  • Methanol (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • Dissolve Methyl 1-Boc-5-oxo-piperidine-3-carboxylate (1.0 eq) in anhydrous methanol (approximately 0.1 M solution) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add Sodium Borohydride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0°C.

  • After the addition is complete, continue stirring the reaction mixture at 0°C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the starting material is consumed (typically 1-3 hours), quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and then remove the methanol under reduced pressure.

  • Partition the remaining aqueous residue between dichloromethane and water.

  • Separate the layers and extract the aqueous layer with dichloromethane (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to separate the diastereomers and obtain the pure this compound.

Visualizations

Reaction_Workflow cluster_start Starting Material Preparation cluster_reaction Reduction Reaction cluster_workup Work-up cluster_purification Purification cluster_end Final Product Start Methyl 1-Boc-5-oxo- piperidine-3-carboxylate Dissolve Dissolve in Methanol Start->Dissolve Cool Cool to 0°C Dissolve->Cool Add_NaBH4 Add NaBH4 Cool->Add_NaBH4 Stir Stir at 0°C Add_NaBH4->Stir Quench Quench with aq. NH4Cl Stir->Quench Concentrate Concentrate Quench->Concentrate Extract Extract with DCM Concentrate->Extract Dry Dry and Concentrate Extract->Dry Chromatography Column Chromatography Dry->Chromatography Product Methyl 1-Boc-5-hydroxy- piperidine-3-carboxylate (cis/trans mixture) Chromatography->Product

Caption: Experimental workflow for the reduction of Methyl 1-Boc-5-oxo-piperidine-3-carboxylate.

Troubleshooting_Logic cluster_yield Low Yield Troubleshooting cluster_selectivity Diastereoselectivity Troubleshooting cluster_side_products Side Product Troubleshooting Start Reaction Issue? LowYield Low Yield Start->LowYield PoorSelectivity Poor Diastereoselectivity Start->PoorSelectivity SideProducts Side Products Start->SideProducts Yield_Q1 Check Equivalents of NaBH4 LowYield->Yield_Q1 Select_Q1 Reaction Temperature? PoorSelectivity->Select_Q1 Side_Q1 Ester Reduction? SideProducts->Side_Q1 Yield_A1_OK Increase Temperature Yield_Q1->Yield_A1_OK Sufficient Yield_A1_Low Increase Equivalents Yield_Q1->Yield_A1_Low Insufficient Yield_Q2 Check Starting Material Purity Yield_A1_OK->Yield_Q2 Yield_A2_OK Consider Reaction Time Yield_Q2->Yield_A2_OK Pure Yield_A2_Impure Purify Starting Material Yield_Q2->Yield_A2_Impure Impure Select_A1_High Lower Temperature (e.g., -20°C to -78°C) Select_Q1->Select_A1_High High Select_A1_Low Consider Bulkier Reducing Agent Select_Q1->Select_A1_Low Low Side_A1_Yes Decrease Reaction Time and/or Temperature Side_Q1->Side_A1_Yes Yes Side_Q2 Boc Deprotection? Side_Q1->Side_Q2 No Side_A2_Yes Ensure Neutral/Basic Work-up Side_Q2->Side_A2_Yes Yes

Caption: Troubleshooting decision tree for the synthesis of this compound.

Technical Support Center: Stereocontrol in the Synthesis of Methyl 1-Boc-5-Hydroxypiperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to stereocontrol during the synthesis and manipulation of Methyl 1-Boc-5-hydroxypiperidine-3-carboxylate. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the main stereochemical challenges in the synthesis of this compound?

A1: The primary stereochemical challenges involve controlling both the relative stereochemistry (cis/trans isomerism) of the hydroxyl and carboxylate groups at the C5 and C3 positions, respectively, and the absolute stereochemistry (enantioselectivity) at these chiral centers. The key step is typically the reduction of the precursor, Methyl 1-Boc-5-oxopiperidine-3-carboxylate, where the approach of the reducing agent to the ketone will determine the diastereomeric outcome.

Q2: How can I control the cis versus trans diastereoselectivity during the reduction of the 5-oxo precursor?

A2: The diastereoselectivity of the ketone reduction is highly dependent on the steric bulk of the reducing agent.

  • For the cis (axial attack) isomer: Less sterically hindered reducing agents, such as sodium borohydride (NaBH₄), tend to favor axial attack on the piperidone ring, leading to the formation of the equatorial hydroxyl group, resulting in the cis isomer.

  • For the trans (equatorial attack) isomer: More sterically hindered reducing agents, like L-Selectride® (lithium tri-sec-butylborohydride), favor equatorial attack, yielding the axial hydroxyl group, which corresponds to the trans isomer.[1][2]

Q3: How can I introduce enantioselectivity in the synthesis?

A3: Enantioselectivity can be achieved through several methods:

  • Enzymatic Reduction: Asymmetric reduction of the ketone precursor using a ketoreductase (KRED) enzyme can provide high enantiomeric excess (ee) of one enantiomer. This has been successfully demonstrated for the synthesis of (S)-N-Boc-3-hydroxypiperidine.

  • Chiral Catalysts: Use of chiral catalysts in combination with a reducing agent (e.g., chiral oxazaborolidines in a Corey-Bakshi-Shibata reduction) can afford enantiomerically enriched products.

  • Chiral Resolution: A racemic mixture of the cis or trans isomers can be separated into its constituent enantiomers through techniques like chiral High-Performance Liquid Chromatography (HPLC) or by forming diastereomeric salts with a chiral resolving agent followed by fractional crystallization.

Q4: How do I determine the stereochemistry (cis or trans) of my product?

A4: The most reliable method for determining the relative stereochemistry is through ¹H NMR spectroscopy by analyzing the coupling constants (J-values) of the proton at C5 (the carbon bearing the hydroxyl group).

  • trans Isomer (axial OH): The proton at C5 will be in an equatorial position and will exhibit small coupling constants to the adjacent axial and equatorial protons at C4 and C6.

  • cis Isomer (equatorial OH): The proton at C5 will be in an axial position and will show at least one large axial-axial coupling constant to the adjacent axial protons.

Q2: How can I separate the cis and trans diastereomers?

A2: The cis and trans diastereomers have different physical properties and can typically be separated using standard column chromatography on silica gel. The polarity of the two isomers is usually sufficiently different to allow for good separation.

Troubleshooting Guides

Problem 1: Poor Diastereoselectivity in the Reduction of Methyl 1-Boc-5-oxopiperidine-3-carboxylate
Symptom Possible Cause Suggested Solution
Low dr (close to 1:1 mixture of cis and trans) The reducing agent used does not have sufficient steric bias for selective attack.To favor the cis isomer , use a small hydride reagent like Sodium Borohydride (NaBH₄) at low temperatures (e.g., -78 °C to 0 °C). To favor the trans isomer , employ a bulky hydride reagent such as L-Selectride® or K-Selectride® at low temperatures.
Inconsistent diastereoselectivity between batches Reaction temperature fluctuations or moisture contamination.Ensure strict temperature control throughout the addition of the reducing agent and the reaction. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Epimerization of the C3-carboxylate group Use of a strong base or prolonged reaction times under basic conditions.The C3 position is susceptible to epimerization. Use non-basic or mildly acidic workup conditions. If epimerization is suspected, analyze the product mixture carefully by ¹H NMR.
Problem 2: Difficulty in Determining the Stereochemistry of the Product
Symptom Possible Cause Suggested Solution
Overlapping signals in ¹H NMR spectrum Poor resolution or complex splitting patterns.Record the spectrum at a higher field strength (e.g., 500 MHz or higher). Perform 2D NMR experiments like COSY and HSQC to help assign the protons and their correlations.
Ambiguous coupling constants The piperidine ring may exist in a flexible conformation, leading to averaged coupling constants.Record the NMR spectrum at low temperature to "freeze out" a single chair conformation, which may result in more defined coupling constants. Derivatization of the hydroxyl group to a bulky ether or ester can also lock the conformation.
Problem 3: Low or No Enantioselectivity
Symptom Possible Cause Suggested Solution
Product is a racemic mixture after asymmetric reduction Inactive or inappropriate chiral catalyst/enzyme.Screen a panel of ketoreductases to find one with high activity and selectivity for the substrate. For chemical catalysis, ensure the catalyst is properly activated and that the reaction conditions are optimized (solvent, temperature, additives).
Poor separation of enantiomers by chiral HPLC Suboptimal chiral stationary phase (CSP) or mobile phase.Screen different types of chiral columns (e.g., polysaccharide-based, Pirkle-type). Optimize the mobile phase by varying the solvent composition (e.g., hexane/isopropanol ratio for normal phase) and additives (e.g., trifluoroacetic acid for acidic compounds, diethylamine for basic compounds).[3][4]

Quantitative Data Summary

The following tables summarize expected diastereomeric ratios (d.r.) for the reduction of Methyl 1-Boc-5-oxopiperidine-3-carboxylate under various conditions. Note: This data is illustrative and based on established principles of stereoselective reductions of substituted piperidones. Actual results may vary.

Table 1: Diastereoselective Reduction of Methyl 1-Boc-5-oxopiperidine-3-carboxylate

Reducing AgentSolventTemperature (°C)Expected Major IsomerExpected d.r. (cis:trans)
Sodium Borohydride (NaBH₄)Methanol (MeOH)0cis>90:10
Lithium Aluminum Hydride (LiAlH₄)Tetrahydrofuran (THF)-78 to 0cis>85:15
L-Selectride®Tetrahydrofuran (THF)-78trans>95:5
Sodium Triacetoxyborohydride (NaBH(OAc)₃)Dichloromethane (DCM)25cis~80:20

Experimental Protocols

Protocol 1: Synthesis of cis-Methyl 1-Boc-5-hydroxypiperidine-3-carboxylate
  • Dissolve Methyl 1-Boc-5-oxopiperidine-3-carboxylate (1.0 eq) in anhydrous methanol (0.1 M) in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature does not exceed 5 °C.

  • Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Extract the aqueous residue with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the cis-isomer.

Protocol 2: Synthesis of trans-Methyl 1-Boc-5-hydroxypiperidine-3-carboxylate
  • Dissolve Methyl 1-Boc-5-oxopiperidine-3-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF) (0.1 M) in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add L-Selectride® (1.0 M solution in THF, 1.2 eq) dropwise via syringe over 30 minutes, maintaining the internal temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of water, followed by 1 M sodium hydroxide and 30% hydrogen peroxide.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Extract the mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the trans-isomer.

Visualizations

experimental_workflow start Methyl 1-Boc-5-oxopiperidine-3-carboxylate reduction Diastereoselective Reduction start->reduction cis_product cis-Isomer reduction->cis_product NaBH4 (Axial Attack) trans_product trans-Isomer reduction->trans_product L-Selectride (Equatorial Attack) analysis Stereochemical Analysis (NMR, Chiral HPLC) cis_product->analysis trans_product->analysis

Caption: Workflow for the diastereoselective synthesis and analysis of this compound.

troubleshooting_logic start Unsatisfactory Stereocontrol q1 Issue with Diastereoselectivity? start->q1 q2 Issue with Enantioselectivity? start->q2 a1 Adjust Reducing Agent: - Small for cis (NaBH4) - Bulky for trans (L-Selectride) q1->a1 Yes a2 Optimize Reaction Conditions: - Low Temperature - Anhydrous Solvent q1->a2 Yes a3 Consider Enzymatic Reduction or Chiral Catalyst q2->a3 Yes a4 Perform Chiral Resolution (HPLC or Crystallization) q2->a4 Yes

Caption: Troubleshooting logic for addressing stereocontrol issues.

References

"Methyl 1-Boc-5-Hydroxypiperidine-3-carboxylate" deprotection of the Boc group issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Methyl 1-Boc-5-hydroxypiperidine-3-carboxylate, focusing specifically on challenges related to the deprotection of the tert-butyloxycarbonyl (Boc) group.

Troubleshooting Guide

This section addresses specific issues that may arise during the N-Boc deprotection process in a question-and-answer format.

Q1: My N-Boc deprotection is incomplete or proceeding very slowly. What are the potential causes and solutions?

A1: Incomplete deprotection is a common issue that can often be resolved by adjusting the reaction parameters. The stability of the Boc group requires sufficiently acidic conditions for efficient cleavage.[1]

  • Possible Cause: Insufficient Acid Strength or Concentration. The rate of Boc deprotection is highly dependent on the strength and concentration of the acid used.[1] Standard conditions such as 20-50% trifluoroacetic acid (TFA) in dichloromethane (DCM) or 4M HCl in dioxane are typically effective.[1][2]

    • Solution: If the reaction is slow or stalls, consider incrementally increasing the concentration of the acid. For substrates that are particularly resistant, using neat TFA may be necessary.[1][3] Monitor the reaction closely by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to avoid potential side reactions with increased acid strength.[1]

  • Possible Cause: Suboptimal Reaction Time and Temperature. Many deprotection reactions are complete within 1-4 hours at room temperature.[1] However, some substrates may require longer reaction times or gentle heating.

    • Solution: Continue to monitor the reaction beyond the standard timeframe. If the reaction has stalled, a moderate increase in temperature (e.g., to 40°C) can be considered, but be aware this may also increase the rate of side-product formation.[4][5]

  • Possible Cause: Poor Solubility. The starting material must be fully dissolved for the reaction to proceed efficiently.

    • Solution: Ensure the this compound is completely soluble in the chosen solvent. If solubility in DCM is an issue, consider alternative solvents like dioxane or methanol, ensuring compatibility with the chosen acid.[4]

G start Incomplete Deprotection Detected (via TLC/LC-MS) check_acid Is Acid Concentration Sufficient? (e.g., 20-50% TFA or 4M HCl) start->check_acid increase_acid Increase Acid Concentration or use Neat TFA check_acid->increase_acid No check_time_temp Is Reaction Time/Temp Adequate? check_acid->check_time_temp Yes increase_acid->check_time_temp increase_time Extend Reaction Time (Monitor by TLC/LC-MS) check_time_temp->increase_time No check_solubility Is Starting Material Fully Dissolved? check_time_temp->check_solubility Yes increase_temp Consider Gentle Heating (e.g., to 40°C) increase_time->increase_temp increase_temp->check_solubility change_solvent Try Alternative Solvent (e.g., Dioxane, MeOH) check_solubility->change_solvent No end Reaction Complete check_solubility->end Yes change_solvent->end

Troubleshooting workflow for incomplete N-Boc deprotection.

Q2: I am observing significant side product formation. What are the likely side reactions and how can I prevent them?

A2: The primary cause of side reactions is the generation of a reactive tert-butyl cation during the deprotection process.[2][5] This electrophile can alkylate any nucleophilic sites present in the molecule or solvent.[2][6]

  • Common Side Reaction: O-tert-butylation. The hydroxyl group at the C5 position of the piperidine ring is nucleophilic and can be alkylated by the tert-butyl cation, forming a tert-butyl ether byproduct.[1]

    • Solution: Use a Scavenger. The most effective way to prevent this is by adding a scavenger to the reaction mixture.[5] Scavengers are compounds that are more reactive towards the tert-butyl cation and will effectively "trap" it.[5] Triethylsilane (TES) or triisopropylsilane (TIS) are commonly used for this purpose.[1][5] A typical protocol involves adding 1.1-1.2 equivalents of the scavenger.[1]

  • Common Side Reaction: Methyl Ester Hydrolysis. The methyl ester at the C3 position is sensitive to strongly acidic, aqueous conditions. While anhydrous acidic conditions are generally safe for esters, prolonged reaction times or the presence of water can lead to hydrolysis of the ester to the corresponding carboxylic acid.[7][8]

    • Solution: Use Anhydrous Conditions and Milder Acids. Ensure all reagents and solvents are anhydrous. Using HCl in dioxane is often considered a milder alternative to TFA and can be more forgiving for acid-sensitive groups.[4][8] If ester hydrolysis remains an issue, minimizing reaction time and temperature is crucial.[8]

Q3: How should I best work-up the reaction and isolate my product?

A3: The work-up procedure is critical for isolating the deprotected piperidine with high purity.[4]

  • Removal of Volatiles: After the reaction is complete (as confirmed by TLC or LC-MS), remove the solvent and excess acid under reduced pressure.[4] Co-evaporation with a solvent like DCM or toluene can help remove residual TFA.[9]

  • Basification: The product is typically an ammonium salt (e.g., trifluoroacetate or hydrochloride).[2][10] To obtain the free amine, dissolve the residue and carefully add a base such as saturated aqueous sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) until the pH is basic.[4]

  • Extraction: Extract the aqueous layer multiple times with an appropriate organic solvent (e.g., DCM, ethyl acetate) to recover the free amine product.[4]

  • Purification: The crude product can be purified by standard methods. If the product is a solid, recrystallization can be an effective technique.[1] For oils or other non-crystalline solids, silica gel column chromatography is commonly used.[1]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of acid-catalyzed Boc deprotection?

A1: The deprotection of a Boc-protected amine is an acid-catalyzed process that occurs in several steps:[10][11]

  • Protonation: A strong acid, like TFA or HCl, protonates the carbonyl oxygen of the Boc group.[10][11]

  • Fragmentation: The protonated group becomes unstable, leading to the cleavage of the tert-butyl-oxygen bond. This generates a stable tert-butyl cation and an unstable carbamic acid intermediate.[10][11]

  • Decarboxylation: The carbamic acid intermediate rapidly decomposes, releasing carbon dioxide gas (CO₂) and the free amine.[10][11] It is important to perform this reaction in a well-vented or open system to allow the CO₂ to escape safely.[10]

  • Final State: Under the acidic conditions, the newly liberated amine is protonated, forming an ammonium salt.[10]

G cluster_main Boc Deprotection Pathway cluster_side Side Reactions BocAmine This compound Protonated Protonated Intermediate BocAmine->Protonated + H+ (TFA, HCl) CarbamicAcid Carbamic Acid Intermediate Protonated->CarbamicAcid - tBu+ tBu tert-Butyl Cation (tBu+) Protonated->tBu Product Deprotected Amine Salt CarbamicAcid->Product - CO2 Alkylation O-tert-butylation (Side Product) tBu->Alkylation + R-OH Scavenger Scavenger (e.g., TIS, TES) tBu->Scavenger Trapped Trapped Cation Scavenger->Trapped Traps tBu+

Mechanism of Boc deprotection and potential side reactions.

Q2: What are the standard reaction conditions for this deprotection?

A2: The choice of conditions can be critical to minimize side reactions and ensure a high yield.[12] A summary of common starting conditions is provided in the table below.

Reagent SystemTypical ConcentrationSolventTemperature (°C)Typical Time (h)Notes
Trifluoroacetic Acid (TFA)20-50% (v/v)Dichloromethane (DCM)0 to RT1 - 4Very common and effective.[1][4] Can be harsh on other acid-sensitive groups.[4]
Hydrochloric Acid (HCl)4 M1,4-DioxaneRT1 - 3A milder alternative to TFA.[4] The HCl salt product may precipitate from the solution.[1][4]
p-Toluenesulfonic Acid (pTSA)Catalytic to StoichiometricAcetonitrile/WaterRTVariesA greener alternative to TFA, though reaction times may be longer.[7]

Q3: Are there milder, alternative methods for Boc deprotection if my compound has other acid-sensitive functional groups?

A3: Yes, if the standard strong acid conditions are too harsh, several milder alternatives can be considered:

  • Lewis Acids: Reagents like ZnBr₂ in CH₂Cl₂ can selectively cleave Boc groups.[13]

  • Aqueous Phosphoric Acid: Using aqueous H₃PO₄ in a solvent like THF can provide milder conditions.[2]

  • Thermal Deprotection: In some cases, simply heating the compound in a suitable solvent under vacuum can remove the Boc group, though this is not suitable for all substrates.[5][8]

Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in DCM [1][9]

  • Dissolve this compound (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1–0.2 M.

  • Cool the solution to 0 °C in an ice bath.

  • Optional but recommended: Add a scavenger such as triethylsilane (TES) or triisopropylsilane (TIS) (1.1-1.2 equiv) to the solution to prevent O-alkylation.[1]

  • Slowly add trifluoroacetic acid (TFA) to the stirred solution to a final concentration of 20-50% (v/v).

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete in 1-4 hours.[1]

  • Upon completion, remove the solvent and excess TFA under reduced pressure. A co-evaporation step with DCM or toluene may be performed to remove residual acid.

  • Proceed with a basic work-up as described in the Troubleshooting Guide (Q3) to isolate the free amine.

Protocol 2: Deprotection using 4M HCl in Dioxane [1][4]

  • Dissolve this compound (1.0 equiv) in a minimal amount of a co-solvent like methanol or DCM if necessary, though direct use of the dioxane solution is preferred.

  • Add a solution of 4M HCl in 1,4-dioxane (typically 3-5 equivalents) to the stirred starting material at room temperature.

  • Stir the reaction for 1-3 hours. Monitor progress by TLC or LC-MS.[4] Often, the hydrochloride salt of the deprotected product will precipitate from the solution.

  • Upon completion, the solvent can be removed under reduced pressure. Alternatively, the product can be precipitated by the addition of a non-polar solvent like diethyl ether and collected by filtration.[4] The resulting hydrochloride salt can often be used directly in subsequent steps.

References

Technical Support Center: Synthesis of Methyl 1-Boc-5-Hydroxypiperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 1-Boc-5-Hydroxypiperidine-3-carboxylate.

Troubleshooting Guides

Issue 1: Low Diastereoselectivity in the Reduction of Methyl 1-Boc-5-oxopiperidine-3-carboxylate

The reduction of the ketone at the 5-position is a critical step that determines the diastereomeric ratio (cis/trans) of the final product. Low diastereoselectivity is a common challenge when scaling up this reaction.

Question: My reduction of Methyl 1-Boc-5-oxopiperidine-3-carboxylate is yielding an undesirable mixture of cis and trans isomers. How can I improve the diastereoselectivity?

Answer:

Achieving high diastereoselectivity in the reduction of the 5-oxo-piperidine precursor is crucial for obtaining the desired isomer of this compound. Several factors can influence the stereochemical outcome of this reduction. Here are key parameters to investigate and optimize:

  • Choice of Reducing Agent: The nature of the hydride source plays a pivotal role in directing the stereochemistry of the reduction.

    • Non-selective Reductants: Simple borohydrides like sodium borohydride (NaBH₄) often provide low diastereoselectivity, leading to mixtures of isomers that can be difficult to separate, especially on a large scale.

    • Bulky Reducing Agents: Employing sterically hindered reducing agents can significantly enhance diastereoselectivity. These reagents approach the carbonyl group from the less hindered face, favoring the formation of one diastereomer. Consider evaluating reagents such as lithium tri-tert-butoxyaluminum hydride (LiAl(OtBu)₃H) or sodium triacetoxyborohydride (NaBH(OAc)₃).

    • Chelation-Controlled Reductions: In some cases, using reagents that can chelate with the substrate can lock the conformation and direct the hydride attack from a specific face.

  • Reaction Temperature: Lowering the reaction temperature often enhances selectivity. Running the reduction at 0 °C, -20 °C, or even -78 °C can favor the kinetic product, leading to a higher diastereomeric excess. It is recommended to perform a temperature screening study to identify the optimal balance between reaction time and selectivity.

  • Solvent: The polarity and coordinating ability of the solvent can influence the transition state of the reduction and, consequently, the diastereomeric ratio. Experiment with a range of solvents, from ethereal solvents like tetrahydrofuran (THF) and diethyl ether (Et₂O) to alcoholic solvents like methanol (MeOH) and ethanol (EtOH). The choice of solvent may also depend on the selected reducing agent.

  • Additives: The presence of certain additives can influence the stereochemical outcome. For instance, the addition of Lewis acids can alter the conformation of the substrate or the nature of the reducing agent, thereby affecting the diastereoselectivity.

Summary of Reduction Conditions and Expected Outcomes

Reducing AgentTypical SolventTypical Temperature (°C)Expected Diastereomeric Ratio (cis:trans)Notes
Sodium Borohydride (NaBH₄)Methanol (MeOH)0 to 25Low to moderate (e.g., 1:1 to 3:1)Prone to low selectivity at scale.
Sodium Triacetoxyborohydride (NaBH(OAc)₃)Tetrahydrofuran (THF)-20 to 25Moderate to high (e.g., 5:1 to 10:1)Milder reducing agent, often showing better selectivity.
Lithium tri-tert-butoxyaluminum hydrideTetrahydrofuran (THF)-78 to 0High (e.g., >10:1)Bulky hydride source, generally provides good selectivity.
Enzymatic ReductionAqueous buffer25 to 37Potentially very high (>99:1)Requires screening for a suitable ketoreductase.[1]
Issue 2: Incomplete Reaction and Formation of By-products

Incomplete conversion of the starting material and the emergence of impurities are common hurdles during the scale-up of the synthesis.

Question: My reaction is not going to completion, and I am observing several by-products in the crude mixture. What are the possible causes and solutions?

Answer:

Incomplete reactions and the formation of by-products can significantly impact the yield and purity of the final product. Here are some common causes and troubleshooting strategies:

  • Reagent Quality and Stoichiometry:

    • Moisture: Many reducing agents are sensitive to moisture. Ensure that all solvents and reagents are anhydrous. On a large scale, even small amounts of water can consume a significant portion of the hydride reagent.

    • Reagent Equivalents: At a larger scale, inefficiencies in mixing can lead to localized areas of low reagent concentration. It may be necessary to slightly increase the equivalents of the reducing agent to drive the reaction to completion. However, excess reagent can lead to the formation of over-reduced by-products.

  • Reaction Time and Temperature:

    • Monitoring: Closely monitor the reaction progress using appropriate analytical techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC).

    • Temperature Control: Poor heat transfer in large reactors can lead to temperature gradients, resulting in inconsistent reaction rates and the formation of side products. Ensure efficient stirring and temperature control.

  • Work-up Procedure:

    • Quenching: The quenching of the reaction is a critical step. An improper quenching procedure can lead to the formation of emulsions or the degradation of the product. A slow and controlled addition of the quenching agent (e.g., water, saturated ammonium chloride solution) at a low temperature is recommended.

    • pH Adjustment: The pH of the aqueous phase during extraction can influence the partitioning of the product and impurities. Optimize the pH to ensure maximum recovery of the desired product in the organic layer.

Issue 3: Challenges in Purification of Diastereomers

The separation of cis and trans isomers of this compound can be challenging, particularly on a large scale.

Question: I am struggling to separate the cis and trans isomers of my product. What purification strategies are effective at scale?

Answer:

Separating diastereomers can be a significant bottleneck in the manufacturing process. Here are some strategies to consider:

  • Column Chromatography: While effective at the lab scale, flash column chromatography can be expensive and time-consuming for large quantities. However, it may be necessary if other methods fail. The choice of eluent system is critical for achieving good separation. A systematic screening of solvent systems with varying polarities is recommended.

  • Crystallization: If one of the diastereomers is crystalline, fractional crystallization can be a highly effective and scalable purification method.

    • Solvent Screening: A thorough screening of different solvents and solvent mixtures is necessary to identify conditions under which one diastereomer selectively crystallizes.

    • Seeding: Seeding the solution with a small amount of the pure desired isomer can induce crystallization.

  • Derivatization: In some cases, it may be advantageous to derivatize the hydroxyl group of the diastereomeric mixture. The resulting derivatives may have different physical properties that allow for easier separation by crystallization or chromatography. The protecting group can then be removed in a subsequent step.

  • Preparative HPLC: For high-purity requirements and when other methods are not successful, preparative HPLC can be employed. However, this is generally a more expensive option for large-scale production.

Frequently Asked Questions (FAQs)

Q1: What is the typical starting material for the synthesis of this compound?

A1: The most common precursor is Methyl 1-Boc-5-oxopiperidine-3-carboxylate. This keto-ester can be synthesized through various routes, often starting from commercially available piperidine derivatives.

Q2: How can I monitor the progress of the reduction reaction?

A2: The reaction progress can be effectively monitored by TLC, HPLC, or GC. For TLC analysis, a suitable developing solvent system (e.g., ethyl acetate/hexanes) should be chosen to clearly separate the starting material (ketone) from the product (alcohol). Staining with a suitable reagent, such as potassium permanganate, can help visualize the spots. For quantitative analysis of the diastereomeric ratio, chiral HPLC or GC is often required.

Q3: What are the common safety precautions to take during the reduction step?

A3: Many hydride reducing agents, such as lithium aluminum hydride and even sodium borohydride to some extent, react violently with water and can generate flammable hydrogen gas. It is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and to use anhydrous solvents. The quenching of the reaction should be done slowly and at a low temperature to control the exotherm and gas evolution. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Q4: Can I use a different protecting group instead of Boc?

A4: Yes, other nitrogen protecting groups such as Carboxybenzyl (Cbz) or Benzyl (Bn) can be used. The choice of protecting group will depend on the overall synthetic strategy and the reaction conditions of subsequent steps. The stability of the protecting group under the reduction conditions and the ease of its removal should be considered.

Experimental Protocols

Protocol 1: Diastereoselective Reduction of Methyl 1-Boc-5-oxopiperidine-3-carboxylate with Sodium Triacetoxyborohydride

This protocol provides a general procedure for the diastereoselective reduction of the keto-ester to the corresponding alcohol, favoring the formation of the cis isomer.

Materials:

  • Methyl 1-Boc-5-oxopiperidine-3-carboxylate

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Reaction Setup: To a clean, dry, and inerted reaction vessel, add Methyl 1-Boc-5-oxopiperidine-3-carboxylate (1.0 eq).

  • Dissolution: Add anhydrous THF to dissolve the starting material (concentration can be optimized, e.g., 0.1-0.5 M).

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Addition of Reducing Agent: Slowly add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise to the reaction mixture, maintaining the internal temperature below 5 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor its progress by TLC or HPLC until the starting material is consumed (typically 2-6 hours).

  • Quenching: Slowly and carefully quench the reaction by adding saturated aqueous NaHCO₃ solution while maintaining the temperature below 10 °C.

  • Extraction: Allow the mixture to warm to room temperature and transfer it to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volume of THF).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to separate the diastereomers.

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reduction cluster_workup Work-up & Purification start Start setup Dissolve Methyl 1-Boc-5-oxopiperidine-3-carboxylate in anhydrous THF in an inerted reactor start->setup cool Cool reactor to 0 °C setup->cool add_reagent Slowly add Sodium Triacetoxyborohydride cool->add_reagent react Stir at 0 °C and monitor reaction progress (TLC/HPLC) add_reagent->react quench Quench with saturated NaHCO₃ solution react->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Brine extract->wash dry Dry over MgSO₄ and concentrate wash->dry purify Purify by Column Chromatography dry->purify end Obtain Pure this compound purify->end

Caption: Experimental workflow for the diastereoselective reduction.

troubleshooting_logic cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions problem Low Diastereoselectivity cause1 Non-selective Reducing Agent problem->cause1 cause2 High Reaction Temperature problem->cause2 cause3 Suboptimal Solvent problem->cause3 solution1 Use Bulky Reducing Agent (e.g., NaBH(OAc)₃) cause1->solution1 solution2 Lower Reaction Temperature (e.g., 0 °C or -78 °C) cause2->solution2 solution3 Screen Different Solvents (e.g., THF, Et₂O) cause3->solution3

Caption: Troubleshooting logic for low diastereoselectivity.

References

"Methyl 1-Boc-5-Hydroxypiperidine-3-carboxylate" preventing racemization during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Methyl 1-Boc-5-Hydroxypiperidine-3-carboxylate. The focus is on preventing racemization and controlling stereochemistry during the synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the key chiral centers in this compound and why are they prone to racemization or epimerization?

A1: this compound has two key chiral centers at the C3 and C5 positions of the piperidine ring.

  • C3 Position: The stereocenter at the C3 position, which bears the methyl carboxylate group, is susceptible to epimerization, particularly under basic conditions. This is because the proton at the C3 position is acidic due to the adjacent electron-withdrawing carbonyl group of the ester. Abstraction of this proton by a base leads to the formation of a planar enolate intermediate, which can be protonated from either face, resulting in a mixture of diastereomers.

  • C5 Position: The stereocenter at the C5 position, bearing the hydroxyl group, is typically introduced via the reduction of a ketone precursor, Methyl 1-Boc-5-oxo-piperidine-3-carboxylate. The stereochemical outcome of this reduction determines the configuration at C5. Improper choice of reducing agent or reaction conditions can lead to a mixture of diastereomers (cis and trans isomers).

Q2: What are the primary synthetic strategies to obtain enantiomerically pure this compound?

A2: The main strategies involve:

  • Stereoselective Reduction: Starting from the achiral precursor Methyl 1-Boc-5-oxo-piperidine-3-carboxylate, a stereoselective reduction of the ketone at the C5 position is performed. This can be achieved using chiral reducing agents or biocatalytic methods.

  • Resolution of Racemates: Synthesizing a racemic or diastereomeric mixture of the final product or an intermediate and then separating the desired stereoisomer through techniques like chiral chromatography or diastereomeric salt formation.[1]

  • Chiral Pool Synthesis: Utilizing a chiral starting material that already contains the desired stereochemistry.

Q3: Can the Boc protecting group influence the stereochemical outcome of the synthesis?

A3: Yes, the N-Boc (tert-butoxycarbonyl) protecting group can significantly influence the stereochemical outcome. Its bulky nature can direct the approach of reagents from the less hindered face of the piperidine ring, leading to higher diastereoselectivity in reactions such as reductions or alkylations. The conformation of the N-Boc group can also affect the relative stability of different diastereomers and influence the equilibrium of epimerization processes.[2]

Troubleshooting Guides

Issue 1: Poor Diastereoselectivity in the Reduction of Methyl 1-Boc-5-oxo-piperidine-3-carboxylate

  • Possible Cause: The reducing agent used is not sufficiently stereoselective.

  • Troubleshooting Steps:

    • Choice of Reducing Agent: Switch to a more stereoselective reducing agent. For the reduction of β-keto esters, bulky hydride reagents or enzymatic reductions are often effective.[3]

    • Temperature Control: Lowering the reaction temperature can enhance the selectivity of many reductions.

    • Chelation Control: If applicable, use a Lewis acid to promote chelation between the ketone and the ester, which can lock the conformation and favor the approach of the hydride from a specific direction.

Issue 2: Epimerization at the C3 Position

  • Possible Cause: Exposure to basic conditions during the synthesis or work-up.

  • Troubleshooting Steps:

    • Avoid Strong Bases: Whenever possible, use non-basic or mildly basic conditions. If a base is necessary, a weaker base or a sterically hindered non-nucleophilic base should be considered.

    • Temperature and Reaction Time: Keep the reaction temperature and time to a minimum when basic conditions are unavoidable.

    • Acidic Work-up: Neutralize the reaction mixture with a mild acid as soon as the reaction is complete to prevent prolonged exposure to basic conditions.

    • Protecting Group Strategy: In some cases, a different N-protecting group might alter the acidity of the C3 proton or the stability of the enolate, thus reducing the propensity for epimerization.

Issue 3: Racemization during Dieckmann Condensation

  • Possible Cause: The Dieckmann condensation, an intramolecular Claisen condensation, is a common method for forming cyclic β-keto esters.[4] This reaction proceeds through an enolate intermediate under basic conditions, which can lead to racemization at the carbon alpha to the ester group (the future C3 position).

  • Troubleshooting Steps:

    • Careful Choice of Base and Conditions: Use a base that is just strong enough to effect the cyclization but minimizes side reactions. The choice of solvent and temperature is also critical.

    • Rapid Quenching: After the cyclization is complete, the reaction should be quenched promptly with a mild acid to neutralize the base and prevent further epimerization.

    • Alternative Synthetic Routes: If racemization remains a significant issue, consider alternative, non-enolate-based methods for constructing the piperidine ring.

Data Presentation

Table 1: Comparison of Reducing Agents for the Stereoselective Reduction of β-Keto Esters

Reducing Agent/MethodTypical Diastereomeric Ratio (syn:anti or cis:trans)AdvantagesDisadvantages
Sodium Borohydride (NaBH₄)Low to moderateInexpensive, readily availableOften shows poor stereoselectivity
Sodium TriacetoxyborohydrideModerate to highMilder than NaBH₄, can be more selectiveMore expensive than NaBH₄
L-Selectride® / K-Selectride®HighHighly stereoselective for cyclic ketonesPyrophoric, requires careful handling
Biocatalytic Reduction (e.g., using yeast or isolated enzymes)Very high (>99:1)Environmentally friendly, highly selective[3]Requires specific enzymes and conditions

Experimental Protocols

Protocol 1: Stereoselective Reduction of Methyl 1-Boc-5-oxo-piperidine-3-carboxylate using L-Selectride®

  • Preparation: Dry all glassware thoroughly. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Setup: Dissolve Methyl 1-Boc-5-oxo-piperidine-3-carboxylate (1.0 eq) in anhydrous THF in a round-bottom flask.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Reducing Agent: Slowly add L-Selectride® (1.1 eq, 1.0 M solution in THF) dropwise to the cooled solution while stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Quenching: Once the starting material is consumed, slowly quench the reaction by adding a saturated aqueous solution of sodium bicarbonate, followed by 30% hydrogen peroxide.

  • Work-up: Allow the mixture to warm to room temperature and stir for 1 hour. Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain this compound.

Protocol 2: General Procedure to Minimize Epimerization at C3 during a Base-Mediated Reaction

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere.

  • Low Temperature: Cool the reaction mixture to the lowest practical temperature (e.g., -78 °C or 0 °C) before adding the base.

  • Slow Addition of Base: Add the base dropwise to the reaction mixture to avoid localized high concentrations.

  • Reaction Monitoring: Closely monitor the reaction and stop it as soon as the desired transformation is complete.

  • Acidic Quench: Quench the reaction by adding a pre-cooled mild acidic solution (e.g., saturated aqueous ammonium chloride or a dilute solution of a weak organic acid).

  • Aqueous Work-up: Proceed with the aqueous work-up at a low temperature if possible.

Mandatory Visualization

Racemization_Mechanism cluster_c3 Epimerization at C3 cluster_c5 Diastereoselection at C5 C3_R (R)-Stereoisomer at C3 Enolate Planar Enolate Intermediate C3_R->Enolate Base (-H⁺) Enolate->C3_R Protonation (+H⁺) C3_S (S)-Stereoisomer at C3 Enolate->C3_S Protonation (+H⁺) Keto 5-Keto Precursor Cis cis-Diastereomer Keto->Cis Stereoselective Reduction Trans trans-Diastereomer Keto->Trans Non-selective Reduction

Caption: Mechanisms of stereocenter scrambling at C3 and diastereomer formation at C5.

Experimental_Workflow start Start: Methyl 1-Boc-5-oxo-piperidine-3-carboxylate reduction Stereoselective Reduction (e.g., L-Selectride® at -78°C) start->reduction workup Controlled Quench and Work-up (Mild acidic conditions) reduction->workup purification Purification (Column Chromatography) workup->purification racemization_risk Risk of Epimerization at C3 (If basic conditions are used) workup->racemization_risk product Product: this compound (High Diastereomeric Purity) purification->product

Caption: Workflow for the stereoselective synthesis of the target molecule.

References

Validation & Comparative

Navigating Chiral Purity: A Comparative Guide to HPLC Analysis of Methyl 1-Boc-5-hydroxypiperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

The stereochemical integrity of pharmaceutical intermediates is paramount in drug development, directly impacting the safety and efficacy of the final active pharmaceutical ingredient (API). For complex chiral molecules like Methyl 1-Boc-5-hydroxypiperidine-3-carboxylate, a key building block in the synthesis of various therapeutic agents, robust analytical methods for determining enantiomeric purity are essential. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for the chiral purity analysis of this compound, alongside alternative techniques, supported by established experimental protocols.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

Chiral HPLC stands as the most widely employed and reliable technique for the separation and quantification of enantiomers.[1] The direct approach, utilizing a chiral stationary phase (CSP), is the most common strategy, offering high resolution and sensitivity.

Comparison of Analytical Techniques for Chiral Purity

While HPLC is a dominant method, other techniques offer specific advantages that may be beneficial depending on the analytical requirements. Supercritical Fluid Chromatography (SFC) is lauded as a "greener" and often faster alternative to normal-phase HPLC.[2] Capillary Electrophoresis (CE) provides high efficiency and requires minimal sample volume, making it suitable for high-throughput screening.[2][3] Nuclear Magnetic Resonance (NMR) spectroscopy, with the use of chiral solvating or derivatizing agents, can offer rapid analysis.[2][4]

Parameter Chiral HPLC (Normal Phase) Supercritical Fluid Chromatography (SFC) Capillary Electrophoresis (CE) Nuclear Magnetic Resonance (NMR)
Principle Differential interaction of enantiomers with a chiral stationary phase.Differential partitioning between a supercritical fluid mobile phase and a chiral stationary phase.Differential migration of charged enantiomers in an electric field, often with a chiral selector in the buffer.Chemical shift differences of enantiomers in the presence of a chiral auxiliary.
Stationary Phase Polysaccharide-based (e.g., Chiralpak, Chiralcel) or macrocyclic glycopeptides.[5][6]Similar to HPLC, with polysaccharide-based CSPs being common.[2]Typically an achiral capillary; chiral selector is in the background electrolyte.[3]Not applicable (solution-state analysis).
Mobile Phase Non-polar organic solvents (e.g., hexane, isopropanol, ethanol).[5][6]Supercritical CO2 with organic co-solvents (e.g., methanol, ethanol).[2]Aqueous or non-aqueous buffer containing a chiral selector (e.g., cyclodextrins).[3]Deuterated solvent containing a chiral solvating or derivatizing agent.[4]
Key Advantages High resolution, well-established, robust, and widely available.[1]Fast analysis times, reduced organic solvent consumption, lower backpressure.[2]High efficiency, minimal sample and reagent consumption, fast method development.[3]Rapid analysis, provides structural information, can determine absolute configuration with certain reagents.[2]
Limitations Can use significant amounts of organic solvents, method development can be empirical.[1]Higher initial instrument cost, may not be suitable for all compound classes.Can have lower sensitivity for some analytes, reproducibility can be challenging.Lower sensitivity compared to chromatographic methods, requires higher sample concentration.

Experimental Protocol: Chiral HPLC Analysis

The following is a detailed protocol for the chiral purity analysis of this compound. This method is adapted from a validated procedure for the closely related compound, (S)-1-Boc-3-hydroxypiperidine, and is expected to provide good resolution for the target analyte.[5]

Objective: To separate and quantify the enantiomers of this compound to determine the enantiomeric excess (%ee).

Instrumentation:

  • Shimadzu LC-PDA system model LC 2050 or equivalent, equipped with a UV-Vis detector.[5]

  • Lab solution software or equivalent for data acquisition and processing.[5]

Chromatographic Conditions:

  • Column: Chiralpak-IC3 (250 × 4.6 mm, 3µm).[5]

  • Mobile Phase: A mixture of n-hexane and isopropanol (IPA). A typical starting ratio would be 95:5 (v/v).[5] The ratio may need to be optimized for the specific analyte. For basic compounds, the addition of a small amount of an amine modifier like diethylamine (0.1%) can improve peak shape.[6]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 210 nm (or as determined by UV scan of the analyte).

  • Injection Volume: 10 µL.

Sample Preparation:

  • Prepare a stock solution of the this compound sample in the mobile phase at a concentration of approximately 1 mg/mL.

  • Prepare a racemic standard of this compound at the same concentration to confirm the elution order and resolution of the enantiomers.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Analysis Procedure:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject the racemic standard to verify the separation of the two enantiomers and determine their retention times.

  • Inject the sample solution.

  • Integrate the peak areas of the two enantiomers.

Calculation of Enantiomeric Excess (%ee): %ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100

Where:

  • Area_major is the peak area of the major enantiomer.

  • Area_minor is the peak area of the minor enantiomer.

Workflow for Chiral Purity Analysis

The following diagram illustrates the typical workflow for determining the chiral purity of a pharmaceutical intermediate like this compound using HPLC.

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Reporting Sample Test Sample & Racemic Standard Dissolution Dissolve in Mobile Phase Sample->Dissolution Filtration Filter through 0.45 µm filter Dissolution->Filtration Injection Inject into HPLC System Filtration->Injection Separation Chiral Column Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Calculation Calculate % Enantiomeric Excess Integration->Calculation Report Generate Analysis Report Calculation->Report

References

Spectroscopic Data Interpretation Guide: Methyl 1-Boc-5-hydroxypiperidine-3-carboxylate and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the ¹H and ¹³C NMR spectroscopic data for Methyl 1-Boc-5-hydroxypiperidine-3-carboxylate, a key building block in pharmaceutical and medicinal chemistry. For a comprehensive understanding, its spectral characteristics are compared with two structurally related alternatives: Methyl 1-Boc-5-oxo-piperidine-3-carboxylate and Methyl N-Boc-piperidine-3-carboxylate. This comparison will aid researchers in distinguishing these compounds and understanding the influence of the C5 substituent on the NMR spectra.

Spectroscopic Data Comparison

Table 1: ¹H NMR Spectroscopic Data (ppm)

Proton PositionThis compound (Predicted)Methyl 1-Boc-5-oxo-piperidine-3-carboxylateMethyl N-Boc-piperidine-3-carboxylate
H23.8 - 4.2 (m)4.0 - 4.3 (m)3.9 - 4.1 (m)
H32.7 - 2.9 (m)3.1 - 3.3 (m)2.5 - 2.7 (m)
H41.8 - 2.2 (m)2.5 - 2.8 (m)1.5 - 1.9 (m)
H5~3.9 (m)-1.5 - 1.9 (m)
H63.0 - 3.4 (m)3.6 - 3.9 (m)3.0 - 3.4 (m)
OCH₃~3.7 (s)3.75 (s)3.71 (s)
Boc (C(CH₃)₃)~1.45 (s)1.48 (s)1.46 (s)

Table 2: ¹³C NMR Spectroscopic Data (ppm)

Carbon PositionThis compound (Predicted)Methyl 1-Boc-5-oxo-piperidine-3-carboxylateMethyl N-Boc-piperidine-3-carboxylate
C=O (ester)~173171.5174.1
C=O (Boc)~155154.5154.7
C ((CH₃)₃)~8080.579.5
C2~48-52~50~45
C3~40-45~48~41
C4~30-35~40~25
C5~65-70208.1~24
C6~48-52~55~45
OCH₃~5252.351.9
C(C H₃)₃~2828.428.5

Experimental Protocols

NMR Sample Preparation

A standardized protocol is crucial for obtaining high-quality and reproducible NMR data.

  • Sample Weighing: Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice for these types of compounds.[1]

  • Dissolution: Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.

  • Filtering: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Internal Standard: For quantitative analysis, an internal standard such as tetramethylsilane (TMS) can be added, though modern spectrometers can reference the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

NMR Data Acquisition

The following are typical acquisition parameters for ¹H and ¹³C NMR spectroscopy on a 400 or 500 MHz spectrometer.

¹H NMR Spectroscopy:

  • Pulse Angle: 30-45 degrees

  • Acquisition Time: 2-4 seconds

  • Relaxation Delay: 1-2 seconds

  • Number of Scans: 8-16

  • Spectral Width: -2 to 12 ppm

¹³C NMR Spectroscopy:

  • Pulse Angle: 30 degrees

  • Acquisition Time: 1-2 seconds

  • Relaxation Delay: 2 seconds

  • Number of Scans: 1024 or more, depending on sample concentration

  • Spectral Width: 0 to 220 ppm

  • Decoupling: Proton broadband decoupling

Workflow and Structural Relationships

The following diagrams illustrate the general workflow for NMR analysis and the structural relationship between the compared compounds.

experimental_workflow Figure 1: General Experimental Workflow for NMR Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter load Load Sample into Spectrometer filter->load setup Setup Acquisition Parameters load->setup acquire Acquire Spectrum setup->acquire process Fourier Transform & Phasing acquire->process analyze Peak Picking & Integration process->analyze interpret Structure Elucidation analyze->interpret

Caption: Figure 1: General Experimental Workflow for NMR Analysis

structural_relationship Figure 2: Structural Relationship of Compared Piperidines base Methyl N-Boc-piperidine-3-carboxylate C₅-H₂ hydroxy This compound C₅-OH base:f1->hydroxy:f1 Oxidation oxo Methyl 1-Boc-5-oxo-piperidine-3-carboxylate C₅=O hydroxy:f1->oxo:f1 Oxidation

Caption: Figure 2: Structural Relationship of Compared Piperidines

References

A Comparative Guide to Chiral Piperidine Building Blocks: The Versatility of Methyl 1-Boc-5-Hydroxypiperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in modern medicinal chemistry, appearing in a vast number of FDA-approved drugs. Its saturated, three-dimensional structure allows for precise spatial orientation of functional groups, which is critical for optimizing drug-target interactions. Within this class of privileged structures, chiral substituted piperidines serve as invaluable building blocks for the synthesis of complex molecules with tailored pharmacological profiles.

This guide provides an objective comparison of Methyl 1-Boc-5-hydroxypiperidine-3-carboxylate against other frequently utilized chiral piperidine building blocks. We will delve into their performance in common synthetic transformations, supported by experimental data, to assist researchers in selecting the optimal scaffold for their drug discovery and development programs.

Profile of Key Chiral Piperidine Building Blocks

This compound is a highly functionalized building block featuring a protective Boc group, a hydroxyl moiety, and a methyl ester. This specific arrangement of functional groups, particularly its 3,5-disubstitution pattern, offers multiple points for diversification and stereochemical control, making it a valuable intermediate in the synthesis of complex pharmaceutical agents.

For a comparative analysis, we will evaluate it alongside three other commercially available and widely used chiral piperidine building blocks:

  • (R)-1-Boc-3-hydroxypiperidine: A simpler chiral piperidine with a hydroxyl group at the 3-position.

  • Ethyl (R)-nipecotate: A piperidine-3-carboxylate derivative, known for its applications in the synthesis of GABA uptake inhibitors.

  • Methyl (S)-1-Boc-piperidine-2-carboxylate: A pipecolic acid derivative with the carboxylate group at the 2-position, often used in peptide chemistry and as a chiral ligand.

Performance in N-Alkylation Reactions

N-alkylation is a fundamental transformation for elaborating the piperidine core, allowing for the introduction of various substituents that can modulate a compound's physicochemical and pharmacological properties. A standard reaction for comparison is N-benzylation, a common step in synthetic sequences.

Below is a summary of representative data for the N-benzylation of the selected building blocks. While direct head-to-head comparative studies are scarce, the data has been collated from sources with similar reaction conditions to provide a useful point of reference.

Building BlockReaction ConditionsYield (%)Reference
This compound Benzyl bromide, NaH, DMF, 0 °C to rt~90% (est.)General Knowledge
(R)-1-Boc-3-hydroxypiperidine Benzyl bromide, K₂CO₃, Toluene, 40-50 °C~85%[1]
Ethyl (R)-nipecotate Benzyl bromide, K₂CO₃, Acetonitrile, reflux~88%[2]
Methyl (S)-1-Boc-piperidine-2-carboxylate Benzyl bromide, NaH, DMF/THF, 0 °C to rt~92%General Knowledge

Note: Yields are highly dependent on specific reaction conditions and scale. The data presented should be considered representative.

The data suggests that all four building blocks undergo N-alkylation with high efficiency. The choice of building block may therefore depend on the other functionalities present and the desired downstream transformations. The 3,5-disubstituted pattern of this compound offers additional handles for synthesis compared to the other building blocks.

Experimental Protocol: N-Benzylation of a Piperidine Scaffold

This protocol provides a general method for the N-benzylation of a Boc-protected piperidine derivative.

Materials:

  • Boc-protected piperidine derivative (1.0 equiv)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)

  • Benzyl bromide (1.2 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the Boc-protected piperidine derivative in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride portion-wise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add benzyl bromide dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to 0 °C and cautiously quench with saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-benzylated product.

Logical Comparison of Building Block Features

The choice of a chiral piperidine building block is often dictated by the desired substitution pattern and the synthetic strategy. The following diagram illustrates the key structural features and synthetic potential of the compared building blocks.

G Structural Comparison of Chiral Piperidine Building Blocks cluster_target Target Molecule cluster_alts Alternative Building Blocks Target This compound (3,5-Disubstituted) Feat1 C3-OH for functionalization Target->Feat1 Feat2 C3-Ester for amide coupling Target->Feat2 Feat3 C5-OH for further derivatization Target->Feat3 Target->Feat3 Unique Feature Alt1 (R)-1-Boc-3-hydroxypiperidine (3-Monosubstituted) Alt1->Feat1 Alt2 Ethyl (R)-nipecotate (3-Monosubstituted) Alt2->Feat2 Alt3 Methyl (S)-1-Boc-piperidine-2-carboxylate (2-Monosubstituted) Feat4 C2-Ester for peptide-like synthesis Alt3->Feat4

Caption: Comparison of functional handles on different chiral piperidine building blocks.

Application in Drug Synthesis: A Workflow Example

Chiral piperidine building blocks are integral to the synthesis of numerous drugs. For instance, piperidine derivatives are key components of CCR5 antagonists like Maraviroc, which is used in the treatment of HIV.[3][4] The piperidine core of such molecules plays a crucial role in binding to the receptor.

The following diagram illustrates a generalized synthetic workflow for incorporating a chiral piperidine building block into a drug candidate.

G Generalized Synthetic Workflow Start Chiral Piperidine Building Block Step1 N-Deprotection (e.g., TFA for Boc) Start->Step1 Step2 N-Alkylation or Amide Coupling Step1->Step2 Step3 Functional Group Manipulation of Ring Substituents Step2->Step3 Final Final Drug Candidate Step3->Final G Simplified CCR5 Signaling and Antagonism cluster_membrane Cell Membrane CCR5 CCR5 Receptor G_Protein G-Protein Activation CCR5->G_Protein Activates Ligand Chemokine Ligand (e.g., CCL5) or HIV gp120 Ligand->CCR5 Binds ViralEntry HIV Viral Entry Ligand->ViralEntry Mediates Antagonist Piperidine-based CCR5 Antagonist (e.g., Maraviroc) Antagonist->CCR5 Blocks Signaling Downstream Signaling (e.g., Ca²⁺ mobilization) G_Protein->Signaling Leads to

References

A Comparative Guide to Amine Protection: Methyl 1-Boc-5-Hydroxypiperidine-3-carboxylate vs. Cbz-Protected Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of complex pharmaceuticals and bioactive molecules, the strategic use of protecting groups is paramount. The piperidine scaffold, a common motif in drug discovery, often requires selective functionalization, necessitating the protection of its secondary amine. This guide provides an objective comparison of two widely used N-protected piperidine building blocks: Methyl 1-Boc-5-hydroxypiperidine-3-carboxylate and its carboxybenzyl (Cbz)-protected analogs. We will delve into their synthesis, deprotection, and stability, supported by experimental data to inform the selection of the optimal protecting group strategy for your research.

At a Glance: Boc vs. Cbz Protection

The tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups are two of the most common amine protecting groups in organic synthesis. Their widespread use stems from their general stability and the orthogonality of their deprotection conditions, which allows for selective removal in the presence of other functional groups.[1][2]

PropertyThis compoundMethyl 1-Cbz-5-hydroxypiperidine-3-carboxylate
Protecting Group tert-Butoxycarbonyl (Boc)Carboxybenzyl (Cbz or Z)
Molecular Weight 259.31 g/mol 293.32 g/mol [3]
Deprotection Condition Acid-labile (e.g., TFA, HCl)[1]Catalytic Hydrogenolysis (e.g., H₂, Pd/C)[4]
Stability Stable to bases, nucleophiles, and catalytic hydrogenation.[2]Stable to acidic and basic conditions (with some exceptions).[2]
Key Advantage Orthogonal to Cbz and Fmoc groups; mild acidic deprotection.[1]Orthogonal to Boc and Fmoc groups; imparts crystallinity.[5]

Synthetic Considerations

The choice between Boc and Cbz protection can significantly impact the overall synthetic strategy. Below are representative protocols for the synthesis of the parent amine and its subsequent protection.

Synthesis of Methyl 5-hydroxypiperidine-3-carboxylate (Parent Amine)

A common route to the parent piperidine involves the reduction of a pyridine precursor. For example, 3-hydroxypyridine can be hydrogenated to 3-hydroxypiperidine. Subsequent esterification and other functional group manipulations would lead to the desired methyl 5-hydroxypiperidine-3-carboxylate.

N-Boc Protection

The introduction of the Boc group is typically achieved by reacting the secondary amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

Experimental Protocol: N-Boc Protection

  • Dissolve methyl 5-hydroxypiperidine-3-carboxylate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a base, such as triethylamine (1.1-1.5 eq).

  • To the stirring solution, add di-tert-butyl dicarbonate (Boc₂O, 1.1-1.2 eq).

  • Stir the reaction mixture at room temperature and monitor by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, perform an aqueous workup, extract with an organic solvent, dry the organic phase, and concentrate under reduced pressure to yield the Boc-protected product.

N-Cbz Protection

The Cbz group is typically introduced using benzyl chloroformate (Cbz-Cl) under basic conditions.

Experimental Protocol: N-Cbz Protection [4][6]

  • Dissolve methyl 5-hydroxypiperidine-3-carboxylate (1.0 eq) in a mixture of THF and water (2:1).

  • Add sodium bicarbonate (NaHCO₃, 2.0 eq).

  • Cool the mixture to 0 °C and add benzyl chloroformate (Cbz-Cl, 1.5 eq) dropwise.

  • Allow the reaction to stir at 0 °C and warm to room temperature, monitoring by TLC.

  • Upon completion, dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography to obtain the Cbz-protected product.

Deprotection Strategies: A Comparative Analysis

The key difference between Boc and Cbz protecting groups lies in their removal conditions, which forms the basis of their orthogonal nature in multi-step syntheses.

Boc Deprotection: Acidic Cleavage

The Boc group is readily cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[1]

Potential Side Reactions: In the presence of a hydroxyl group, as in this compound, a potential side reaction during acidic deprotection is O-alkylation of the hydroxyl group by the tert-butyl cation generated in situ. This can be mitigated by the use of scavengers such as triethylsilane (TES) or anisole.

Experimental Protocol: Boc Deprotection with Scavenger [7]

  • Dissolve the Boc-protected piperidine (1.0 eq) in dichloromethane (DCM).

  • Add a scavenger, such as triethylsilane (1.1-1.2 eq).

  • Cool the solution to 0 °C and slowly add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).

  • Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.

  • Upon completion, remove the solvent and excess TFA under reduced pressure. The resulting amine trifluoroacetate salt can often be used directly in the next step or neutralized with a base to yield the free amine.

Cbz Deprotection: Hydrogenolysis

The Cbz group is most commonly removed by catalytic hydrogenolysis, a mild method that is compatible with many other functional groups.[4]

Experimental Protocol: Cbz Deprotection by Hydrogenolysis [4]

  • Dissolve the Cbz-protected piperidine (1.0 eq) in a suitable solvent such as methanol (MeOH) or ethanol (EtOH).

  • Carefully add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

  • Stir the mixture vigorously under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon) at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the deprotected amine. The byproducts, toluene and carbon dioxide, are volatile and easily removed.

Application in Drug Synthesis: The Bruton's Tyrosine Kinase (BTK) Inhibitor Ibrutinib

Both Boc- and Cbz-protected piperidine derivatives are valuable intermediates in the synthesis of various pharmaceuticals. A notable example is the use of a chiral hydroxypiperidine intermediate in the synthesis of the Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib, which is used to treat certain cancers.[3][8] The synthesis of Ibrutinib highlights the importance of a robust protecting group strategy for the piperidine moiety.

The following diagram illustrates a simplified synthetic workflow for a key intermediate in the synthesis of Ibrutinib, showcasing the deprotection of a protected hydroxypiperidine.

G cluster_protection Amine Protection cluster_synthesis BTK Inhibitor Intermediate Synthesis cluster_deprotection Deprotection & Final Product Hydroxypiperidine Methyl 5-hydroxypiperidine- 3-carboxylate Boc_Anhydride Boc₂O, Base Hydroxypiperidine->Boc_Anhydride Cbz_Chloride Cbz-Cl, Base Hydroxypiperidine->Cbz_Chloride Boc_Protected Methyl 1-Boc-5-hydroxy- piperidine-3-carboxylate Boc_Anhydride->Boc_Protected Cbz_Protected Methyl 1-Cbz-5-hydroxy- piperidine-3-carboxylate Cbz_Chloride->Cbz_Protected Protected_Piperidine Protected Hydroxypiperidine (Boc or Cbz) Boc_Protected->Protected_Piperidine Cbz_Protected->Protected_Piperidine Coupling Coupling with Pyrazolopyrimidine Core Protected_Piperidine->Coupling Intermediate Protected Ibrutinib Intermediate Coupling->Intermediate Deprotection_Step Deprotection (TFA for Boc, H₂/Pd/C for Cbz) Intermediate->Deprotection_Step Final_Coupling Acryloyl Chloride Coupling Deprotection_Step->Final_Coupling Ibrutinib Ibrutinib Final_Coupling->Ibrutinib

Caption: Simplified workflow for the synthesis of Ibrutinib, highlighting the role of protected hydroxypiperidine intermediates.

Conclusion: Making the Right Choice

The selection between this compound and its Cbz-protected analog is a critical decision that depends on the overall synthetic strategy.

  • Choose the Boc-protected analog when downstream reaction conditions involve catalytic hydrogenation or when a mild acidic deprotection is preferred. Be mindful of potential O-alkylation side reactions and consider the use of scavengers. The Boc group is a cornerstone of modern solid-phase peptide synthesis due to its orthogonality with Fmoc and Cbz groups.

  • Choose the Cbz-protected analog for syntheses that require robust protection against acidic conditions. The Cbz group's stability and its removal under neutral hydrogenolysis conditions make it an excellent choice for molecules with acid-sensitive functional groups. Furthermore, Cbz-protected intermediates often exhibit higher crystallinity, which can facilitate purification.[5]

By carefully considering the stability, orthogonality, and potential side reactions associated with each protecting group, researchers can devise more efficient and successful synthetic routes for the development of novel therapeutics.

References

The Economic Equation: A Comparative Guide to the Large-Scale Synthesis of Methyl 1-Boc-5-Hydroxypiperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of key chiral building blocks is a critical determinant of the economic viability and scalability of a drug candidate's synthesis. Methyl 1-Boc-5-hydroxypiperidine-3-carboxylate, a versatile piperidine derivative, is a valuable scaffold in medicinal chemistry. This guide provides an objective comparison of potential synthetic routes for its large-scale production, focusing on cost-effectiveness, potential yields, and process efficiency. The following analysis is based on established chemical transformations for analogous structures, providing a framework for decision-making in the absence of publicly available, detailed large-scale synthesis protocols for this specific molecule.

Executive Summary:

The most plausible and economically viable route for the large-scale synthesis of this compound involves the stereoselective reduction of its precursor, Methyl 1-Boc-5-oxopiperidine-3-carboxylate. This approach leverages readily available starting materials and well-established, scalable chemical transformations. Alternative routes, such as those proceeding from unprotected piperidine derivatives followed by protection and functionalization, often involve more complex purification steps and may be less cost-effective on an industrial scale.

Comparative Analysis of Synthetic Strategies

The cost-effectiveness of any large-scale synthesis is a multifactorial assessment, encompassing the cost of raw materials, reagent efficiency, reaction yields, cycle times, and purification requirements. Below is a comparative table outlining the potential synthetic pathways to this compound.

Parameter Route 1: Stereoselective Reduction of 5-Oxo Precursor Route 2: From a Dihydropyridine Precursor Route 3: Multi-step Synthesis from Unprotected Piperidine
Starting Material Cost Moderate to HighModerateLow to Moderate
Key Reagents Sodium borohydride, L-Selectride®, Catalytic hydrogenation (e.g., Ru-BINAP)Hantzsch ester, OrganocatalystsDi-tert-butyl dicarbonate (Boc₂O), Esterification reagents, Oxidizing/Reducing agents
Estimated Overall Yield High (85-95% for the reduction step)Moderate to High (70-90%)Low to Moderate (40-60% over multiple steps)
Process Complexity Low to ModerateModerateHigh
Purification Potentially straightforward (crystallization or chromatography)Chromatography may be requiredMultiple chromatographic purifications likely necessary
Scalability HighModerate to HighModerate
Estimated Cost-Effectiveness High ModerateLow

Synthetic Pathway Diagrams

Route 1: Stereoselective Reduction of 5-Oxo Precursor

start Methyl 1-Boc-5-oxopiperidine-3-carboxylate reductant Reducing Agent (e.g., NaBH4, L-Selectride®, or Asymmetric Hydrogenation) start->reductant product This compound reductant->product Stereoselective Reduction cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Work-up and Purification Dissolve Precursor Dissolve Methyl 1-Boc-5-oxopiperidine-3-carboxylate in a suitable solvent (e.g., Methanol, THF) Cool Reaction Cool the solution to a controlled temperature (e.g., 0 °C) Dissolve Precursor->Cool Reaction Add Reductant Slowly add the reducing agent (e.g., NaBH4 solution) Cool Reaction->Add Reductant Monitor Progress Monitor the reaction by TLC or LC-MS until completion Add Reductant->Monitor Progress Quench Reaction Quench the reaction with a suitable reagent (e.g., water, acetone) Monitor Progress->Quench Reaction Extract Product Extract the product into an organic solvent Quench Reaction->Extract Product Purify Purify by crystallization or column chromatography Extract Product->Purify

A Comparative Guide: The Advantages of Boc vs. Fmoc Protecting Groups in the Synthesis of Piperidine Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate field of medicinal chemistry and drug development, the piperidine ring is a ubiquitous scaffold, central to the structure of numerous pharmaceuticals. The synthesis of complex piperidine derivatives, such as "Methyl 1-Boc-5-Hydroxypiperidine-3-carboxylate," necessitates a robust and strategic approach to protecting group chemistry. The choice of a nitrogen protecting group is a critical decision that profoundly influences the synthetic route, overall yield, and purity of the final compound.

Among the most common amine protecting groups, the tert-butoxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) groups represent two distinct and powerful strategies. This guide provides an objective, data-driven comparison of the Boc and Fmoc protecting groups, with a specific focus on their application in the synthesis of substituted piperidines, tailored for researchers, scientists, and drug development professionals.

Core Chemical Principles: A Tale of Two Labile Groups

The fundamental difference between the Boc and Fmoc protecting groups lies in their orthogonal deprotection (cleavage) conditions. This orthogonality is the cornerstone of modern synthetic strategy, allowing for the selective removal of one group without affecting other functionalities in the molecule.[1][2]

  • Boc (tert-butoxycarbonyl): This group is acid-labile, meaning it is removed under strongly acidic conditions, typically with trifluoroacetic acid (TFA).[1] It is, however, highly stable in basic and nucleophilic conditions and during catalytic hydrogenation.[2][3]

  • Fmoc (9-fluorenylmethyloxycarbonyl): This group is base-labile and is readily cleaved by treatment with a mild base, most commonly a solution of piperidine in an organic solvent like dimethylformamide (DMF).[][5]

This key distinction dictates the entire synthetic pathway, influencing the choice of reagents and the sequence of reactions.

Quantitative Comparison: Boc vs. Fmoc in Synthesis

The selection of a protecting group strategy is influenced by factors including stability, cost, and the conditions required for subsequent reaction steps. The following table summarizes key comparative data for the Boc and Fmoc groups in the context of synthesizing complex molecules like piperidine derivatives.

FeatureBoc (tert-butoxycarbonyl)Fmoc (9-fluorenylmethyloxycarbonyl)
Deprotection Reagent Strong Acid (e.g., Trifluoroacetic Acid, TFA)[1]Mild Base (e.g., 20% Piperidine in DMF)[]
Typical Conditions 25-50% TFA in Dichloromethane (DCM)[6]20% Piperidine in DMF[6]
Typical Deprotection Time 15 - 30 minutes[6][7]5 - 20 minutes[6][7]
pH of Deprotection Strongly Acidic (pH 1-2)[]Mildly Alkaline (pH 10-12)[]
Stability to Bases High: Stable to amines (e.g., piperidine, triethylamine) and hydroxides.[2][3]Low: Labile to basic conditions.
Stability to Acids Low: Labile to strong acids like TFA and HCl.High: Stable to acidic conditions, including TFA.[2]
Stability to Hydrogenolysis High: Stable to catalytic hydrogenation (e.g., H₂, Pd/C).[2]Low: Can be cleaved under some hydrogenolysis conditions.[8]
Reagent Cost Generally less expensive starting materials (Boc₂O).[]Generally more expensive starting materials (Fmoc-Cl, Fmoc-OSu).[6]
Key Advantage for Piperidines Allows for subsequent reactions requiring basic or nucleophilic conditions.[3][9]Allows for subsequent reactions requiring acidic conditions.[]

Strategic Selection for Piperidine Synthesis: A Logical Workflow

The choice between Boc and Fmoc for protecting the nitrogen of a piperidine ring is dictated by the planned synthetic route. The following workflow illustrates the decision-making process based on the chemical compatibility of subsequent steps.

G start Start: Protect Piperidine Nitrogen decision1 Is the next synthetic step performed under basic/nucleophilic conditions? start->decision1 proc_boc Choose Boc Protection decision1->proc_boc Yes decision2 Is the next synthetic step performed under acidic conditions? decision1->decision2 No reason_boc Reason: Boc is stable to bases and nucleophiles. proc_boc->reason_boc proc_fmoc Choose Fmoc Protection reason_fmoc Reason: Fmoc is stable to acids. proc_fmoc->reason_fmoc end_boc Proceed with Synthesis reason_boc->end_boc end_fmoc Proceed with Synthesis reason_fmoc->end_fmoc decision2->proc_fmoc Yes

Decision workflow for selecting a piperidine nitrogen protecting group.

As illustrated, for a target like This compound , the Boc group is advantageous because it is robustly stable to a wide array of non-acidic reagents.[9] This allows for extensive modification of other functional groups on the piperidine ring, such as the ester or hydroxyl groups, using basic or nucleophilic reagents without the risk of premature deprotection.

Experimental Protocols

The following are generalized, solution-phase protocols for the deprotection of N-Boc and N-Fmoc protected piperidine derivatives. These may require optimization based on the specific substrate and its solubility.

Protocol 1: Deprotection of an N-Boc-Piperidine Derivative

  • Objective: To remove the Boc protecting group from a piperidine nitrogen using trifluoroacetic acid (TFA).

  • Materials:

    • N-Boc-piperidine derivative (1.0 eq)

    • Dichloromethane (DCM)

    • Trifluoroacetic acid (TFA)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve the N-Boc-piperidine derivative in DCM (approx. 0.1-0.2 M).

    • Add TFA to the solution to a final concentration of 20-50% (v/v).[5]

    • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 30 minutes to 2 hours.

    • Upon completion, carefully concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. Co-evaporation with toluene can aid in removing residual acid.

    • Dissolve the residue in DCM and wash with saturated NaHCO₃ solution to neutralize any remaining acid.

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected piperidine.[5]

Protocol 2: Deprotection of an N-Fmoc-Piperidine Derivative

  • Objective: To remove the Fmoc protecting group from a piperidine nitrogen using piperidine.

  • Materials:

    • N-Fmoc-piperidine derivative (1.0 eq)

    • N,N-Dimethylformamide (DMF)

    • Piperidine

    • Dichloromethane (DCM)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve the N-Fmoc-piperidine derivative in anhydrous DMF (approx. 0.1-0.2 M).

    • Add piperidine to the solution to a final concentration of 20% (v/v).[5][8]

    • Stir the reaction at room temperature. Deprotection is often rapid, typically complete within 30 minutes. Monitor by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with DCM.

    • Wash the organic solution extensively with brine to remove piperidine and the dibenzofulvene-piperidine adduct.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the deprotected piperidine derivative.[5]

Conclusion and Recommendations

The choice between Boc and Fmoc protecting groups for the synthesis of complex piperidine derivatives is highly dependent on the overall synthetic strategy.

The Boc protecting group offers significant advantages in syntheses that require the use of basic or nucleophilic reagents in subsequent steps. Its stability under these conditions, coupled with the lower cost of its protecting reagent, makes it a robust and economically favorable choice for many applications in small molecule synthesis.[][9] For the synthesis of scaffolds like "this compound," the Boc group provides the necessary stability to allow for diverse chemical transformations on the ring's other functional groups.

The Fmoc protecting group , while dominant in solid-phase peptide synthesis due to its mild deprotection conditions, is generally less favored for solution-phase piperidine synthesis unless subsequent steps require harsh acidic conditions that would cleave a Boc group.

Ultimately, a thorough understanding of the stability and reactivity of both protecting groups, supported by the data and protocols provided, empowers researchers to design more efficient and successful synthetic campaigns for the development of novel piperidine-based therapeutics.

References

"Methyl 1-Boc-5-Hydroxypiperidine-3-carboxylate" biological activity of synthesized derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of newly synthesized hydroxypiperidine-substituted thiosemicarbazone derivatives reveals significant potential in anticancer applications, particularly in targeting lung cancer. This guide provides a comparative overview of their biological activities, supported by experimental data and detailed protocols, to aid researchers and drug development professionals in their evaluation.

A recent study focused on the synthesis and biological evaluation of thirteen novel hydroxypiperidine-substituted thiosemicarbazone derivatives (5a-m) has demonstrated their potent antiproliferative and enzyme inhibitory activities. The findings highlight specific structural features that enhance efficacy and selectivity, offering a promising avenue for the development of multi-target therapeutic agents.

Comparative Analysis of Anticancer Activity

The cytotoxic effects of the synthesized compounds were evaluated against the A549 lung cancer cell line and the non-cancerous BEAS2B lung epithelial cell line. The results, summarized in Table 1, indicate that several derivatives exhibit potent and selective anticancer activity.

CompoundR-GroupIC50 (µM) on A549 CellsIC50 (µM) on BEAS2B CellsSelectivity Index (SI)
5a 4-Bromophenyl---
5b 4-Fluorophenyl2.81-10.3
5c 4-Chlorophenyl---
5d 2,4-Dichlorophenyl---
5e 2,5-Dichlorophenyl---
5f 2,3-Dichlorophenyl0.58-28.9
5g 2-Bromophenyl---
5h 2-Fluorophenyl---
5i 2-Chlorophenyl---
5j 3-Bromophenyl---
5k 3-Fluorophenyl---
5l 3-Chlorophenyl---
5m 3,4-Dichlorophenyl---

Note: Specific IC50 values for all compounds were not available in the provided search results. The most potent compounds are highlighted.

Notably, compound 5f , featuring a 2,3-dichlorophenyl substituent, demonstrated the most potent anticancer activity with an IC50 value of 0.58 µM against A549 cells.[1] Furthermore, it exhibited a high selectivity index (SI) of 28.9, indicating a strong preference for cancerous cells over non-cancerous cells.[1] Compound 5b , with a 4-fluorophenyl group, also showed significant potency and selectivity.[1]

Comparative Analysis of Enzyme Inhibitory Activity

The synthesized derivatives were also screened for their inhibitory effects on human carbonic anhydrase isoforms I (hCA I) and II (hCA II), which are important metabolic enzymes. The results are presented in Table 2.

CompoundhCA I IC50 (nM)hCA I Ki (nM)hCA II IC50 (nM)hCA II Ki (nM)
5a ----
5b 394.78-254.70-
5c ----
5d ----
5e ----
5f 309.16-267.27-
5g ----
5h ----
5i ----
5j ----
5k ----
5l ----
5m 769.13-695.14-

Note: Specific Ki values for all compounds were not available in the provided search results. The most potent and least potent compounds are highlighted.

Compound 5f again emerged as one of the most potent inhibitors, with IC50 values of 309.16 nM and 267.27 nM against hCA I and hCA II, respectively.[1] Compound 5b also demonstrated strong inhibitory activity against both isoforms.[1] In contrast, compound 5m was the least potent inhibitor in the series.[1]

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The antiproliferative activity of the hydroxypiperidine-substituted thiosemicarbazone derivatives was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: A549 (lung cancer) and BEAS2B (non-cancerous lung epithelial) cells were seeded in 96-well plates at a density of 5x10³ cells/well and incubated for 24 hours.

  • Compound Treatment: The cells were then treated with various concentrations of the synthesized compounds and incubated for an additional 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium was removed, and 100 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that caused 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.

Carbonic Anhydrase Inhibition Assay

The inhibitory activity against human carbonic anhydrase I and II was evaluated using a colorimetric assay.

  • Enzyme and Substrate Preparation: A solution of purified hCA I or hCA II and the substrate, 4-nitrophenyl acetate, were prepared in Tris-SO₄ buffer (pH 7.4).

  • Inhibitor Addition: The synthesized compounds were added to the enzyme solution at various concentrations and pre-incubated.

  • Reaction Initiation: The enzymatic reaction was initiated by the addition of the substrate.

  • Absorbance Measurement: The rate of hydrolysis of 4-nitrophenyl acetate to 4-nitrophenolate was monitored by measuring the change in absorbance at 400 nm over time.

  • IC50 and Ki Calculation: The IC50 values were determined from the plot of enzyme activity versus inhibitor concentration. The inhibition constant (Ki) was calculated using the Cheng-Prusoff equation.

Structure-Activity Relationship and In Silico Analysis

Molecular docking studies were performed to elucidate the binding modes of the most active compound, 5f , with its biological targets, including hCA I, hCA II, VEGFR-2, and BRAF.[1] The analysis revealed that the hydroxyl group of the piperidine ring plays a crucial role in binding to the active site of these enzymes, often forming a key metallic bond with the catalytic zinc atom in carbonic anhydrases.[1] Additionally, interactions such as hydrogen bonding and π-π stacking with key amino acid residues contribute to the stability of the ligand-protein complex and its inhibitory activity.[1] Molecular dynamics simulations further confirmed the stability of these interactions over time.[1]

Visualizing the Research Workflow

The following diagram illustrates the key stages of the research, from synthesis to biological evaluation and computational analysis.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_biological Biological Evaluation cluster_insilico Computational Analysis synthesis Synthesis of Hydroxypiperidine-Substituted Thiosemicarbazones (5a-m) characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization cytotoxicity Cytotoxicity Assay (MTT on A549 & BEAS2B cells) characterization->cytotoxicity enzyme_inhibition Enzyme Inhibition Assay (hCA I & hCA II) characterization->enzyme_inhibition docking Molecular Docking (hCA, VEGFR-2, BRAF) cytotoxicity->docking enzyme_inhibition->docking md_simulation Molecular Dynamics Simulations docking->md_simulation admet ADMET Prediction md_simulation->admet

References

A Comparative Guide to the Utilization of Substituted Piperidines in Drug Synthesis: A Case Study of Ibrutinib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in modern medicinal chemistry, integral to the structure of numerous pharmaceuticals due to its favorable physicochemical properties and ability to interact with biological targets.[1] Variants such as "Methyl 1-Boc-5-Hydroxypiperidine-3-carboxylate" and its analogs are highly valued chiral building blocks. These structures are particularly sought after for their role in creating drugs that treat a range of conditions, from cancer to viral infections.[1] This guide provides a comparative analysis of synthetic routes for the anticancer drug Ibrutinib, a potent Bruton's tyrosine kinase (BTK) inhibitor, which utilizes the closely related chiral intermediate, (S)-1-Boc-3-hydroxypiperidine.[1][2]

Ibrutinib works by covalently binding to the Cys481 residue in the active site of BTK, thereby irreversibly inhibiting its kinase activity.[2] This action blocks downstream signaling pathways essential for the proliferation and survival of malignant B-cells.[2] The synthesis of this complex molecule can be approached through various strategies, each with its own set of advantages and disadvantages. Here, we compare two prominent synthetic routes to Ibrutinib and also evaluate methods for preparing the crucial chiral piperidine intermediate.

Comparative Analysis of Ibrutinib Synthetic Routes

The synthesis of Ibrutinib is a multi-step process that can be broadly categorized by the strategy used to couple the core pyrazolopyrimidine moiety with the chiral piperidine side chain. We will compare a convergent approach, where the two key fragments are synthesized separately and then coupled, with a more linear approach where the pyrazolopyrimidine ring is constructed in a later stage.

Parameter Route 1: Convergent Synthesis via Mitsunobu or SN2 Reaction Route 2: Linear Synthesis with Late-Stage Pyrimidine Ring Formation
Key Piperidine Intermediate (S)-1-Boc-3-hydroxypiperidine or its activated form (e.g., mesylate)(R)-3-Hydrazinylpiperidine derivative
Core Heterocycle Intermediate 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine2-(methoxy(4-phenoxyphenyl)methylene)malononitrile
Overall Yield Variable, reported up to ~70-80% for key coupling and subsequent stepsReported around 73% for the final ring formation and acylation
Key Advantages High convergence, allows for late-stage introduction of the chiral piperidine.Avoids the need for protection and deprotection of the piperidine nitrogen.
Key Disadvantages Mitsunobu reaction can have issues with scalability and by-product removal. SN2 can require harsh conditions.More linear sequence, a failure in a late step is more costly.
Chiral Integrity Mitsunobu reaction can lead to partial racemization if not carefully controlled.Chirality is introduced early via a chiral hydrazine.

Experimental Protocols

This route involves the preparation of the pyrazolopyrimidine core and the chiral piperidine separately, followed by their coupling.

Step 1: Synthesis of (S)-1-Boc-3-((methylsulfonyl)oxy)piperidine

To a solution of (S)-1-Boc-3-hydroxypiperidine (10 g) in dichloromethane (200 mL) at 0-5 °C, triethylamine (15.1 g) and methanesulfonyl chloride (6.26 g) are slowly added. The mixture is stirred for 60 minutes at 0-5 °C. Water (200 mL) is then added, and the layers are separated. The organic layer is washed with water (200 mL) and concentrated to yield the title compound.

Step 2: Coupling with the Pyrazolopyrimidine Core

A mixture of 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, (S)-1-Boc-3-((methylsulfonyl)oxy)piperidine, and an inorganic base such as cesium carbonate or potassium carbonate in a solvent like dimethylacetamide is heated. The reaction progress is monitored by TLC or HPLC. After completion, the reaction is worked up by adding water and extracting the product with an organic solvent.

Step 3: Boc Deprotection

The Boc-protected intermediate is dissolved in a suitable solvent (e.g., methanol), and an acid such as HCl or trifluoroacetic acid is added. The reaction is stirred until the deprotection is complete. The solvent is then removed under reduced pressure to yield the deprotected intermediate, typically as a salt.[3]

Step 4: Acylation to Yield Ibrutinib

The deprotected piperidine derivative is dissolved in a solvent like dichloromethane, and a base (e.g., triethylamine) is added. The solution is cooled, and acryloyl chloride is added dropwise. After the reaction is complete, it is quenched and washed with aqueous solutions of citric acid and sodium bicarbonate. The organic layer is concentrated, and the crude product is purified by crystallization to afford Ibrutinib.[4]

This alternative strategy builds the pyrazolopyrimidine ring system towards the end of the synthesis.

Step 1: Synthesis of 3-(4-phenoxyphenyl)-1-((R)-piperidin-3-yl)-1H-pyrazol-4-amine

This key intermediate is formed by reacting 2-(methoxy(4-phenoxyphenyl)methylene)malononitrile with a chiral (R)-3-hydrazinylpiperidine derivative in the presence of a base like triethylamine. This reaction constructs the pyrazole ring.

Step 2: Pyrimidine Ring Formation and Acylation

The pyrazole intermediate is then reacted with formamidine or a similar reagent to form the pyrimidine portion of the bicyclic core. This is followed by acylation with acryloyl chloride or an activated acrylic acid derivative to yield Ibrutinib. A patent describes a one-pot process where the pyrazole intermediate reacts with DMF-DMA to form the final pyrazolopyrimidine ring, yielding Ibrutinib in 73% yield for this final step.[5]

Comparison of Chiral Piperidine Intermediate Synthesis

The synthesis of the enantiomerically pure (S)-1-Boc-3-hydroxypiperidine is critical for the overall efficiency of Route 1. Two main strategies are employed: chemical resolution and enzymatic (biotransformation) methods.

Parameter Chemical Resolution Enzymatic Resolution / Asymmetric Reduction
Starting Material Racemic 3-hydroxypiperidineN-Boc-3-piperidone (a prochiral ketone)
Methodology Formation of diastereomeric salts with a chiral resolving agent (e.g., D-pyroglutamic acid), followed by separation and liberation of the desired enantiomer.[6]Asymmetric reduction of the ketone using a ketoreductase (KRED) enzyme or whole-cell biocatalysts (e.g., Baker's yeast).[1]
Yield Theoretically limited to a maximum of 50%. Often lower in practice due to multiple steps and handling losses.[1]Can approach 100% theoretical yield. Reported yields are often high (e.g., 90-95% with Baker's yeast).
Enantiomeric Purity (e.e.) Dependent on the efficiency of crystallization and separation.Typically very high, often >99% e.e.
Process Conditions Often involves multiple steps of salt formation, crystallization, and liberation. Can be operationally complex.Typically milder reaction conditions (e.g., room temperature, aqueous media). Can be a one-step process.
Environmental Impact May use significant amounts of solvents for crystallization and extraction.Considered a "greener" alternative with less hazardous waste.[1]

A reaction mixture is prepared containing N-1-Boc-3-piperidone (10g/L) dissolved in isopropanol, a ketoreductase enzyme (e.g., KRED 110, 3% w/w), NAD+ (10mM), and a buffer (e.g., 200mM triethanolamine HCl, pH 7.5). The reaction is stirred at 35-40 °C for 3-4 hours. The progress is monitored by TLC. Upon completion, the product is extracted and purified. This method can achieve high yields (>90%) and excellent enantiomeric purity (>99%).

Visualizing the Synthetic Pathways and Mechanism of Action

To better understand the relationships between the different synthetic strategies and the biological function of Ibrutinib, the following diagrams are provided.

Ibrutinib_Synthesis_Comparison cluster_0 Route 1: Convergent Synthesis cluster_1 Route 2: Linear Synthesis Pyrazolopyrimidine Core Pyrazolopyrimidine Core Coupling Coupling Pyrazolopyrimidine Core->Coupling Chiral Piperidine (S)-1-Boc-3-hydroxypiperidine Chiral Piperidine->Coupling Deprotection Deprotection Coupling->Deprotection Boc-protected intermediate Acylation_1 Acylation Deprotection->Acylation_1 Ibrutinib_1 Ibrutinib Acylation_1->Ibrutinib_1 Acyclic Precursors Acyclic Precursors Pyrazole Formation Pyrazole Formation Acyclic Precursors->Pyrazole Formation Pyrimidine Formation Pyrimidine Formation Pyrazole Formation->Pyrimidine Formation Pyrazolopiperidine intermediate Acylation_2 Acylation Pyrimidine Formation->Acylation_2 Ibrutinib_2 Ibrutinib Acylation_2->Ibrutinib_2

Caption: Comparative workflow of two synthetic routes to Ibrutinib.

Ibrutinib_MOA BCR B-Cell Receptor (BCR) Signaling BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK activates Downstream Downstream Signaling (e.g., PLCγ, NF-κB) BTK->Downstream phosphorylates Ibrutinib Ibrutinib Ibrutinib->BTK covalently inhibits (at Cys481) Proliferation B-Cell Proliferation & Survival Downstream->Proliferation promotes

Caption: Simplified signaling pathway of Ibrutinib's mechanism of action.

References

Navigating the Synthesis of Methyl 1-Boc-5-Hydroxypiperidine-3-carboxylate: A Comparative Guide to Synthetic Routes and Efficiencies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of chiral building blocks is a cornerstone of innovation. Methyl 1-Boc-5-hydroxypiperidine-3-carboxylate, a key intermediate in the synthesis of various pharmaceutically active compounds, presents a synthetic challenge in controlling stereochemistry. This guide provides a comparative analysis of the primary synthetic routes to this versatile molecule, with a focus on efficiency, diastereoselectivity, and practical application.

The principal and most direct pathway to this compound involves the reduction of its precursor, Methyl 1-Boc-5-oxo-piperidine-3-carboxylate. The choice of reducing agent is critical in determining the yield and, more importantly, the diastereomeric ratio of the resulting cis- and trans-isomers of the hydroxylated product. This review delves into the nuances of chemical and enzymatic reduction methods, offering a clear comparison to inform synthetic strategy.

Chemical Reduction: A Tale of Two Diastereomers

The reduction of the ketone precursor is a common yet pivotal step. The approach of the hydride reagent to the carbonyl group dictates the stereochemical outcome, leading to either the cis- or trans-diastereomer.

Route 1: Sodium Borohydride (NaBH₄) Reduction

A widely used and cost-effective reducing agent, sodium borohydride, typically yields a mixture of diastereomers. The reaction is generally straightforward to perform, making it an attractive option for initial explorations.

Route 2: Selectride®-Mediated Reduction

For enhanced stereocontrol, more sterically hindered reducing agents such as L-Selectride® (lithium tri-sec-butylborohydride) or K-Selectride® (potassium tri-sec-butylborohydride) are often employed. These reagents can offer significantly higher diastereoselectivity, favoring the formation of one isomer over the other.

A comparative summary of these chemical reduction methods is presented below:

RouteReducing AgentTypical Diastereomeric Ratio (cis:trans)Typical Yield (%)Key AdvantagesKey Disadvantages
1Sodium Borohydride (NaBH₄)Mixture, often near 1:1HighCost-effective, readily available, simple protocolPoor diastereoselectivity, requires chromatographic separation
2L-Selectride® / K-Selectride®High selectivity for one diastereomerGood to HighExcellent diastereoselectivityHigher cost, more sensitive to reaction conditions

Enzymatic Reduction: The Green and Selective Alternative

Biocatalysis has emerged as a powerful tool in modern organic synthesis, offering high selectivity under mild, environmentally friendly conditions. The enzymatic reduction of piperidones, including the precursor to our target molecule, can provide access to specific stereoisomers with high enantiomeric and diastereomeric purity. Ketoreductases (KREDs) are a class of enzymes that are particularly effective for this transformation.

RouteBiocatalystStereoselectivityTypical Yield (%)Key AdvantagesKey Disadvantages
3Ketoreductase (KRED)High to excellentGood to HighHigh stereoselectivity, mild reaction conditions, environmentally friendlyEnzyme cost and availability, requires specific screening and optimization

Experimental Protocols

Route 1: General Protocol for Sodium Borohydride Reduction

To a solution of Methyl 1-Boc-5-oxo-piperidine-3-carboxylate (1.0 eq) in a suitable solvent such as methanol or ethanol at 0 °C is added sodium borohydride (1.0-1.5 eq) portion-wise. The reaction mixture is stirred at 0 °C for 1-2 hours or until completion as monitored by TLC. The reaction is then quenched by the addition of water or a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product, a mixture of cis- and trans-isomers, is then purified by column chromatography on silica gel to separate the diastereomers.

Route 2: General Protocol for L-Selectride® Reduction

To a solution of Methyl 1-Boc-5-oxo-piperidine-3-carboxylate (1.0 eq) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen) is added L-Selectride® (1.1-1.5 eq, 1.0 M solution in THF) dropwise. The reaction mixture is stirred at -78 °C for 2-4 hours or until completion. The reaction is quenched by the slow addition of water, followed by an aqueous solution of sodium hydroxide and hydrogen peroxide. The mixture is allowed to warm to room temperature and stirred for an additional hour. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The diastereomeric ratio of the crude product is determined by NMR spectroscopy, and the desired isomer is isolated by column chromatography.

Synthetic Pathway Diagrams

Below are the visual representations of the discussed synthetic pathways.

Synthetic Routes to this compound cluster_0 Chemical Reduction ketone Methyl 1-Boc-5-oxo- piperidine-3-carboxylate product_mix Mixture of cis- and trans- Methyl 1-Boc-5-hydroxy- piperidine-3-carboxylate ketone->product_mix NaBH4, MeOH ketone->product_mix L-Selectride®, THF, -78 °C product_cis cis-Isomer product_mix->product_cis Chromatography product_trans trans-Isomer product_mix->product_trans Chromatography

Caption: Chemical reduction routes to the target molecule.

Enzymatic Reduction Pathway ketone Methyl 1-Boc-5-oxo- piperidine-3-carboxylate chiral_product Enantiopure cis- or trans- Methyl 1-Boc-5-hydroxy- piperidine-3-carboxylate ketone->chiral_product Ketoreductase (KRED) Cofactor (e.g., NADPH)

Caption: Biocatalytic route using a ketoreductase.

Conclusion and Future Outlook

The synthesis of this compound offers a clear example of the trade-offs between cost, convenience, and stereoselectivity in modern organic synthesis. While sodium borohydride provides a straightforward and economical route, it necessitates a potentially challenging chromatographic separation of diastereomers. For applications requiring high stereopurity, diastereoselective reducing agents like L-Selectride® or enzymatic methods are superior, albeit at a higher initial cost and with more demanding reaction conditions.

The choice of synthetic route will ultimately depend on the specific requirements of the research or development program, including scale, desired purity, and available resources. Future research in this area will likely focus on the development of more efficient and selective catalysts, both chemical and biological, to further streamline the synthesis of this and other valuable chiral building blocks. The continuous improvement of these synthetic methodologies is paramount to advancing the discovery and development of new therapeutics.

Safety Operating Guide

Personal protective equipment for handling Methyl 1-Boc-5-Hydroxypiperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of Methyl 1-Boc-5-Hydroxypiperidine-3-carboxylate. The following procedures are based on best practices for handling similar chemical compounds and should be implemented to ensure the safety of all laboratory personnel.

Hazard Assessment and Core Safety Principles

While specific toxicity data for this compound is unavailable, related piperidine compounds are known to be irritants and may have other toxicological effects. Therefore, it is prudent to minimize all exposure.[1][2] Key principles for handling this compound include:

  • Minimizing Exposure: Avoid inhalation, ingestion, and skin contact.[3]

  • Engineering Controls: Whenever possible, handle the compound in a certified chemical fume hood to prevent the release of dust or vapors into the laboratory environment.[2][4][5][6]

  • Personal Protective Equipment (PPE): A comprehensive suite of PPE is mandatory.[7][8]

  • Safe Handling Practices: Follow established protocols for weighing and transferring hazardous chemicals.[4][5]

  • Waste Disposal: All waste contaminated with this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.[6][9]

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound.

PPE CategoryItemSpecification/StandardRationale
Eye and Face Protection Safety Goggles or Face ShieldANSI Z87.1 compliant.[10] A face shield should be worn over safety goggles when there is a splash hazard.[10][11]Protects eyes from dust particles and potential splashes.[12][13]
Hand Protection Chemical-Resistant GlovesNitrile gloves are a common choice. Consider double-gloving for added protection.[9] Check manufacturer's compatibility data.Prevents dermal absorption and skin irritation.[3]
Body Protection Laboratory CoatA flame-resistant lab coat is recommended.[10] Ensure it is fully buttoned.Protects clothing and skin from contamination.[1]
Respiratory Protection N95 Respirator or higherUse if handling large quantities or if there is a potential for aerosolization outside of a fume hood.[12]Minimizes inhalation of fine powder.
Foot Protection Closed-Toed ShoesLeather or other chemical-resistant material.Protects feet from spills and falling objects.[1][10]

Operational Plan: Step-by-Step Handling Procedures

  • Preparation:

    • Designate a specific work area within a chemical fume hood for handling the compound.[4]

    • Cover the work surface with absorbent, disposable bench paper.[4]

    • Ensure all necessary PPE is donned correctly before handling the chemical.

    • Have a spill kit readily accessible.

  • Weighing and Transfer:

    • Whenever possible, purchase pre-weighed amounts of the compound to avoid handling the powder.[5]

    • If weighing is necessary, perform this task inside a chemical fume hood or a balance enclosure to minimize dust dispersal.[4][5]

    • Use anti-static weigh boats or paper.

    • Keep the container of the chemical closed as much as possible.[4]

    • Transfer the chemical carefully to prevent spillage.

  • In Solution:

    • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

    • Conduct all solution preparation within a chemical fume hood.[4]

    • Ensure the container is appropriately labeled with the chemical name, concentration, and hazard information.

Disposal Plan

All materials contaminated with this compound must be disposed of as hazardous waste.

  • Solid Waste:

    • Collect all contaminated solid waste, including gloves, weigh paper, and bench covers, in a designated, clearly labeled hazardous waste container.[9]

    • The container should have a secure lid to prevent the escape of any residual powder.

  • Liquid Waste:

    • Dispose of solutions containing the compound in a dedicated liquid hazardous waste container.[9]

    • Do not pour any waste down the drain.[6]

    • The container should be clearly labeled with the chemical name and "Hazardous Waste."

  • Sharps Waste:

    • Any contaminated sharps, such as needles or razor blades, must be placed in a designated, puncture-resistant sharps container labeled for hazardous chemical waste.[9]

  • Decontamination:

    • Wipe down all surfaces and equipment that may have come into contact with the chemical using an appropriate solvent (e.g., ethanol or isopropanol) and a disposable cloth.

    • Dispose of the cleaning materials as solid hazardous waste.

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_storage Final Steps prep_area Designate Work Area in Fume Hood don_ppe Don Appropriate PPE prep_area->don_ppe spill_kit Ensure Spill Kit is Accessible don_ppe->spill_kit weigh Weigh Compound in Fume Hood spill_kit->weigh transfer Transfer to Reaction Vessel weigh->transfer dissolve Prepare Solution transfer->dissolve solid_waste Collect Solid Waste dissolve->solid_waste liquid_waste Collect Liquid Waste dissolve->liquid_waste decontaminate Decontaminate Work Area solid_waste->decontaminate liquid_waste->decontaminate label_waste Label Hazardous Waste Containers decontaminate->label_waste store_waste Store Waste in Designated Area label_waste->store_waste

Caption: Workflow for safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.